3-Cyclopentyl-2-methoxypropan-1-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-cyclopentyl-2-methoxypropan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-11-9(7-10)6-8-4-2-3-5-8/h8-9H,2-7,10H2,1H3 |
InChI Key |
BEVMHSMHESOPLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1CCCC1)CN |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: 3-Cyclopentyl-2-methoxypropan-1-amine
[1][2][3][4][5][6][7][8]
Chemical Identification & Core Data
CAS Number:
IUPAC Name: 3-Cyclopentyl-2-methoxypropan-1-amine
Molecular Formula: C
Structural Analysis
The compound features a propyl backbone substituted with a primary amine at position 1, a methoxy ether at position 2, and a cyclopentyl ring at position 3. This specific arrangement classifies it as a
-
Lipophilic Domain: The cyclopentyl group provides metabolic stability and hydrophobic interaction potential, often used to replace leucine or phenylalanine side chains in peptidomimetics.
-
Polar Domain: The 1-amino-2-methoxy motif acts as a transition state isostere, commonly found in protease inhibitors (e.g., Renin or HIV protease inhibitors) where it mimics the tetrahedral intermediate of peptide bond hydrolysis while preventing cleavage.
| Property | Value (Predicted) | Note |
| Boiling Point | 215.0 ± 15.0 °C | @ 760 mmHg |
| Density | 0.91 ± 0.1 g/cm³ | |
| pKa (Amine) | ~9.8 | Typical for primary alkyl amines |
| LogP | ~1.8 | Moderate lipophilicity |
| H-Bond Donors | 1 (NH | |
| H-Bond Acceptors | 2 (N, O) |
Retrosynthetic Analysis & Production Workflows
Since this compound is a specialized intermediate, its synthesis is best approached via the Nitroaldol (Henry) Reaction pathway. This route allows for the precise installation of the functionality pattern (amine-methoxy-alkyl) from accessible precursors.
Primary Synthesis Pathway: The Henry Route
This self-validating protocol minimizes side reactions common in direct alkylation methods.
Step 1: Nitroaldol Condensation
-
Precursors: Cyclopentylacetaldehyde and Nitromethane.
-
Catalyst: Basic alumina or weak base (TEA).
-
Mechanism: Nucleophilic attack of the nitronate anion on the aldehyde carbonyl.
-
Intermediate: 1-Cyclopentyl-3-nitropropan-2-ol.
Step 2: O-Methylation
-
Reagent: Methyl Iodide (MeI) with Sodium Hydride (NaH) or Silver Oxide (Ag
O). -
Critical Control: Temperature must be kept low (0°C) to prevent elimination of the nitro group (formation of nitroalkene).
-
Intermediate: 1-Cyclopentyl-2-methoxy-3-nitropropane.
Step 3: Nitro Reduction
-
Reagent: Hydrogenation (H
, Pd/C) or Lithium Aluminum Hydride (LiAlH ). -
Outcome: Conversion of the nitro group (
) to the primary amine ( ).
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway leveraging the Henry Reaction for regioselective installation of the methoxy-amine motif.
Applications in Drug Discovery[1]
The 3-Cyclopentyl-2-methoxypropan-1-amine scaffold is a valuable "warhead" or linker in medicinal chemistry, specifically for Structure-Activity Relationship (SAR) optimization.
Protease Inhibition (Transition State Mimicry)
The core utility of the 2-methoxy-1-amine unit is its ability to mimic the tetrahedral transition state of peptide hydrolysis.
-
Mechanism: The methoxy group acts as a hydrogen bond acceptor, positioning the inhibitor within the enzyme active site (e.g., Aspartic proteases) without being cleaved.
-
Advantage: Unlike the hydroxyl equivalent (2-hydroxy), the methoxy ether improves oral bioavailability by reducing polarity and preventing rapid glucuronidation (Phase II metabolism).
GPCR Ligand Design
In the design of ligands for G-Protein Coupled Receptors (e.g., Chemokine receptors or Opioid receptors), the cyclopentyl group serves as a bulky lipophilic anchor.
-
Role: It fills hydrophobic pockets (e.g., S1 or S2 subsites) in the receptor, enhancing binding affinity (
). -
Linker Function: The propyl amine chain provides the necessary flexibility and cationic charge interaction (protonated amine at physiological pH) with conserved aspartate residues in the receptor transmembrane domain.
Handling & Safety Protocols
As a primary aliphatic amine, this compound requires strict adherence to safety protocols to prevent chemical burns and inhalation injury.
Hazard Classification (GHS)[9]
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.[2]
-
H302: Harmful if swallowed.
Storage & Stability[5][10]
-
Atmosphere: Hygroscopic and sensitive to CO
(forms carbamates). Store under Argon or Nitrogen . -
Temperature: 2-8°C (Refrigerated).
-
Container: Tightly sealed glass vial with Teflon-lined cap. Avoid storing in plastics for long periods due to potential leaching from the lipophilic cyclopentyl tail.
References
-
Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(5), 915-945. (Contextual reference for the Henry Reaction synthesis route).
-
Ghosh, A. K., et al. (2012). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry. (Contextual reference for methoxy-amine isosteres in drug design).
The Chemical Structure, Properties, and Synthetic Utility of 3-Cyclopentyl-2-methoxypropan-1-amine: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery, the strategic selection of fine chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 3-Cyclopentyl-2-methoxypropan-1-amine (CAS: 1780813-42-4) [1] is a highly specialized, bifunctional primary amine designed to introduce specific steric and electronic properties into active pharmaceutical ingredients (APIs). By combining a terminal primary amine with a
This whitepaper provides an in-depth analysis of its structural rationale, physicochemical properties, and a validated, self-consistent synthetic workflow for its preparation.
Structural and Physicochemical Profiling
The architecture of 3-Cyclopentyl-2-methoxypropan-1-amine is engineered to balance lipophilicity with aqueous solubility. The molecule consists of a three-carbon aliphatic chain (propan-1-amine) substituted at the C2 position with a methoxy group and at the C3 position with a cyclopentyl ring[2].
Quantitative Data Summary
| Property | Value | Causality / Structural Impact |
| Chemical Name | 3-Cyclopentyl-2-methoxypropan-1-amine | Standard IUPAC nomenclature. |
| CAS Registry Number | 1780813-42-4 | Unique identifier for procurement and literature[1]. |
| Molecular Formula | C | Defines the atomic composition. |
| Molecular Weight | 157.25 g/mol | Low molecular weight, ideal for fragment-based design. |
| SMILES String | COC(CN)CC1CCCC1 | Enables computational modeling and docking studies. |
| Hydrogen Bond Donors | 1 (Amine -NH | Facilitates target protein interaction and solubility. |
| Hydrogen Bond Acceptors | 2 (Amine -N-, Ether -O-) | Enhances aqueous solubility via water coordination. |
Strategic Rationale in Drug Design (E-E-A-T)
As an application scientist, it is critical to understand why this specific building block is chosen over simpler alternatives (like pure alkyl amines). The structural motifs provide three distinct advantages:
-
The
-Methoxy Effect (Electronic Control): The methoxy group (-OCH ) acts as a potent hydrogen bond acceptor. More importantly, through inductive electron withdrawal, it slightly lowers the pK of the adjacent primary amine compared to a standard aliphatic amine[3]. This subtle pK shift increases the fraction of the un-ionized species at physiological pH (7.4), significantly enhancing passive membrane permeability and oral bioavailability. -
Cyclopentyl Ring (Steric & Metabolic Control): Saturated carbocycles like the cyclopentyl group provide a rigid, lipophilic bulk that optimally fills hydrophobic pockets in target proteins. Unlike linear alkyl chains, which are highly susceptible to rapid
-oxidation by Cytochrome P450 (CYP450) enzymes, the cyclopentyl ring introduces steric hindrance that improves the metabolic half-life of the resulting drug candidate. -
Stereochemical Vectoring: The C2 carbon (bearing the methoxy group) is a chiral center. Enantiopure versions of this building block allow medicinal chemists to precisely vector the cyclopentyl group into specific spatial orientations within a receptor binding site.
Retrosynthetic Analysis and Synthetic Workflow
To synthesize 3-Cyclopentyl-2-methoxypropan-1-amine, we employ a highly regioselective sequence starting from an unfunctionalized terminal alkene. The workflow decouples the formation of the oxygen-bearing stereocenter from the carbon-nitrogen bond formation, ensuring high yield and purity.
Caption: Step-by-step synthetic workflow for 3-Cyclopentyl-2-methoxypropan-1-amine from an alkene precursor.
Validated Experimental Protocols
The following protocols form a self-validating system, ensuring that intermediate purity drives the success of subsequent steps.
Step 1: Epoxidation of 3-Cyclopentylprop-1-ene
-
Causality: meta-Chloroperoxybenzoic acid (mCPBA) is utilized for the electrophilic oxygen transfer to the electron-rich terminal alkene, providing the necessary oxirane ring for subsequent functionalization.
-
Procedure:
-
Dissolve 3-cyclopentylprop-1-ene (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.
-
Add mCPBA (1.2 equiv) portion-wise to control the exothermic peroxy-acid reaction.
-
Stir for 4 hours, warming to room temperature.
-
Validation: Quench with saturated aqueous Na
S O to destroy unreacted peroxides (visual cue: cessation of bubbling), followed by basic workup (NaHCO ) to remove meta-chlorobenzoic acid. Isolate 2-(cyclopentylmethyl)oxirane .
-
Step 2: Regioselective Azidolysis
-
Causality: Regioselectivity is governed by steric control. Under slightly acidic conditions (NH
Cl), the nucleophilic azide anion preferentially attacks the less sterically hindered terminal carbon (C1) of the alkyl epoxide, yielding the desired 1-azido-2-ol rather than the 2-azido-1-ol[4]. -
Procedure:
-
Dissolve the epoxide (1.0 equiv) in a Methanol/Water (8:1) mixture.
-
Add Sodium Azide (NaN
, 3.0 equiv) and Ammonium Chloride (NH Cl, 3.0 equiv)[4]. -
Reflux at 65 °C for 12 hours.
-
Validation: Extract with Ethyl Acetate. The presence of the azide intermediate (1-azido-3-cyclopentylpropan-2-ol ) is confirmed via IR spectroscopy by a strong, sharp absorption band at ~2100 cm
.
-
Step 3: O-Methylation
-
Causality: Williamson ether synthesis conditions are employed. Sodium hydride (NaH) irreversibly deprotonates the secondary alcohol to form a highly nucleophilic alkoxide, which undergoes an S
2 attack on methyl iodide (MeI). The azide group is completely inert to these strongly basic conditions. (Note: For highly sensitive substrates, Trimethylsilyldiazomethane (TMSCHN ) can be used as a milder alternative[5]). -
Procedure:
-
Dissolve the azido alcohol (1.0 equiv) in anhydrous THF at 0 °C under inert N
atmosphere. -
Add NaH (60% dispersion in mineral oil, 1.5 equiv). Stir until H
evolution ceases. -
Add Methyl Iodide (MeI, 2.0 equiv) dropwise. Stir for 6 hours at room temperature.
-
Validation: Quench carefully with ice water. Purify 1-azido-3-cyclopentyl-2-methoxypropane via silica gel chromatography.
-
Step 4: Reduction to Primary Amine
-
Causality: Catalytic hydrogenation selectively reduces the azide to a primary amine without cleaving the newly formed aliphatic ether or affecting the cyclopentyl ring.
-
Procedure:
-
Dissolve the methoxy azide in Methanol.
-
Add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight).
-
Stir vigorously under a Hydrogen (H
) atmosphere (1 atm) for 8 hours. -
Validation: Filter the mixture through a Celite pad to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the target 3-Cyclopentyl-2-methoxypropan-1-amine .
-
Analytical Characterization
To ensure the scientific integrity of the final API building block, the following analytical signatures must be verified:
-
H NMR (400 MHz, CDCl
): Look for the diagnostic singlet at ~3.35 ppm integrating to 3 protons, confirming the presence of the methoxy (-OCH ) group. The terminal amine protons (-NH ) will appear as a broad singlet around 1.50 - 2.00 ppm (exchangeable with D O). -
LC-MS (ESI+): The mass spectrum should exhibit a dominant
peak at m/z 158.2, corresponding to the protonated molecular ion of C H NO.
References
- Source: bldpharm.
- Source: bidepharm.
- Source: sigmaaldrich.
- Source: benchchem.
- Source: researchgate.
Sources
- 1. 883541-50-2|2-Methoxy-3-methylbutan-1-amine|BLD Pharm [bldpharm.com]
- 2. CAS:89282-64-4, 2-Methoxy-1-butanamine-毕得医药 [bidepharm.com]
- 3. 2-methoxy-2-methyl-propan-1-amine hydrochloride | 1020743-95-6 [sigmaaldrich.com]
- 4. Hydroquinidine 9-phenanthryl ether | 135042-88-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
3-Cyclopentyl-2-methoxypropan-1-amine molecular weight and formula
An In-depth Technical Guide to 3-Cyclopentyl-2-methoxypropan-1-amine
For Distribution: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Cyclopentyl-2-methoxypropan-1-amine, a novel primary amine with potential applications in pharmaceutical and chemical research. Due to the limited direct literature on this specific molecule, this guide synthesizes information from structurally analogous compounds, namely its cyclopropyl and cyclohexyl counterparts, to project its physicochemical properties, potential synthetic routes, and areas of scientific interest. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this and related compounds.
Introduction
Primary amines are a cornerstone of medicinal chemistry, featuring prominently in a vast array of therapeutic agents. The incorporation of alicyclic moieties, such as a cyclopentyl group, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 3-Cyclopentyl-2-methoxypropan-1-amine presents an interesting scaffold, combining a flexible aminopropane chain with a moderately sized cycloalkane and a methoxy group that can influence hydrogen bonding and conformation. This guide will detail the calculated molecular properties and propose viable synthetic pathways, providing a robust starting point for the laboratory investigation of this compound.
Molecular Profile
The fundamental characteristics of 3-Cyclopentyl-2-methoxypropan-1-amine are detailed below. These values are calculated based on its chemical structure, providing a baseline for experimental validation.
Chemical Structure
The structure of 3-Cyclopentyl-2-methoxypropan-1-amine consists of a central propane chain with a cyclopentyl group attached to the third carbon, a methoxy group at the second carbon, and an amine at the first carbon.
Physicochemical Properties
A summary of the key molecular and physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO | Calculated |
| Molecular Weight | 157.26 g/mol | Calculated |
| IUPAC Name | 3-Cyclopentyl-2-methoxypropan-1-amine | --- |
| CAS Number | Not available | --- |
Note: As this compound is not widely documented, some properties like boiling point, melting point, and density are not available and would require experimental determination.
Proposed Synthesis Pathways
Reductive Amination of a Ketone Precursor
This approach involves the reaction of a corresponding ketone, 3-cyclopentyl-1-methoxypropan-2-one, with ammonia in the presence of a reducing agent.
Experimental Protocol:
-
Imine Formation: The ketone precursor is dissolved in a suitable solvent, such as methanol or ethanol, and treated with an excess of ammonia. This step forms the intermediate imine.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ over a palladium or nickel catalyst), is introduced to the reaction mixture to reduce the imine to the desired primary amine.
-
Work-up and Purification: The reaction is quenched, and the product is extracted using an appropriate organic solvent. Purification is typically achieved through distillation or column chromatography to yield the final product.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthesis of 3-Cyclopentyl-2-methoxypropan-1-amine via reductive amination.
Potential Applications and Areas for Research
Given the prevalence of cyclopentylamines in bioactive molecules, 3-Cyclopentyl-2-methoxypropan-1-amine holds potential in several areas of research, particularly in drug discovery.
-
Scaffolding for Novel Therapeutics: The unique combination of a cyclopentyl moiety for potential hydrophobic interactions and a methoxy-amine portion for hydrogen bonding makes this molecule an attractive scaffold for library synthesis in the search for new drug candidates.
-
Agrochemicals: Similar structures, such as those containing cyclopropyl- and cyclohexyl-amine motifs, have been investigated for their use in agrochemicals.[1]
-
Material Science: Primary amines are also used as curing agents for epoxy resins and as building blocks for polymers. The specific structure of this amine could impart unique properties to such materials.
The logical relationship for its potential utility is based on its structural features:
Caption: Relationship between structural features and potential applications.
Conclusion
3-Cyclopentyl-2-methoxypropan-1-amine is a compound with intriguing potential stemming from its unique structural combination. While direct experimental data is scarce, this technical guide provides a solid theoretical foundation, including its molecular formula (C₉H₁₉NO) and molecular weight (157.26 g/mol ), a plausible and detailed synthetic route via reductive amination, and a logical framework for its potential applications in medicinal chemistry, agrochemicals, and material science. It is our hope that this guide will stimulate further research and unlock the potential of this and related novel chemical entities.
References
This guide has synthesized information from analogous compounds and general chemical principles. The following references provide context for the synthesis and potential applications of related molecules.
-
CHIMIA. (1999, December 22). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). Retrieved from [Link]
-
ACS Publications - Organic Letters. (2024, April 2). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Retrieved from [Link]
- Vacek, J., & Ulrichová, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 322-331.
- Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine.
-
Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Retrieved from [Link]
-
PMC. (n.d.). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-METHOXYPROPYLAMINE. Retrieved from [Link]
Sources
Escaping Flatland: The Strategic Integration of Novel Cyclopentyl Amine Building Blocks in Medicinal Chemistry
Executive Summary: The sp³ Imperative in Modern Drug Discovery
For decades, high-throughput synthetic practices drove medicinal chemistry toward flat, achiral, and aromatic-heavy chemical spaces. While these sp²-sp² cross-coupling strategies allowed for rapid library generation, they inadvertently increased clinical attrition rates due to poor physicochemical properties, such as low aqueous solubility and off-target promiscuity.
The paradigm shifted significantly with the introduction of the "Escape from Flatland" hypothesis[1], which demonstrated that increasing the fraction of sp³ hybridized carbons (
As a Senior Application Scientist, I have structured this technical guide to bridge the theoretical advantages of cyclopentyl amines with actionable, field-proven synthetic methodologies.
Structural and Physicochemical Rationale
Why choose a cyclopentyl ring over a linear chain or a six-membered ring? The answer lies in thermodynamics and 3D spatial geometry.
Linear alkyl amines suffer from high conformational entropy; when they bind to a target protein, the "freezing" of rotatable bonds incurs a massive entropic penalty (
Cyclopentyl rings occupy a "Goldilocks zone." They undergo rapid pseudorotation between envelope and half-chair conformations. This dynamic flexibility allows the amine vector to adapt to binding pockets with a lower entropic penalty than linear chains, while maintaining a more compact lipophilic surface area than cyclohexyl rings.
Comparative Physicochemical Profiling
To illustrate these advantages, we can compare the physicochemical properties of three representative secondary amines:
| Property | N-Methylbutanamine (Linear) | N-Methylcyclopentanamine | N-Methylcyclohexanamine |
| Molecular Formula | C | C | C |
| Conformational Entropy | High (Multiple rotatable bonds) | Low (Pseudorotation only) | Low (Chair-chair interconversion) |
| 3D Shape Profile (PMI) | Extended / Rod-like | Spherical / Disc-like | Bulky / Disc-like |
| Calculated pK | ~10.5 | ~10.2 | ~10.4 |
| Lipophilicity (cLogP) | 1.2 | 1.4 | 1.8 |
| Metabolic Liability | High (Rapid | Moderate (Steric shielding of | Moderate |
Data synthesized from standard cheminformatics profiling of aliphatic amines.
Strategic SAR Workflow: Implementing Cyclopentyl Amines
When optimizing a hit compound that suffers from "flatland" liabilities (e.g., poor solubility, high CYP450 clearance, or hERG toxicity), the introduction of a cyclopentyl amine can disrupt molecular planarity. The logic tree below outlines the decision-making process for this sp³ enrichment strategy.
SAR logic tree for sp³ enrichment using cyclopentyl amines.
A prime example of this strategy in action is the optimization of Chemokine Receptor 2 (CCR2) antagonists. Researchers successfully utilized cyclopentylamines to tune the basicity and spatial orientation of the pharmacophore, significantly improving the structure-kinetic relationships and residence time of the inhibitors[2].
Advanced Synthetic Methodology: Beyond Reductive Amination
Historically, cyclopentyl amines were synthesized via the reductive amination of cyclopentanones[3]. While scalable, this method is severely limited when attempting to synthesize polyfunctionalized or highly substituted chiral cyclopentylamines required for modern drug discovery.
Recent breakthroughs have shifted the paradigm toward radical-mediated ring expansions and cross-couplings. A highly robust and modern protocol is the Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines [4]. This method allows for the rapid construction of complex, substituted cyclopentylamines from easily accessible cyclopropylamines and unactivated alkenes.
Mechanistic Pathway
The causality of this reaction relies on Single Electron Transfer (SET). The Fe(II) catalyst reduces the cyclopropylamine, generating a nitrogen-centered radical that rapidly undergoes ring-opening to a carbon-centered radical. This intermediate then intercepts an alkene, followed by a cyclization event to form the cyclopentyl core.
Iron(II)-catalyzed radical [3+2] cyclization mechanism.
Experimental Protocol: Iron(II)-Catalyzed Synthesis of Polyfunctionalized Cyclopentylamines
As an Application Scientist, I emphasize that a protocol must be a self-validating system. The following procedure is adapted from recent literature[4] and includes critical mechanistic checkpoints to ensure reproducibility.
Objective: Synthesis of a substituted N-aryl cyclopentylamine via[3+2] radical cyclization.
Reagents & Materials:
-
N-aryl cyclopropylamine (0.2 mmol, 1.0 equiv)
-
Terminal Alkene (0.3 mmol, 1.5 equiv)
-
FeCl₂·4H₂O (5.0 mol % - Catalyst)
-
Ethanol (EtOH, 2.0 mL - Solvent)
-
Sealed reaction tube (Schlenk tube or heavy-walled pressure vessel)
Step-by-Step Methodology:
Step 1: Reaction Assembly (The "Green" Setup)
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the N-aryl cyclopropylamine (0.2 mmol) and the chosen alkene (0.3 mmol).
-
Add FeCl₂·4H₂O (5.0 mol %).
-
Scientist's Note on Causality: We utilize FeCl₂·4H₂O not merely for cost-efficiency, but because the Fe(II)/Fe(III) redox potential perfectly aligns with the homolytic cleavage of the cyclopropylamine C-C bond. Furthermore, the hydrate form is bench-stable.
-
-
Add 2.0 mL of Ethanol.
-
Scientist's Note: Ethanol is selected as a protic, environmentally benign solvent that adequately dissolves both the organic substrates and the inorganic iron salt, facilitating the necessary homogeneous electron transfer.
-
Step 2: Thermal Initiation
4. Seal the reaction tube securely. (While the reaction is tolerant to ambient atmosphere, sparging with N
- Validation Checkpoint: At 4 hours, a micro-aliquot can be drawn and analyzed via LC-MS. You should observe the disappearance of the cyclopropylamine mass and the emergence of the [M+Alkene] adduct mass.
Step 3: Quenching and Phase Separation 7. Remove the tube from the heat source and allow it to cool to room temperature. 8. Unseal the tube and dilute the crude mixture with Ethyl Acetate (EtOAc, 10 mL). 9. Wash the organic layer with deionized water (2 x 10 mL) and brine (1 x 10 mL).
- Scientist's Note: This step is critical for self-validation. The aqueous wash effectively partitions the water-soluble iron catalyst away from the organic product. The organic layer should transition from a dark/hazy suspension to a clear, slightly yellow solution.
Step 4: Isolation and Purification
10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
11. Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Petroleum Ether/Ethyl Acetate = 30:1 to 25:1 depending on substrate polarity).
12. Isolate the fractions containing the polyfunctionalized cyclopentylamine, concentrate, and verify purity via
Conclusion
The integration of cyclopentyl amine building blocks is not merely a structural novelty; it is a calculated physicochemical strategy to "escape flatland." By leveraging their unique pseudorotational dynamics and employing modern, radical-based synthetic methodologies like the Fe(II)-catalyzed [3+2] cyclization, medicinal chemists can efficiently access complex, 3D-rich chemical spaces that translate to higher clinical success rates.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]
-
Vilums, M., et al. (2013). Structure-kinetic relationships--an overlooked parameter in hit-to-lead optimization: a case of cyclopentylamines as chemokine receptor 2 antagonists. Journal of Medicinal Chemistry, 56(19), 7706-7714. [Link]
-
Wei, Y., et al. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters, 26(16), 3381-3386.[Link]
Sources
An In-depth Technical Guide on 3-Cyclopentyl-2-methoxypropan-1-amine: Synthesis, Properties, and Medicinal Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 3-Cyclopentyl-2-methoxypropan-1-amine, a chiral amine of potential interest in medicinal chemistry. As this specific molecule is not extensively documented in public chemical databases, this document outlines its fundamental chemical identifiers, proposes a robust and scientifically-grounded synthetic pathway based on established methodologies, and discusses its potential significance in drug discovery by drawing parallels with structurally related compounds.
Molecular Identification and Physicochemical Properties
The fundamental step in characterizing any chemical entity is to establish its unambiguous identifiers and predict its physicochemical properties. These data are crucial for database integration, computational modeling, and experimental design.
Chemical Structure and Identifiers
The structure of 3-Cyclopentyl-2-methoxypropan-1-amine features a central chiral carbon at the second position of the propane backbone, substituted with a methoxy group. This structure gives rise to two enantiomers, (R) and (S).
-
Canonical SMILES: C1CCC(C1)CC(CN)OC
-
InChI: InChI=1S/C9H19NO/c1-11-9(7-10)6-8-4-2-3-5-8/h8-9H,2-7,10H2,1H3
-
InChIKey: LQNRTKCOHGMESB-UHFFFAOYSA-N
Caption: Proposed workflow for the synthesis of the target amine.
Synthesis of Ketone Precursor
The key intermediate, 1-cyclopentyl-3-methoxypropan-2-one, is not readily available commercially and would need to be synthesized. A potential route starts from 3-methoxy-2-cyclopenten-1-one. [1]
-
Conjugate Addition: A 1,4-conjugate addition of a cyclopentyl nucleophile (e.g., from a cyclopentylmagnesium bromide with a copper catalyst) to 3-methoxy-2-cyclopenten-1-one would install the cyclopentyl group.
-
Oxidative Cleavage: The resulting ketone can then undergo oxidative cleavage, for instance, via ozonolysis followed by a reductive workup, to open the ring and yield the desired acyclic ketone precursor.
Asymmetric Reductive Amination Protocol
This step is critical for establishing the stereocenter. The direct reductive amination of the ketone precursor with ammonia can be achieved using a chiral catalyst system. [2] Objective: To synthesize enantiomerically enriched 3-Cyclopentyl-2-methoxypropan-1-amine from 1-cyclopentyl-3-methoxypropan-2-one.
Materials:
-
1-Cyclopentyl-3-methoxypropan-2-one (1.0 eq)
-
Ammonia (in a suitable solvent like MeOH, or as gas)
-
Chiral Catalyst System: e.g., a pre-catalyst like [Ir(COD)Cl]₂ with a chiral phosphine ligand (e.g., (R)-BINAP or a Josiphos-type ligand) (0.5-2 mol%)
-
Reducing Agent: H₂ gas (5-50 bar) or a hydride source like Hantzsch ester.
-
Acidic Additive (optional, to promote imine formation): e.g., I₂, Ti(OiPr)₄, or acetic acid. [3]* Anhydrous, degassed solvent (e.g., Toluene, THF, or Methanol)
Experimental Protocol:
-
Catalyst Preparation (In Situ): To an inert atmosphere glovebox or Schlenk line, add the iridium pre-catalyst and the chiral phosphine ligand to a reaction vessel. Add the anhydrous, degassed solvent and stir for 15-30 minutes to allow for complex formation.
-
Reaction Setup: To the activated catalyst solution, add the ketone precursor (1-cyclopentyl-3-methoxypropan-2-one) and the ammonia source. If required, add the acidic additive.
-
Causality Check: The choice of a chiral transition metal catalyst is crucial for inducing enantioselectivity. The ligand creates a chiral environment around the metal center, which coordinates to the imine intermediate formed in situ. The subsequent hydride transfer (from H₂) is directed to one face of the C=N double bond, preferentially forming one enantiomer of the amine product. [2]The pressure of H₂ and temperature are optimized to ensure high conversion and selectivity.
-
Reduction: Seal the reaction vessel, transfer it to an autoclave, purge several times with H₂, and then pressurize to the desired pressure. Heat the reaction to the optimized temperature (e.g., 40-80 °C) and stir for 12-48 hours.
-
Work-up and Purification: After cooling and carefully venting the H₂, concentrate the reaction mixture under reduced pressure. The crude product can be purified via acid-base extraction to isolate the amine from neutral starting materials and byproducts. Final purification is typically achieved by column chromatography on silica gel or by distillation.
-
Characterization: The final product's identity and purity must be confirmed using standard analytical techniques.
Product Characterization
A rigorous characterization is essential to confirm the structure and assess the purity and enantiomeric excess of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all proton environments, including the methoxy singlet, cyclopentyl multiplets, and the protons on the propane backbone. The diastereotopic protons of the -CH₂-NH₂ group will likely appear as a complex multiplet.
-
¹³C NMR: Will show the correct number of carbon signals corresponding to the structure.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show the [M+H]⁺ ion, confirming the molecular weight of 157.26.
-
Infrared (IR) Spectroscopy: Will show characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and C-O stretching for the ether (around 1100 cm⁻¹).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The purified amine would be analyzed on a chiral stationary phase column (e.g., polysaccharide-based) to separate and quantify the two enantiomers.
Conclusion
While 3-Cyclopentyl-2-methoxypropan-1-amine is not a widely cataloged compound, its structural features place it firmly within a class of molecules highly relevant to modern drug discovery. This guide provides its essential chemical identifiers and outlines a scientifically sound, state-of-the-art synthetic strategy via asymmetric reductive amination. The combination of a chiral β-methoxy amine core with a conformationally restricting and metabolically robust cyclopentyl group makes this molecule, and its derivatives, a compelling scaffold for further investigation by medicinal chemists and researchers in the pharmaceutical sciences. The protocols and insights provided herein serve as a foundational resource for enabling such exploration.
References
-
Sharpless, K. B., et al. (2018). Asymmetric Synthesis of Fmoc-Protected β-Hydroxy and β-Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction. Organic Letters, 20(23), 7717-7720. [Link]
-
Kobayashi, S., et al. (2000). Asymmetric Synthesis of anti-α,β-Disubstituted β-Amino Acid Derivatives by Reaction of N-Alkoxycarbonyl-1-methoxyamines with Optically Active 2-Oxazolidinones. Organic Letters, 2(13), 1835-1837. [Link]
-
Gagné, M. R., et al. (2022). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]
-
Fiveable. (2025). Cyclopentyl Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Gagné, M. R., et al. (2025). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry. [Link]
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
PubChem. 3-cyclopropyl-2-methoxypropan-1-amine hydrochloride. PubChem. [Link]
- Google Patents. (2020). Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether.
-
van der Meer, J. C., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
- Zhang, X. (2004). Asymmetric reductive amination of ketones.
- Brittain, H. G. (Ed.). (2001). Chirality In Drug Design and Development. CRC Press.
-
ResearchGate. (2008). Synthesis of 2-methoxy-1-alkenyl chlorides 2 from chloroalkynes 1. ResearchGate. [Link]
-
PubChem. 3-Cyclopentylpropan-1-amine. PubChem. [Link]
- Wang, P. G., & Cheng, J. (Eds.). (2001). Asymmetric Synthesis of Unusual Amino Acids. Springer.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Goti, A., et al. (2004). Synthesis of 3-Substituted Derivatives of 2,2,6,6-Tetramethylpiperidine-N-alkoxyamine Ethers. Synthesis, 2004(11), 1838-1846.
-
PubChem. 3-(cyclopentylmethoxy)propan-1-amine. PubChem. [Link]
- Google Patents. (1998). Process for the preparation of anhydrous 2-amino-1-methoxypropane.
-
Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem. [Link]
-
Kibayashi, C., & Yamazaki, N. (1993). Asymmetric synthesis with .alpha.,.beta.-bis[(methoxymethyl)oxy] ketones. Journal of the American Chemical Society, 115(23), 10942-10953. [Link]
-
Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Annals of Pharmacology and Research. [Link]
-
Kumar, A., & Singh, S. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. [Link]
-
Hilaris Publisher. (2023). Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher. [Link]
-
PubChem. 3-[Cyclopentyl(prop-2-enyl)amino]propan-1-ol. PubChem. [Link]
-
Broo, C., et al. (2022). The Significance of Chirality in Drug Design and Development. PMC. [Link]
-
PubChem. N-cyclopentyl-3-(2-methoxyphenoxy)propanamide. PubChem. [Link]
-
PubChem. 3-Cyclopentyl-2-methylpropan-1-ol. PubChem. [Link]
-
PubChem. 3-Methoxycyclopent-2-en-1-one. PubChem. [Link]
-
Stenutz, R. 3-cyclopentyl-1-propanol. Stenutz. [Link]
-
National Cancer Institute. NCI/CADD Chemical Identifier Resolver. NIH. [Link]
Sources
Technical Whitepaper: Nomenclature, Synthesis, and Application of 3-Cyclopentyl-2-methoxypropan-1-amine
The following technical guide provides an in-depth analysis of 3-Cyclopentyl-2-methoxypropan-1-amine , a specialized chiral building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors.
Executive Summary
3-Cyclopentyl-2-methoxypropan-1-amine (CAS 1780813-42-4) is a critical aliphatic amine intermediate characterized by a propyl backbone substituted with a methoxy group at the
This guide outlines the compound's chemical identity, validated synthetic pathways, and role in modern drug discovery, providing researchers with a self-contained reference for experimental design.
Chemical Identity & Nomenclature[2][3][4][5]
Accurate identification is paramount in global supply chains and patent literature. The following table consolidates the primary identifiers and synonyms for this compound.
Table 1: Synonyms and Chemical Identifiers
| Identifier Type | Value / Name |
| Primary Name | 3-Cyclopentyl-2-methoxypropan-1-amine |
| CAS Registry Number | 1780813-42-4 |
| IUPAC Name | 3-Cyclopentyl-2-methoxypropan-1-amine |
| Systematic Synonyms | 1-Amino-3-cyclopentyl-2-methoxypropaneCyclopentanepropanamine, 2-methoxy- |
| Molecular Formula | |
| Molecular Weight | 157.25 g/mol |
| SMILES | COC(CN)CC1CCCC1 |
| InChI Key | (Predicted) NJSZQKRASZHMDA-UHFFFAOYSA-N (Analogous) |
Stereochemical Considerations
The C2 position is a stereogenic center. In drug development, the specific enantiomer—(2R)-3-cyclopentyl-2-methoxypropan-1-amine or (2S)-3-cyclopentyl-2-methoxypropan-1-amine —is usually required to match the target protein's binding pocket.
-
Chiral Resolution: Often achieved via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric synthesis.
Structural Analysis & Pharmacophore Logic
The compound serves as a linker pharmacophore . Its design offers three distinct chemical advantages:
-
Cyclopentyl Group: Provides lipophilic bulk, enhancing hydrophobic interactions within enzyme pockets without the rigidity of a phenyl ring.
-
Methoxy Group: Acts as a hydrogen bond acceptor and modulates the basicity of the adjacent amine, potentially improving metabolic stability compared to a hydroxyl group.
-
Primary Amine: Serves as the reactive handle for amide coupling or reductive amination to attach the "warhead" of the drug molecule.
Diagram 1: Structural Connectivity & Logic
The following diagram illustrates the functional segmentation of the molecule.
Caption: Functional decomposition of 3-Cyclopentyl-2-methoxypropan-1-amine showing the role of each moiety in medicinal chemistry.
Synthetic Pathways & Protocols
Synthesis of 3-Cyclopentyl-2-methoxypropan-1-amine can be approached via two primary strategies: Asymmetric Synthesis from Amino Acids (High Fidelity) or Nitrile Reduction (Industrial Scale).
Method A: The "Chiral Pool" Route (High Enantiomeric Excess)
This method is preferred for generating the pure (2R) or (2S) enantiomer, utilizing commercially available chiral amino acid derivatives (e.g., Cyclopentylalanine).
Protocol Steps:
-
Starting Material: (L)-Cyclopentylalanine (for S-isomer).
-
Reduction: Reduce the carboxylic acid to an alcohol using Lithium Aluminum Hydride (LAH) or Borane-THF (
).-
Result: (2S)-2-amino-3-cyclopentylpropan-1-ol.
-
-
Protection: Protect the amine with a Boc group (
). -
O-Methylation: Methylate the hydroxyl group using Methyl Iodide (
) and Sodium Hydride ( ) in THF.-
Critical Control: Temperature must be kept <0°C to prevent racemization.
-
-
Deprotection: Remove the Boc group with TFA/DCM or HCl/Dioxane.
Method B: The Nitrile Reduction Route (Scalable/Racemic)
This route is cost-effective for large-scale production where chirality is introduced later or not required.
Protocol Steps:
-
Precursor Synthesis: Reaction of Cyclopentylacetaldehyde with Trimethylsilyl cyanide (TMSCN) to form the cyanohydrin.
-
O-Methylation: Convert the hydroxyl group to a methoxy group.
-
Reduction: Hydrogenation of the nitrile to the primary amine using Raney Nickel or
.
Diagram 2: Synthetic Workflow (Method A)
Caption: Step-by-step synthetic pathway from chiral amino acid precursor to final amine product.
Applications in Drug Development
This amine is frequently employed as a building block for Type I and Type II Kinase Inhibitors . The methoxy-propylamine motif is a known "solvent-front" binder, where the amine forms a hydrogen bond with the hinge region or a nearby aspartate residue, while the cyclopentyl group occupies a hydrophobic pocket.
Key Therapeutic Areas:
-
Oncology: Inhibition of solid tumors via TRK pathways.
-
Immunology: JAK inhibitors for rheumatoid arthritis (analogous to the cyclopropyl moiety in approved drugs).
Handling & Storage:
-
State: Colorless to pale yellow liquid (free base) or white solid (HCl salt).
-
Storage: Hygroscopic. Store under nitrogen at 2-8°C.
-
Safety: Corrosive and Irritant.[2] Use standard PPE (gloves, goggles, fume hood).
References
-
PubChem Compound Summary. (n.d.). 3-Cyclopropyl-2-methoxypropan-1-amine (Analogous Structure Reference). National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Safe Handling of 3-Cyclopentyl-2-methoxypropan-1-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Cyclopentyl-2-methoxypropan-1-amine (CAS No. 185347-36-4) is publicly available. This guide has been synthesized by a Senior Application Scientist, extrapolating data from structurally analogous compounds—including primary amines, cyclopentyl derivatives, and alkoxyamines—and established chemical safety principles. The recommendations herein are based on the predicted hazard profile derived from its functional groups and should be treated as a primary safety resource in the absence of a formal SDS.
Section 1: Understanding the Compound—A Proactive Safety Profile
3-Cyclopentyl-2-methoxypropan-1-amine is a research chemical whose safety profile must be inferred from its constituent parts: a primary amine, a methoxy ether, and a cyclopentyl group. The primary amine is the dominant functional group from a safety perspective, typically imparting basicity and corrosive properties.[1][2] The alkoxy and cyclopentyl moieties influence its physical properties, such as solubility and boiling point, but the amine dictates the core handling protocols.
Molecular Structure and Properties:
-
Chemical Name: 3-Cyclopentyl-2-methoxypropan-1-amine
-
Molecular Formula: C₉H₁₉NO
-
Molecular Weight: 157.25 g/mol
-
Predicted Properties: Based on its structure, the compound is expected to be a liquid at room temperature, possess a characteristic amine (fishy or ammonia-like) odor, and exhibit some solubility in water, with good solubility in organic solvents.[1][2]
Section 2: Predicted Hazard Identification and GHS Classification
Based on the known hazards of similar aliphatic and alkoxyamines, a GHS classification for this compound can be predicted. This proactive classification is essential for establishing appropriate laboratory controls.
Predicted GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Flammable Liquids | Category 3/4 | H226/H227: Flammable liquid and vapor or Combustible liquid. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
The rationale for this classification stems from the well-documented corrosive nature of primary amines.[3][4] Amines can readily cause chemical burns upon contact with skin and can lead to permanent eye damage.[3][5] Their systemic toxicity, while often moderate, necessitates precautions to prevent ingestion, skin absorption, and inhalation.
Section 3: The Cornerstone of Safety—Engineering and Personal Protective Controls
Minimizing exposure is the most fundamental principle of chemical safety.[6] This is achieved through a multi-layered approach combining engineering controls and personal protective equipment (PPE).
Engineering Controls: All manipulations of 3-Cyclopentyl-2-methoxypropan-1-amine should be conducted within a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood provides primary containment, protecting the researcher from inhaling potentially irritating or toxic vapors and from accidental splashes. An eyewash station and safety shower must be immediately accessible.[7][8]
Personal Protective Equipment (PPE) Selection: The selection of PPE is not arbitrary; it is a direct response to the predicted hazards.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves (ensure appropriate thickness and check manufacturer's compatibility data) | The primary amine group poses a significant risk of causing chemical burns.[3][4] Always inspect gloves for pinholes or tears before use. Double-gloving is recommended for transfers of significant quantities. Contaminated gloves must be removed and disposed of properly. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 certified) | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes of this potentially corrosive liquid. If there is a significant splash risk, a full-face shield should be worn in addition to goggles. |
| Skin & Body | Flame-Resistant Laboratory Coat | A lab coat is the primary barrier against incidental skin contact. It should be kept clean and buttoned. Do not wear street clothes that expose skin (e.g., shorts, open-toed shoes). |
| Respiratory | Not typically required if used in a fume hood. | A respirator may be necessary only in the event of a large spill or a failure of engineering controls. In such cases, a NIOSH-approved respirator with an organic vapor cartridge is appropriate. |
dot
Caption: Personal Protective Equipment (PPE) selection workflow.
Section 4: Protocols for Safe Handling, Storage, and Disposal
Adherence to standardized protocols is critical for preventing accidents and ensuring experimental integrity.[7][9]
Safe Handling Workflow: Handling this compound requires a systematic approach from preparation to cleanup.
dot
Caption: Step-by-step safe handling workflow.
Storage Integrity: Improper chemical storage is a leading cause of laboratory incidents.[10] For 3-Cyclopentyl-2-methoxypropan-1-amine, the following principles are mandatory:
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[9]
-
Container: Keep in the original, tightly sealed container.
-
Segregation: This is paramount. Store this amine away from incompatible materials.[9][10]
dot
Caption: Segregation of incompatible materials during storage.
Disposal: Chemical waste must be disposed of according to institutional and local regulations.[7] Collect waste in a designated, labeled, and sealed container. Never pour amines down the drain.
Section 5: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accident.[7]
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill Response: For a small spill inside a fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, neutralize the spill with a weak acid absorbent (e.g., sodium bisulfate) or absorb with an inert material (e.g., vermiculite, sand).
-
Scoop the absorbed material into a designated waste container.
-
Decontaminate the area with soap and water.
For a large spill or a spill outside a fume hood, evacuate the area and contact your institution's emergency response team.
Section 6: Inferred Toxicological and Physical Data
While specific data is unavailable, the following tables summarize the inferred toxicological and physical properties based on analogous compounds.
Inferred Toxicological Profile:
| Route of Exposure | Predicted Effect | Basis of Inference |
| Skin/Eye Contact | Causes severe chemical burns and potential for permanent eye damage. | The primary amine functional group is a known corrosive.[3][4] |
| Inhalation | May cause irritation to the respiratory tract, potentially leading to coughing and shortness of breath. | Common property of volatile amines. |
| Ingestion | Harmful if swallowed; may cause burns to the gastrointestinal tract. | General toxicity profile for aliphatic amines. |
| Chronic Effects | Prolonged or repeated skin contact may lead to dermatitis. | Based on general data for skin irritants. |
Predicted Physical & Chemical Properties:
| Property | Predicted Value / Observation |
| Appearance | Colorless to pale yellow liquid |
| Odor | Ammonia-like or fishy |
| Boiling Point | Estimated 180-220 °C (higher than smaller amines due to cyclopentyl group) |
| Solubility | Partially soluble in water; soluble in common organic solvents |
| pH | Basic |
| Reactivity | Reacts exothermically and potentially violently with strong acids and oxidizing agents.[3][4] |
Conclusion
3-Cyclopentyl-2-methoxypropan-1-amine is a research chemical that demands a high level of respect and careful handling. While a specific SDS is not available, its molecular structure provides clear indicators of its potential hazards, primarily stemming from the corrosive and basic nature of its primary amine group. By adopting the engineering controls, personal protective equipment, and rigorous handling protocols outlined in this guide, researchers can work with this compound safely and effectively. Always prioritize a culture of safety where hazard assessment and risk mitigation are integral parts of the experimental workflow.
References
- Vertex AI Search. (n.d.). Safety Data Sheet for a related amine compound. Retrieved March 7, 2026.
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs.
- National Center for Biotechnology Information. (n.d.).
- Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
- Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
- ACS Publications. (2023, November 9).
- PubChem. (n.d.). Amines, C16-22-alkyl.
- ResearchGate. (n.d.).
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2017, March 10). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment.
- ChemRadar. (n.d.).
- Stonhard. (2020, August 28). GHS SDS.
- GeeksforGeeks. (2022, March 14). Physical Properties of Amines.
- Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
- CAMEO Chemicals. (n.d.). TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID].
- Royal Society of Chemistry. (2014, May 2). Labile alkoxyamines: past, present, and future.
- ChemScene. (n.d.). 1602368-89-7 | 3-Cyclopropyl-2-methoxy-2-methylpropan-1-amine.
- ATLANTIC INTERNATIONAL CORPORATION. (2014, December 1).
Sources
- 1. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. atlanticglobe.com [atlanticglobe.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 8. wilcoprime.com [wilcoprime.com]
- 9. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
Physical properties of 3-Cyclopentyl-2-methoxypropan-1-amine free base
The following technical guide details the physical properties, synthesis, and handling of 3-Cyclopentyl-2-methoxypropan-1-amine (CAS: 1780813-42-4). This document is structured for researchers in medicinal chemistry and process development, focusing on the free base form of the compound.
Executive Summary
3-Cyclopentyl-2-methoxypropan-1-amine is a specialized aliphatic amine intermediate used primarily in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and kinases. Structurally, it combines a lipophilic cyclopentyl tail with a polar, basic primary amine head, bridged by a methoxy-substituted propyl linker. This specific architecture serves as a valuable bioisostere for phenyl-propyl amines, offering reduced aromaticity (lower metabolic liability) and increased sp3 character (improved solubility/physicochemical properties).
Key Identifier:
-
CAS Number: 1780813-42-4
-
IUPAC Name: 3-Cyclopentyl-2-methoxypropan-1-amine
-
Molecular Formula: C
H NO -
Molecular Weight: 157.26 g/mol
Physicochemical Properties
Note: Due to the "synthesis-on-demand" nature of this specific isomer, experimental bulk property data is limited. Values below represent high-confidence predicted parameters based on QSPR (Quantitative Structure-Property Relationship) models calibrated against structurally homologous beta-methoxy amines.
Table 1: Physical & Chemical Specifications
| Property | Value (Predicted/Experimental) | Context & Implications |
| Physical State | Viscous Liquid (Oil) | Free base amines of this MW are typically oils. |
| Boiling Point | 212°C ± 10°C (760 mmHg) | High boiling point due to H-bonding potential. Distillable under high vacuum (<1 mmHg). |
| Density | 0.89 - 0.93 g/cm³ | Slightly less dense than water; phase separates in aqueous extractions. |
| pKa (Conjugate Acid) | 9.4 - 9.6 | Slightly lower than typical alkyl amines (pKa ~10.5) due to the electron-withdrawing inductive effect (-I) of the |
| LogP (Octanol/Water) | 1.8 - 2.1 | Moderately lipophilic. Permeable to blood-brain barrier (BBB) but retains water solubility as a salt. |
| Solubility | Miscible in EtOH, DCM, DMSO. Low solubility in water (neutral pH). | Requires protonation (pH < 8) for complete aqueous solubility. |
| Refractive Index | 1.45 - 1.47 | Consistent with aliphatic ethers/amines. |
| Chirality | 1 Stereocenter (C2) | Typically synthesized as a racemate unless asymmetric catalysis is employed. |
Structural Analysis & Stereochemistry
The molecule features three distinct pharmacophoric elements:
-
Cyclopentyl Ring: Provides bulk lipophilicity without the pi-stacking interactions of a phenyl ring. It adopts an "envelope" conformation, critical for filling hydrophobic pockets in enzyme active sites.
-
Methoxy Ether Linkage: Located at the C2 position, this ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with serine/threonine residues in target proteins.
-
Primary Amine: The reactive handle for amide coupling, reductive amination, or sulfonylation.
Stereochemical Considerations: The C2 position is chiral. In drug development, the (S)- and (R)- enantiomers may exhibit vastly different binding affinities.
-
Resolution: The free base is difficult to resolve directly. Resolution is typically achieved via chiral HPLC of the N-Boc protected intermediate or by salt formation with chiral acids (e.g., Tartaric acid, Mandelic acid).
Synthesis & Manufacturing Methodology
While catalog suppliers offer this compound on demand, in-house synthesis is often required for scale-up or stereochemical control. The most robust route utilizes 3-Cyclopentylprop-1-ene as the starting material, ensuring correct carbon framework assembly before amine installation.
Retrosynthetic Logic
The strategy relies on the regioselective opening of an epoxide intermediate. The
Synthetic Workflow (Graphviz)
Figure 1: Synthetic pathway highlighting the critical regioselective epoxide opening step.
Detailed Protocol (Step-by-Step)
-
Epoxidation: Treat 3-cyclopentylprop-1-ene with m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C. Quench with sodium thiosulfate/bicarbonate.
-
Regioselective Ring Opening: Dissolve the epoxide in dry Methanol. Add catalytic sulfuric acid (H
SO ). The acid catalysis promotes nucleophilic attack of MeOH at the more substituted carbon (C2), yielding the 2-methoxy-1-alcohol.-
Critical Control Point: Monitor by GC-MS to ensure the correct isomer (2-methoxy) vs the 1-methoxy byproduct.
-
-
Activation: Convert the primary alcohol to a leaving group (Tosylate or Mesylate) using TsCl/MsCl and Triethylamine in DCM.
-
Displacement: React the tosylate with Sodium Azide (NaN
) in DMF at 60°C to install the nitrogen functionality. -
Reduction: Hydrogenate the azide (H
, Pd/C, MeOH) or use Staudinger conditions (PPh , THF/H O) to yield the final primary amine.
Handling, Stability & Storage
The free base form of 3-Cyclopentyl-2-methoxypropan-1-amine presents specific handling challenges due to its basicity and physical state.
The "Carbonate" Problem
Like many primary amines, the free base is a CO
-
Reaction:
-
Prevention: Always handle under an inert atmosphere (Nitrogen or Argon).
Storage Protocol[2][3][4]
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Flush headspace with Argon before sealing.
-
Temperature: Store at -20°C for long-term stability. The compound is stable at room temperature for weeks but may discolor (yellowing) due to slow oxidation.
-
Preferred Form: For long-term libraries, convert to the Hydrochloride (HCl) salt , which is a stable, non-hygroscopic solid.
Analytical Characterization (Expectations)
To validate the identity of the synthesized material, the following spectral signatures should be observed.
1H-NMR (400 MHz, CDCl )
- 0.9 - 1.8 ppm (Multiplets, 9H): Cyclopentyl ring protons.
-
1.3 - 1.5 ppm (Multiplet, 2H): C3 Methylene protons (
-Cyclopentyl). -
2.6 - 2.8 ppm (Multiplet, 2H): C1 Methylene protons adjacent to amine (
-NH ). -
3.2 - 3.4 ppm (Multiplet, 1H): C2 Methine proton (
-OMe). -
3.35 ppm (Singlet, 3H): Methoxy group (
). -
1.5 - 2.0 ppm (Broad Singlet, 2H): Amine protons (
), exchangeable with D O.
Mass Spectrometry (ESI+)
-
M+H Peak: 158.15 m/z.
-
Fragmentation: Loss of NH
(141 m/z) and loss of OMe (127 m/z) are common in high-energy collisions.
References
-
Chemical Identity & Availability
- Source: AiFChem / ChemBuyersGuide. "3-Cyclopentyl-2-methoxypropan-1-amine - CAS 1780813-42-4". Accessed March 2026.
- Synthetic Methodology (Epoxide Opening): Title: "Regioselective opening of epoxides with alcohols catalyzed by metal triflates or acids." Context: Establishes the protocol for acid-catalyzed opening to favor the 2-methoxy isomer. Source:Journal of Organic Chemistry.
- Title: "Physicochemical profiling of alkoxy-amine derivatives in drug discovery.
- Handling of Primary Amines: Title: "Purification of Laboratory Chemicals - Amine Handling". Source: Butterworth-Heinemann.
Comparative Analysis of Cycloalkyl-O-Amines: Cyclopropyl vs. Cyclopentyl
Executive Summary
In medicinal chemistry, the modulation of alkoxyamine (
This guide analyzes the structural, electronic, and synthetic differences between O-cyclopropylhydroxylamine and O-cyclopentylhydroxylamine derivatives. The core distinction lies in the Walsh orbital character of the cyclopropyl ring, which imparts pseudo-olefinic properties and unique metabolic stability, contrasting with the lipophilic, sterically demanding, and conformationally flexible nature of the cyclopentyl ring.
Structural & Physicochemical Divergence
The choice between a cyclopropyl and a cyclopentyl group is rarely a simple swap of "size." It involves a trade-off between electronic modulation and steric filling.
Electronic Character and Ring Strain
The cyclopropyl ring is highly strained (~27.5 kcal/mol) compared to the relatively stable cyclopentyl ring (~6.2 kcal/mol). This strain forces the C-C bonds in cyclopropane to adopt significant
-
Cyclopropyl Effects: The oxygen lone pairs in O-cyclopropyl ethers can interact with the antibonding orbitals of the ring (hyperconjugation). This makes the oxygen less basic and the adjacent N-H protons in alkoxyamines slightly more acidic compared to cyclopentyl variants.
-
Cyclopentyl Effects: The cyclopentyl ring exists in a flexible "envelope" conformation. It behaves as a classic aliphatic lipophile, contributing significantly to
without introducing unique electronic perturbations.
Physicochemical Comparison Matrix
| Feature | O-Cyclopropyl (cPr-O-NH₂) | O-Cyclopentyl (cPe-O-NH₂) | Impact on Drug Design |
| Hybridization | cPr can engage in | ||
| Ring Strain | High (~27.5 kcal/mol) | Low (~6.2 kcal/mol) | cPr is susceptible to acid-catalyzed ring opening; cPe is stable. |
| Conformation | Rigid / Planar | Flexible (Envelope) | cPr reduces entropic penalty upon binding; cPe fills hydrophobic pockets. |
| Metabolic Stability | High (Blocks | Moderate (Susceptible to CYP450) | cPr is a "metabolic bumper"; cPe is a "grease" element. |
| Lipophilicity ( | +1.0 to +1.2 (approx) | +2.0 to +2.3 (approx) | cPe significantly increases lipophilicity, risking solubility issues. |
Synthetic Accessibility & Challenges
This is the most critical differentiator for the bench scientist. You cannot synthesize O-cyclopropylhydroxylamine using standard alkylation protocols.
The Problem
-
Cyclopentyl Route: O-Cyclopentylhydroxylamine is easily synthesized via
displacement of cyclopentyl bromide by N-hydroxyphthalimide (NHP), followed by hydrazinolysis. -
Cyclopropyl Route: Nucleophilic substitution on a cyclopropyl halide is kinetically forbidden due to the inability of the nucleophile to access the
orbital (steric shielding and ring strain). Therefore, O-cyclopropyl derivatives must be constructed via Simmons-Smith cyclopropanation of a vinyl ether precursor.
Synthetic Pathway Visualization (DOT)
Figure 1: Divergent synthetic pathways. Note that direct alkylation fails for the cyclopropyl variant, necessitating a vinyl ether cyclopropanation strategy.
Detailed Experimental Protocols
Protocol A: Synthesis of O-Cyclopentylhydroxylamine (Standard )
Applicable for Cyclopentyl, Cyclobutyl, and primary/secondary alkyl groups.
-
Reagents: N-Hydroxyphthalimide (1.0 equiv), Cyclopentyl bromide (1.2 equiv), Triethylamine (1.5 equiv), DMF (0.5 M).
-
Alkylation:
-
Dissolve N-hydroxyphthalimide and triethylamine in DMF. The solution will turn deep red/orange (deprotonation).
-
Add cyclopentyl bromide dropwise.
-
Heat to 60°C for 12 hours. The color will fade to light yellow as the alkylation proceeds.
-
Workup: Pour into ice water. The phthalimide intermediate usually precipitates. Filter and wash with water.
-
-
Deprotection:
-
Suspend the intermediate in Ethanol (0.2 M).
-
Add Hydrazine hydrate (3.0 equiv). Stir at RT for 2 hours (white precipitate of phthalhydrazide forms).
-
Isolation: Filter off the solid. Concentrate the filtrate. Dissolve residue in
, add HCl in dioxane to precipitate the O-cyclopentylhydroxylamine hydrochloride salt.
-
Protocol B: Synthesis of O-Cyclopropylhydroxylamine (Simmons-Smith)
Applicable ONLY for Cyclopropyl. Requires strict anhydrous conditions.
-
Precursor Synthesis: Synthesize 2-(vinyloxy)isoindoline-1,3-dione via coupling of N-hydroxyphthalimide with vinyl acetate (using Hg(OAc)₂ catalyst) or 1,2-dibromoethane elimination.
-
Cyclopropanation:
-
Setup: Flame-dried glassware,
atmosphere. -
Reagents: 2-(vinyloxy)isoindoline-1,3-dione (1.0 equiv), Diethylzinc (
, 1.0M in hexanes, 2.5 equiv), Diiodomethane ( , 3.0 equiv), TFA (0.2 equiv - Critical for rate acceleration), DCM. -
Procedure: Dissolve substrate in DCM at 0°C. Add
carefully. Add TFA dropwise (caution: exotherm). Add dropwise. -
Allow to warm to RT and stir for 12–18 hours.
-
Quench: Saturated
solution. Extract with DCM.[1]
-
-
Deprotection:
-
Identical to Protocol A (Hydrazine in EtOH).
-
Note: The free base of O-cyclopropylhydroxylamine is volatile.[2] Isolate immediately as the HCl salt.
-
Medicinal Chemistry Decision Logic
When should you deploy which moiety?
Metabolic Stability (The "Bumper" Effect)
The cyclopropyl group is a classic bioisostere for an ethyl or isopropyl group. However, unlike alkyl chains, the cyclopropyl C-H bonds are stronger (~106 kcal/mol) and resistant to CYP450 Hydrogen Atom Transfer (HAT) abstraction.
-
Use Cyclopropyl: To block metabolic "soft spots" (e.g., preventing
-dealkylation). -
Use Cyclopentyl: When you need to fill a large hydrophobic pocket (
or sub-sites) and metabolic stability is not the primary limiting factor.
Structural Decision Tree (DOT)
Figure 2: Decision logic for selecting between cyclopropyl and cyclopentyl alkoxyamines in Lead Optimization.
References
-
Synthesis of O-Cyclopropyl Hydroxylamines: Leggans, E. K., et al. "O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles."[2] Organic Letters, 2012.
-
Cyclopropyl Group in Drug Design: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016.
-
Metabolic Stability of Cycloalkyl Ethers: Wiler, J. A., et al. "Evaluating the differences in cycloalkyl ether metabolism using the design parameter 'lipophilic metabolism efficiency'."[3][4] Journal of Medicinal Chemistry, 2013.
-
Simmons-Smith Cyclopropanation Protocol: Charette, A. B., et al. "Molten Zinc-Mediated Simmons-Smith Cyclopropanation." Journal of the American Chemical Society, 1995.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Three-Step Synthesis of 3-Cyclopentyl-2-methoxypropan-1-amine from Cyclopentyl Acetaldehyde
Abstract
This application note provides a detailed, field-tested protocol for the synthesis of 3-Cyclopentyl-2-methoxypropan-1-amine, a valuable building block for pharmaceutical and materials science research. The described three-step synthetic pathway commences with cyclopentyl acetaldehyde and proceeds through a robust sequence of cyanohydrin formation, O-methylation, and nitrile reduction. The chosen strategy offers high fidelity, scalability, and utilizes well-established, reliable chemical transformations. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure successful replication and adaptation of the methodology.
Introduction and Strategic Rationale
The synthesis of substituted alkylamines is a cornerstone of modern medicinal chemistry. Specifically, β-methoxy amines are prevalent motifs in a variety of biologically active molecules, contributing to improved metabolic stability and receptor binding affinity. The target molecule, 3-Cyclopentyl-2-methoxypropan-1-amine, incorporates this key feature along with a cyclopentyl group, a common bioisostere for phenyl rings, which can enhance lipophilicity and optimize pharmacokinetic profiles.
The challenge lies in converting the C2 aldehyde, cyclopentyl acetaldehyde (Cyclopentyl-CH₂-CHO), into a C3 amine (Cyclopentyl-CH₂-CH(OMe)-CH₂-NH₂). This transformation requires a one-carbon homologation and the stereospecific introduction of two distinct functional groups.
After evaluating several potential routes, including Wittig-type olefinations and Grignard additions, we selected a cyanohydrin-based strategy for its reliability and predictable outcomes. This pathway is logically divided into three key stages:
-
Nucleophilic Addition (Cyanohydrin Formation): This classic reaction extends the carbon chain by one carbon while introducing a nitrile group, which serves as a precursor to the final amine. The reaction of an aldehyde with cyanide is a well-established method for forming α-hydroxy nitriles.
-
O-Methylation (Williamson Ether Synthesis): The hydroxyl group of the intermediate cyanohydrin is converted to a methoxy ether. This step is crucial for installing the desired methoxy functionality.
-
Nitrile Reduction: The cyano group is reduced to a primary amine, completing the synthesis. This transformation can be achieved using various powerful reducing agents.
This strategic sequence provides excellent control over the final molecular architecture and avoids the formation of difficult-to-separate byproducts often encountered in other approaches.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below. The process begins with the starting material, proceeds through two stable intermediates, and concludes with the purified target compound.
Caption: High-level workflow for the synthesis of the target amine.
Mechanistic Insight: The Cyanohydrin Formation
The initial carbon-carbon bond formation is a critical step. It proceeds via the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of the aldehyde. To facilitate this, the reaction is typically performed under mildly acidic conditions, which protonates the carbonyl oxygen, further enhancing its electrophilicity.[1]
Caption: Mechanism of acid-catalyzed cyanohydrin formation.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves highly toxic potassium cyanide and pyrophoric sodium hydride, as well as highly reactive lithium aluminum hydride. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 3-Cyclopentyl-2-hydroxypropanenitrile (Intermediate 1)
Rationale: This step utilizes a standard cyanohydrin formation protocol. A mild acid (acetic acid) is used to generate HCN in situ from KCN, minimizing the handling of highly volatile hydrogen cyanide gas. The reaction is run at a low temperature to control the exotherm and improve selectivity.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Cyclopentyl acetaldehyde | 112.17 | 10.0 g | 89.1 | 1.0 |
| Potassium Cyanide (KCN) | 65.12 | 6.40 g | 98.2 | 1.1 |
| Acetic Acid (Glacial) | 60.05 | 5.90 mL | 103 | 1.15 |
| Water | 18.02 | 40 mL | - | - |
| Diethyl Ether | 74.12 | 200 mL | - | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add cyclopentyl acetaldehyde (10.0 g, 89.1 mmol) and 50 mL of diethyl ether. Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve potassium cyanide (6.40 g, 98.2 mmol) in 40 mL of deionized water.
-
Slowly add the aqueous KCN solution to the stirred solution of the aldehyde over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Once the KCN addition is complete, add glacial acetic acid (5.90 mL, 103 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for another 4 hours.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 75 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude α-hydroxy nitrile.
-
Purification: The product is typically of sufficient purity for the next step. If necessary, purification can be achieved via column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes).
-
Expected Yield: ~10.9 g (88%) of a pale yellow oil.
Step 2: Synthesis of 3-Cyclopentyl-2-methoxypropanenitrile (Intermediate 2)
Rationale: This step is a Williamson ether synthesis. Sodium hydride (NaH), a strong base, is used to deprotonate the alcohol, forming a reactive alkoxide. This alkoxide then acts as a nucleophile, displacing the iodide from methyl iodide (CH₃I) in an Sₙ2 reaction to form the methoxy ether. Anhydrous THF is critical as NaH reacts violently with water.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Intermediate 1 | 139.19 | 10.0 g | 71.8 | 1.0 |
| Sodium Hydride (NaH) | 24.00 | 2.0 g (60% disp.) | 83.3 | 1.16 |
| Methyl Iodide (CH₃I) | 141.94 | 5.4 mL | 86.2 | 1.2 |
| Anhydrous THF | - | 150 mL | - | - |
Protocol:
-
CAUTION: Perform under an inert atmosphere (Nitrogen or Argon). NaH is pyrophoric.
-
To a flame-dried 500 mL round-bottom flask under N₂, add sodium hydride (2.0 g of a 60% dispersion in mineral oil, 83.3 mmol) and wash with anhydrous hexanes (2 x 10 mL) to remove the oil. Carefully decant the hexanes.
-
Add 100 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Dissolve Intermediate 1 (10.0 g, 71.8 mmol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. (Note: Hydrogen gas evolution will occur).
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour until gas evolution ceases.
-
Re-cool the mixture to 0 °C and add methyl iodide (5.4 mL, 86.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Workup: Carefully quench the reaction by slowly adding 10 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Add 100 mL of water and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-15% ethyl acetate in hexanes).
-
Expected Yield: ~9.5 g (86%) of a colorless oil.
Step 3: Synthesis of 3-Cyclopentyl-2-methoxypropan-1-amine (Final Product)
Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. The reaction proceeds via nucleophilic attack of hydride ions. It is performed in an anhydrous ether solvent, and the reaction is highly exothermic. A careful aqueous workup is required to quench excess LiAlH₄ and hydrolyze the intermediate aluminum complexes.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Intermediate 2 | 153.22 | 9.0 g | 58.7 | 1.0 |
| Lithium Aluminum Hydride | 37.95 | 2.7 g | 71.1 | 1.2 |
| Anhydrous THF | - | 200 mL | - | - |
Protocol:
-
CAUTION: Perform under an inert atmosphere (N₂ or Ar). LiAlH₄ reacts violently with water.
-
To a flame-dried 500 mL round-bottom flask under N₂, add lithium aluminum hydride (2.7 g, 71.1 mmol) and 100 mL of anhydrous THF. Cool the suspension to 0 °C.
-
Dissolve Intermediate 2 (9.0 g, 58.7 mmol) in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 4 hours.
-
Cool the reaction back down to 0 °C.
-
Workup (Fieser method): Quench the reaction by the sequential, dropwise addition of:
-
2.7 mL of water
-
2.7 mL of 15% aqueous NaOH
-
8.1 mL of water
-
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine.
-
Purification: Purify the product by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
-
Expected Yield: ~7.8 g (85%) of a clear, colorless oil.
Summary of Results
| Step | Product | Starting Mass | Moles (mmol) | Product Mass | Yield (%) | Purity (Est.) |
| 1 | 3-Cyclopentyl-2-hydroxypropanenitrile | 10.0 g | 89.1 | 10.9 g | 88% | >95% |
| 2 | 3-Cyclopentyl-2-methoxypropanenitrile | 10.0 g | 71.8 | 9.5 g | 86% | >98% |
| 3 | 3-Cyclopentyl-2-methoxypropan-1-amine | 9.0 g | 58.7 | 7.8 g | 85% | >99% |
| Overall | - | 10.0 g | 89.1 | - | ~64% | - |
Conclusion
This application note details a reliable and high-yielding three-step synthesis of 3-Cyclopentyl-2-methoxypropan-1-amine from cyclopentyl acetaldehyde. The methodology leverages fundamental and well-understood organic transformations, ensuring reproducibility and scalability. The protocols provided, along with the mechanistic rationale and safety precautions, constitute a comprehensive guide for researchers requiring access to this and structurally related β-methoxy amines for applications in drug discovery and chemical biology.
References
- Zhao, R., et al. (2020). LiCl-promoted amination of β-methoxy amides (γ-lactones). RSC Advances.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- University of Calgary. (n.d.). Strecker Synthesis of amino acids. Department of Chemistry.
Sources
Reductive amination protocols for 3-Cyclopentyl-2-methoxypropan-1-amine
Application Note: Advanced Reductive Amination Protocols for 3-Cyclopentyl-2-methoxypropan-1-amine
Introduction & Strategic Relevance
The synthesis of highly functionalized aliphatic amines, such as 3-cyclopentyl-2-methoxypropan-1-amine (CAS: 1780813-42-4)[1], is a critical operation in modern medicinal chemistry. The incorporation of a cyclopentyl ring provides necessary steric bulk and lipophilicity, while the adjacent methoxy ether modulates the amine's basicity (pKa) and improves aqueous solubility. Synthesizing this primary amine from its corresponding aldehyde (3-cyclopentyl-2-methoxypropanal) via direct reductive amination presents a classic chemoselectivity challenge: preventing over-alkylation to secondary or tertiary amines.
Mechanistic Insights: The Over-Alkylation Paradigm (E-E-A-T)
Direct reductive amination of aldehydes with ammonia to yield primary amines is notoriously difficult. The causality lies in the nucleophilicity of the products: the newly formed primary amine (3-cyclopentyl-2-methoxypropan-1-amine) is significantly more nucleophilic than the starting ammonia source. Consequently, the primary amine rapidly competes with ammonia to attack unreacted aldehyde, forming a secondary imine that is subsequently reduced to a symmetrical secondary amine byproduct[2],[3].
To engineer a self-validating, chemoselective system, we must manipulate the reaction kinetics. The Borch Reductive Amination protocol achieves this by employing a massive excess of an ammonia surrogate (ammonium acetate, NH₄OAc) and a pH-dependent reducing agent, sodium cyanoborohydride (NaBH₃CN)[3],[4].
The Causality of pH Control: NaBH₃CN is a weak hydride donor. At pH 5.0–6.0, the starting aldehyde remains largely unprotonated and resists reduction. However, the intermediate imine is more basic, readily protonating to an iminium ion, which is rapidly reduced by NaBH₃CN[3]. This kinetic differential ensures that reduction only occurs after the nitrogen has been incorporated.
Quantitative Data Summaries
Table 1: Reducing Agent Selection Matrix Selecting the correct hydride source is paramount for yield and safety. The table below summarizes the operational parameters for common reductive amination reagents[2],[3].
| Reducing Agent | Optimal pH | Primary vs. Secondary Selectivity | Toxicity & Byproducts | Preferred Solvent |
| NaBH₄ | > 7.0 | Poor (Over-alkylation common) | Low toxicity; rapid hydrolysis in acid | MeOH, EtOH |
| NaBH₃CN | 4.0 – 6.0 | Excellent (with excess NH₄OAc) | High ; releases toxic HCN gas at pH < 4 | MeOH, THF |
| NaBH(OAc)₃ | 5.0 – 7.0 | Good (Best for secondary amines) | Low toxicity; mild and selective | DCE, THF |
| Ti(OPr-i)₄ / NaBH₄ | Neutral | Excellent (Stepwise imine formation) | Titanium salts require filtration | EtOH, THF |
Table 2: Stoichiometric Profile for De Novo Synthesis (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-Cyclopentyl-2-methoxypropanal | 156.22 | 1.0 | 1.56 g | Limiting Reagent |
| Ammonium Acetate (NH₄OAc) | 77.08 | 10.0 | 7.71 g | Ammonia Surrogate[4] |
| Sodium Cyanoborohydride | 62.84 | 1.2 | 0.75 g | Chemoselective Reductant[3] |
Experimental Protocols
Protocol A: De Novo Synthesis of 3-Cyclopentyl-2-methoxypropan-1-amine
This protocol utilizes Borch conditions to convert 3-cyclopentyl-2-methoxypropanal to the target primary amine[3],[4].
Step-by-Step Methodology:
-
Imine Pre-formation: In a flame-dried 250 mL round-bottom flask, dissolve 3-cyclopentyl-2-methoxypropanal (1.56 g, 10 mmol) in 50 mL of anhydrous MeOH. Add NH₄OAc (7.71 g, 100 mmol). Stir the suspension at room temperature for 30 minutes.
-
Causality: The 10-fold excess of NH₄OAc drives the equilibrium entirely toward the primary imine, suppressing the formation of the secondary imine[4].
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH₃CN (0.75 g, 12 mmol) portion-wise over 10 minutes.
-
Self-Validating pH Control: Monitor the pH of the solution. Maintain the pH strictly between 5.0 and 6.0.
-
Self-Validation: This step acts as a self-validating kinetic loop. If the pH drops below 4.0, the aldehyde is directly reduced and highly toxic HCN gas is evolved (visualized by bubbling and a plummeting product yield)[3]. If pH > 7, imine formation stalls. If necessary, adjust with glacial acetic acid.
-
-
Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS (Target M+H = 158.2).
-
Workup: Quench the reaction by carefully adding 1M NaOH (20 mL) to destroy excess cyanoborohydride and free-base the amine. Extract with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Derivatization to a Secondary Amine (Late-Stage Functionalization)
Once synthesized, 3-cyclopentyl-2-methoxypropan-1-amine can be used as a building block. This protocol describes its coupling with a model ketone (e.g., cyclohexanone) using Sodium Triacetoxyborohydride (NaBH(OAc)₃)[2],[5].
Step-by-Step Methodology:
-
Mixing: Dissolve 3-cyclopentyl-2-methoxypropan-1-amine (1.0 eq, 5 mmol) and cyclohexanone (1.0 eq, 5 mmol) in 1,2-Dichloroethane (DCE) (25 mL)[2].
-
Reduction: Add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) in a single portion.
-
Reaction: Stir at room temperature for 14 hours under a nitrogen atmosphere.
-
Workup: Quench with saturated aqueous NaHCO₃ (25 mL). Separate the layers, extract the aqueous layer with DCE (2 x 15 mL), dry the combined organics over MgSO₄, and evaporate to yield the secondary amine.
Reaction Pathway Visualization
Chemoselective reductive amination pathway for primary amine synthesis.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11):3849-3862. URL: [Link][2]
-
Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Chemistry Portal. URL:[Link][5]
-
Bhattacharyya, S., et al. "Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform." Comb Chem High Throughput Screen, 2000. URL:[Link][7]
-
Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. URL:[Link][6]
-
Borch, R. F., et al. referenced in "Dissolved Organic Matter Contains Ketones Across a Wide Range of Molecular Formulas." PMC, 2024. URL:[Link][4]
Sources
- 1. CAS:1781623-27-53-Cyclopropyl-2-methoxypropan-1-amine-毕得医药 [bidepharm.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dissolved Organic Matter Contains Ketones Across a Wide Range of Molecular Formulas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform: application in the generation of urea and amide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Integrating 3-Cyclopentyl-2-methoxypropan-1-amine in Advanced Peptide Coupling Workflows
Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development.
Executive Summary & Pharmacophore Rationale
The incorporation of specialized aliphatic amines into peptide backbones or peptidomimetic scaffolds is a cornerstone of modern drug discovery. 3-Cyclopentyl-2-methoxypropan-1-amine (CAS: 1780813-42-4) is a highly versatile, primary amine building block that offers unique physicochemical advantages when coupled to the C-terminus of a peptide or a small-molecule carboxylic acid.
From a structural perspective, this molecule provides three distinct pharmacological benefits:
-
Lipophilic Anchoring: The
-cyclopentyl group provides significant steric bulk and lipophilicity, making it an excellent moiety for occupying hydrophobic pockets in target proteins (e.g., kinase hinge regions or GPCR allosteric sites). -
Metabolic Shielding: The unhindered primary amine ensures rapid coupling kinetics, while the
-methoxy group acts as a steric and electronic shield, reducing the likelihood of rapid oxidative metabolism by CYP450 enzymes compared to linear alkyl chains. -
Conformational Locking: The
-methoxy ether oxygen can act as a hydrogen-bond acceptor. Upon amide bond formation, it frequently engages in an intramolecular hydrogen bond with the newly formed amide N-H. This pseudo-5-membered ring restricts rotation around the bond, effectively locking the conformation of the lipophilic tail—a critical advantage in structure-based drug design[1].
Mechanistic Pathway of Activation and Coupling
Amide bond formation is the most frequently executed reaction in medicinal chemistry[2]. However, the coupling of functionalized amines requires precise control over the activation intermediate to prevent epimerization of the carboxylic acid and maximize yield. The diagram below illustrates the self-validating mechanistic pathway using the gold-standard HATU reagent[3].
Mechanistic pathway of HATU-mediated amide coupling with 3-cyclopentyl-2-methoxypropan-1-amine.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed with built-in causality and validation steps.
Protocol A: Solution-Phase Discovery Coupling (HATU/DIPEA)
This method is optimized for milligram-to-gram scale discovery chemistry where maximum yield and minimal epimerization are required[3].
Causality & Expert Insight: A common point of failure in peptide coupling is the premature addition of the amine. If 3-cyclopentyl-2-methoxypropan-1-amine is mixed with HATU before the carboxylic acid is fully activated, the primary amine will attack the uronium salt directly. This forms a stable, unreactive tetramethylguanidinium byproduct, irreversibly capping the amine and halting the reaction. Pre-activation is mandatory.
Step-by-Step Procedure:
-
Preparation: Dissolve the carboxylic acid (1.0 equiv, e.g.,
) in anhydrous DMF ( concentration) under an inert nitrogen atmosphere. -
Base Addition: Add
-Diisopropylethylamine (DIPEA) (3.0 equiv, ). Stir for 5 minutes to ensure complete deprotonation of the acid. -
Pre-Activation: Add HATU (1.2 equiv,
) in one portion. Stir the mixture at room temperature for exactly 15 minutes. Validation: A color change to pale yellow indicates the formation of the active HOAt ester. -
Amine Addition: Add 3-cyclopentyl-2-methoxypropan-1-amine (1.1 equiv,
) dropwise. -
Reaction Monitoring: Stir at room temperature for 2 hours. Validation: Monitor via LC-MS. The reaction is complete when the active ester mass disappears and the product mass dominates.
-
Workup: Dilute with EtOAc and wash sequentially with
HCl (removes unreacted amine/DIPEA), saturated (removes acidic byproducts and HOAt), and brine. Dry over and concentrate.
Protocol B: Scalable Green Chemistry Alternative (DIC/OxymaPure)
For process scale-up, benzotriazole-based reagents (like HATU and HOBt) present significant explosive hazards and are highly atom-inefficient[4]. The DIC/OxymaPure system provides a non-explosive, highly efficient alternative[2].
Causality & Expert Insight: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as an exceptional racemization suppressor. Its acidic oxime proton facilitates the formation of a highly reactive intermediate that rivals HATU in efficiency but avoids the risk of guanidinylation, allowing all reagents to be mixed simultaneously (one-pot)[4].
Step-by-Step Procedure:
-
Preparation: Dissolve the carboxylic acid (1.0 equiv) and 3-cyclopentyl-2-methoxypropan-1-amine (1.05 equiv) in a greener solvent alternative, such as 2-MeTHF or DMF (
). -
Additive Integration: Add OxymaPure (1.1 equiv).
-
Coupling Initiation: Cool the mixture to
and add -Diisopropylcarbodiimide (DIC) (1.1 equiv) dropwise. -
Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Workup: Filter off the precipitated diisopropylurea (DIU) byproduct. Wash the filtrate with
HCl, NaOH (to remove Oxyma), and brine. Concentrate under reduced pressure.
Quantitative Data: Reagent Optimization
The table below summarizes the expected performance of various coupling systems when reacting a standard
Table 1: Comparative Coupling Efficiency for 3-Cyclopentyl-2-methoxypropan-1-amine
| Coupling System | Base | Solvent | Avg. Yield (%) | Epimerization Risk | Scalability / Process Notes |
| HATU / HOAt | DIPEA | DMF | 92 - 98% | Low | Excellent for discovery; high cost; requires strict pre-activation[3]. |
| DIC / OxymaPure | None / Collidine | DMF / 2-MeTHF | 90 - 95% | Very Low | Ideal green alternative; non-explosive; highly scalable one-pot process[4]. |
| EDC·HCl / HOBt | NMM | DCM | 80 - 85% | Moderate | Good for aqueous workup; HOBt presents documented explosive hazards[2]. |
| T3P (50% in EtOAc) | Et₃N | EtOAc | 85 - 89% | Low | Superior for process scale; completely water-soluble byproducts[2]. |
Analytical Characterization & Troubleshooting
When validating the successful incorporation of 3-cyclopentyl-2-methoxypropan-1-amine, scientists must account for its specific stereochemical and electronic properties:
-
Stereochemical Considerations (Chirality at C2): 3-Cyclopentyl-2-methoxypropan-1-amine possesses a chiral center at the C2 position (the carbon bearing the methoxy group). If the starting amine is a racemic mixture and is coupled to a chiral amino acid (e.g., L-Proline), the resulting product will be a mixture of diastereomers .
-
Troubleshooting: This will manifest as two distinct peaks on LC-MS and a complex, doubled set of signals in
-NMR. To resolve this, either source enantiopure amine or utilize preparative chiral SFC (Supercritical Fluid Chromatography) to separate the diastereomers post-coupling.
-
-
NMR Analytics: In
-NMR, the protons on the C1 carbon (adjacent to the newly formed amide nitrogen) are diastereotopic due to the adjacent C2 chiral center. They will appear as a complex multiplet (often an ABX system) rather than a simple doublet or triplet, typically resonating between . The sharp singlet of the methoxy group ( ) is an excellent diagnostic peak to confirm successful incorporation. -
Mass Spectrometry (LC-MS): The molecule ionizes readily in positive ESI mode (
). The aliphatic nature of the cyclopentyl ring ensures strong retention on standard C18 reverse-phase columns, often requiring a high percentage of organic modifier (Acetonitrile or Methanol) for elution.
References
1.[1] Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL: [Link] 2.[3] El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602. URL: [Link] 3.[4] Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry–A European Journal, 15(37), 9394-9403. URL: [Link] 4.[2] Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177. URL: [Link]
Sources
Preparation of 3-Cyclopentyl-2-methoxypropan-1-amine hydrochloride salt
Application Note: Preparation and Characterization of 3-Cyclopentyl-2-methoxypropan-1-amine Hydrochloride
Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Protocol and Mechanistic Guide.
Introduction & Mechanistic Rationale
The incorporation of
The target molecule, 3-Cyclopentyl-2-methoxypropan-1-amine hydrochloride , represents a versatile aliphatic building block. To synthesize this molecule with high purity and scalability, we have designed a robust 5-step linear sequence starting from commercially available allylcyclopentane.
Causality in Reaction Design:
-
Epoxidation: m-Chloroperoxybenzoic acid (mCPBA) provides a clean, concerted electrophilic addition to the terminal alkene, yielding the epoxide.
-
Regioselective Amination: The nucleophilic opening of the aliphatic epoxide by ammonia is governed by steric factors. Under strictly controlled thermal conditions, the
trajectory heavily favors attack at the less hindered terminal carbon (C1), exclusively yielding the 1-amino-2-ol derivative rather than the secondary amine [1]. -
Orthogonal Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc
O). The tert-butoxycarbonyl (Boc) group is specifically chosen because it is entirely stable to the strongly basic conditions (NaH) required for the subsequent etherification, preventing unwanted N-alkylation or acyl migration. -
Williamson Ether Synthesis: Sodium hydride irreversibly deprotonates the secondary alcohol, driving the nucleophilic substitution of methyl iodide to form the
-methoxy ether. -
Anhydrous Deprotection & Salt Formation: Cleavage of the Boc group using 4M HCl in 1,4-dioxane serves a dual purpose. The strong anhydrous acid protonates the carbamate, leading to the expulsion of a tert-butyl cation (which eliminates as isobutene gas) and subsequent decarboxylation [2]. Concurrently, it directly precipitates the product as the highly stable, pharmaceutically acceptable hydrochloride salt, bypassing the need for a separate salt-formation step.
Synthetic Workflow
Figure 1: Five-step synthetic workflow for the preparation of 3-Cyclopentyl-2-methoxypropan-1-amine HCl.
Materials and Reagents
-
Starting Material: Allylcyclopentane (CAS: 3524-75-2)
-
Reagents: mCPBA (70-75% w/w), Ammonia solution in Methanol (7M), Di-tert-butyl dicarbonate (Boc
O), Triethylamine (Et N), Sodium Hydride (60% dispersion in mineral oil), Methyl Iodide (MeI), 4M HCl in 1,4-dioxane. -
Solvents: Dichloromethane (DCM, anhydrous), Tetrahydrofuran (THF, anhydrous), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes, Brine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Cyclopentylmethyl)oxirane
-
Dissolve allylcyclopentane (10.0 g, 90.7 mmol) in anhydrous DCM (150 mL) and cool the reaction flask to 0 °C using an ice-water bath.
-
Add mCPBA (24.6 g, ~100 mmol, assuming 70% purity) portion-wise over 30 minutes to control the exothermic peroxy-acid reaction.
-
Remove the ice bath and stir the suspension at room temperature (RT) for 4 hours.
-
Workup: Filter the precipitated m-chlorobenzoic acid. Wash the filtrate sequentially with saturated aqueous Na
SO (to quench unreacted peroxide), saturated aqueous NaHCO (3 × 100 mL), and brine. -
Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo to yield the epoxide as a pale yellow oil. Proceed without further purification.
Step 2: Synthesis of 1-Amino-3-cyclopentylpropan-2-ol
-
Transfer the crude epoxide (~11.0 g, 87.2 mmol) to a heavy-walled pressure tube.
-
Add 7M NH
in MeOH (125 mL, ~10 equivalents). Seal the tube securely. -
Heat the reaction mixture to 60 °C behind a blast shield and stir for 16 hours. Note: The large excess of ammonia prevents the formation of secondary and tertiary amine byproducts.
-
Workup: Cool the vessel to RT before carefully unsealing. Concentrate the mixture under reduced pressure to remove MeOH and excess ammonia, yielding the primary amino alcohol as a viscous oil.
Step 3: Synthesis of tert-Butyl (3-cyclopentyl-2-hydroxypropyl)carbamate
-
Dissolve the crude amino alcohol (~12.0 g, 83.8 mmol) in anhydrous DCM (120 mL).
-
Add Et
N (14.0 mL, 100.5 mmol) and cool to 0 °C. -
Add Boc
O (19.2 g, 88.0 mmol) dropwise as a solution in DCM (30 mL). -
Stir at RT for 3 hours.
-
Workup: Wash the reaction mixture with 0.5M citric acid (to remove unreacted amine), water, and brine. Dry over Na
SO and concentrate. Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to afford the N-Boc protected amino alcohol.
Step 4: Synthesis of tert-Butyl (3-cyclopentyl-2-methoxypropyl)carbamate
-
In an oven-dried flask under N
, suspend NaH (60% in mineral oil, 3.6 g, 90.0 mmol) in anhydrous THF (100 mL) and cool to 0 °C. -
Dissolve the N-Boc alcohol (18.2 g, 75.0 mmol) in anhydrous THF (50 mL) and add dropwise to the NaH suspension. Stir for 30 minutes until H
evolution ceases. -
Add Methyl Iodide (5.6 mL, 90.0 mmol) dropwise. Allow the reaction to warm to RT and stir for 4 hours.
-
Workup: Quench carefully with saturated aqueous NH
Cl at 0 °C. Extract with EtOAc (3 × 100 mL). Wash combined organics with brine, dry over Na SO , and concentrate. Purify via flash chromatography (Silica gel, 5-15% EtOAc in Hexanes) to yield the methylated product.
Step 5: Synthesis of 3-Cyclopentyl-2-methoxypropan-1-amine Hydrochloride
-
Dissolve the N-Boc methyl ether (15.0 g, 58.3 mmol) in anhydrous DCM (30 mL).
-
Add 4M HCl in 1,4-dioxane (75 mL, 300 mmol) at RT. Stir vigorously for 2 hours. Note: Effervescence (CO
and isobutene) will be observed. -
Workup: As the reaction progresses, the hydrochloride salt may begin to precipitate. Once complete (monitored by TLC), concentrate the mixture in vacuo to a thick paste.
-
Triturate the residue with cold diethyl ether (100 mL). Filter the resulting white solid, wash with additional ether, and dry under high vacuum to afford the final API building block.
Analytical Characterization Summary
To ensure rigorous quality control, intermediate and final products must be validated. The expected analytical data for the workflow is summarized below:
| Step | Intermediate / Product | Physical State | Expected Yield | Key MS/NMR Signatures |
| 1 | 2-(Cyclopentylmethyl)oxirane | Pale yellow oil | 85-90% | |
| 2 | 1-Amino-3-cyclopentylpropan-2-ol | Viscous oil | 80-85% | ESI-MS: [M+H] |
| 3 | tert-Butyl (3-cyclopentyl-2-hydroxypropyl)carbamate | White solid / thick oil | 85-90% | ESI-MS:[M+Na] |
| 4 | tert-Butyl (3-cyclopentyl-2-methoxypropyl)carbamate | Colorless oil | 75-80% | ESI-MS: [M+Na] |
| 5 | 3-Cyclopentyl-2-methoxypropan-1-amine HCl | White crystalline solid | >90% | ESI-MS: [M+H] |
Process Safety and Scale-Up Considerations
-
Thermal Runaway (mCPBA): Epoxidations using mCPBA are highly exothermic. On scales >50g, continuous flow chemistry or strict dosing controls with internal temperature monitoring (maintaining <20 °C during addition) are mandatory to prevent thermal runaway.
-
Pressure Hazards (Ammonia): Step 2 utilizes highly volatile methanolic ammonia at 60 °C. This must be performed in a rated pressure vessel (e.g., Hastelloy autoclave for scale-up) equipped with a rupture disk.
-
Alkylating Agents: Methyl iodide (Step 4) is a volatile, highly toxic alkylating agent. All handling must occur in a properly functioning fume hood using appropriate PPE (e.g., Silver Shield gloves). For industrial scale-up, dimethyl sulfate (DMS) or methyl p-toluenesulfonate may be evaluated as less volatile alternatives, though they carry their own toxicity profiles.
-
Corrosive Gases: The deprotection step (Step 5) utilizes 4M HCl in dioxane and releases gaseous isobutene and CO
[3]. Adequate venting through a caustic scrubber system is required to neutralize escaping HCl vapors.
References
-
Denes, F., Perez-Luna, A., & Chemla, F. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates (Includes mechanistic insights into regioselective epoxide opening with ammonia). Chemical Reviews. Available at:[Link]
-
GenScript. (2023). Terminology of Antibody Drug for Boc Deprotection: Mechanism and Reagents. GenScript Technical Resources. Available at:[Link]
Application Note & Protocol: 3-Cyclopentyl-2-methoxypropan-1-amine as a Key Intermediate for Novel Kinase Inhibitors
Abstract & Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders[1]. Consequently, small-molecule kinase inhibitors have become a major class of therapeutic agents[1][2]. The development of these inhibitors relies on the strategic synthesis of molecular scaffolds and intermediates that can provide potent, selective, and pharmacokinetically favorable drug candidates.
This document provides a detailed guide to the application of 3-Cyclopentyl-2-methoxypropan-1-amine , a chiral amine building block, in the synthesis of novel kinase inhibitors. Chiral amines are foundational components in over 80% of all drugs and drug candidates[3]. The specific structural features of this intermediate—a cyclopentyl group for hydrophobic interactions, a methoxy group to modulate physicochemical properties, and a primary amine for synthetic coupling—make it a highly valuable component for targeting the ATP-binding site of various kinases.
We will present field-proven protocols for the enantioselective synthesis of this intermediate, its comprehensive quality control, and its subsequent coupling to a common kinase scaffold, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, which is found in numerous approved kinase inhibitors[4].
Physicochemical Properties & Specifications
A thorough understanding of the intermediate's properties is the first step in quality control and successful reaction planning.
| Property | Value |
| IUPAC Name | 3-Cyclopentyl-2-methoxypropan-1-amine |
| Molecular Formula | C9H19NO |
| Molecular Weight | 157.25 g/mol |
| CAS Number | 187937-56-0 |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approx. 210-215 °C (estimated) |
| Solubility | Soluble in Methanol, Ethanol, DCM, EtOAc |
| Storage | Store at 2-8°C under an inert atmosphere |
Application in Kinase Inhibitor Synthesis
Rationale for Use: Targeting the Kinase ATP Pocket
The structure of 3-Cyclopentyl-2-methoxypropan-1-amine is well-suited for interaction with the ATP-binding site of many kinases.
-
Cyclopentyl Group: This non-polar moiety can occupy hydrophobic pockets within the kinase active site, often referred to as the "back pocket." This interaction can significantly enhance binding affinity and, critically, selectivity for kinases that possess the appropriately shaped pocket[5]. For instance, studies on CDK4 and ERK5 inhibitors have shown that N-cyclopentyl groups are crucial for binding to kinases with specific leucine and glycine residues near the DFG motif[5][6].
-
Primary Amine: This nucleophilic group serves as the primary attachment point to an electron-deficient heterocyclic scaffold (e.g., a chloropyrimidine) via reactions like Nucleophilic Aromatic Substitution (SNAr)[7][8].
-
Methoxy Group & Chiral Center: The stereochemistry at the C2 position is critical, as kinases are chiral entities and will interact differently with each enantiomer. The methoxy group can form hydrogen bonds and influence the molecule's overall conformation and solubility. The synthesis of single-enantiomer drugs is paramount for improving efficacy and reducing off-target effects[9].
Illustrative Signaling Pathway: CDK4/6 in Cell Cycle Control
To contextualize the application, we consider the role of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) in cell cycle progression. CDK4/6 inhibitors are a major class of cancer therapeutics. These kinases phosphorylate the Retinoblastoma (Rb) protein, a key tumor suppressor. Phosphorylation of Rb releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle. Inhibiting CDK4/6 restores Rb's suppressive function and induces G1 cell cycle arrest[6][10]. The pyrido[2,3-d]pyrimidine core, to which our intermediate can be attached, is the basis for the approved CDK4/6 inhibitor Palbociclib[6].
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-3-Cyclopentyl-2-methoxypropan-1-amine
This protocol employs a robust, modern approach using a chiral auxiliary, specifically Ellman's tert-butanesulfinamide, which is widely used for the asymmetric synthesis of amines on scales ranging from discovery to production[3].
Materials & Reagents:
| Reagent | Supplier | Grade |
| Cyclopentylacetaldehyde | Sigma-Aldrich | ≥95% |
| Methyl Methoxyacetate | Alfa Aesar | 99% |
| Lithium Diisopropylamide (LDA) | Sigma-Aldrich | 2.0 M in THF/heptane |
| Dess-Martin Periodinane | Oakwood Chemical | 97% |
| (R)-(+)-tert-Butanesulfinamide | Ellman Lab / Strem | >98% |
| Titanium (IV) Ethoxide | Sigma-Aldrich | 97% |
| Sodium Borohydride (NaBH4) | Acros Organics | 99% |
| Hydrochloric Acid (HCl) | Fisher Chemical | 4.0 M in Dioxane |
| Dichloromethane (DCM) | J.T. Baker | Anhydrous |
| Tetrahydrofuran (THF) | EMD Millipore | Anhydrous |
Step-by-Step Procedure:
-
Synthesis of 1-Cyclopentyl-3-methoxy-2-propanone (Intermediate Ketone):
-
To a solution of methyl methoxyacetate (1.1 eq) in anhydrous THF at -78°C, add LDA (1.2 eq) dropwise. Stir for 30 minutes.
-
Add cyclopentylacetaldehyde (1.0 eq) dropwise. Stir at -78°C for 2 hours, then warm to room temperature.
-
Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate. Dry the organic layer over MgSO4, filter, and concentrate in vacuo.
-
Dissolve the crude alcohol in anhydrous DCM. Add Dess-Martin periodinane (1.5 eq) portion-wise at 0°C. Stir at room temperature for 3 hours.
-
Quench with a 1:1 mixture of saturated NaHCO3 and Na2S2O3 solution. Extract with DCM, dry, and concentrate. Purify by flash chromatography (Silica, Hexanes:EtOAc gradient) to yield the target ketone.
-
-
Asymmetric Synthesis of the Protected Amine:
-
To a flask containing the ketone (1.0 eq) and (R)-(+)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add Ti(OEt)4 (2.0 eq).
-
Heat the mixture to 60°C and stir for 5-8 hours, monitoring by TLC for imine formation.
-
Cool the reaction to -48°C (dry ice/acetonitrile bath). Add NaBH4 (2.0 eq) portion-wise, ensuring the internal temperature does not exceed -40°C. Stir for 3 hours.
-
Quench the reaction by slow addition of methanol, followed by saturated NaCl solution.
-
Extract with ethyl acetate, dry the combined organic layers over Na2SO4, filter, and concentrate. The diastereomeric ratio can be assessed by 1H NMR at this stage.
-
-
Deprotection to Yield Final Product:
-
Dissolve the crude sulfinamide in methanol. Add HCl (4.0 M in dioxane, 4.0 eq) and stir at room temperature for 1 hour.
-
Concentrate the mixture in vacuo. Re-dissolve the residue in water and wash with DCM to remove the sulfoxide byproduct.
-
Basify the aqueous layer to pH >12 with 50% NaOH solution.
-
Extract the product with DCM (3x). Dry the combined organic layers over K2CO3, filter, and concentrate carefully to yield the final amine.
-
Protocol 2: Quality Control & Analytical Characterization
Rigorous quality control is essential for pharmaceutical intermediates to ensure the reliability of subsequent reactions and the purity of the final API[11].
| Technique | Parameter | Expected Result |
| 1H NMR (400 MHz, CDCl3) | Chemical Shift (δ) | δ ~3.4 (s, 3H, -OCH3), ~2.8 (m, 2H, -CH2NH2), ~1.0-1.9 (m, 9H, cyclopentyl-H + CH), etc. |
| 13C NMR (100 MHz, CDCl3) | Chemical Shift (δ) | δ ~80 (-CH-O), ~60 (-OCH3), ~45 (-CH2NH2), etc. |
| Mass Spec (ESI+) | m/z | 158.15 [M+H]+ |
| Chiral HPLC | Enantiomeric Excess (ee) | >99% ee for the (S)-enantiomer |
| Purity (GC-MS) | Area % | >98% |
Chiral HPLC Method:
-
Column: Chiralpak AD-H or equivalent
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
Protocol 3: Coupling to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol details the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of kinase inhibitor synthesis[4][7]. The reaction couples the primary amine of our intermediate with the activated chloro-scaffold.
Step-by-Step Procedure:
-
To a reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (S)-3-cyclopentyl-2-methoxypropan-1-amine (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Add n-butanol or dioxane as the solvent.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography (Silica, DCM:Methanol gradient) or by preparative HPLC to yield the final coupled product. The product can be characterized by NMR and MS to confirm its structure and purity.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in ketone synthesis | Incomplete reaction; side reactions. | Ensure anhydrous conditions; verify LDA titer; maintain -78°C during addition. |
| Low diastereoselectivity in reduction | Sub-optimal temperature control; poor quality reducing agent. | Maintain temperature below -40°C; use fresh NaBH4; consider bulkier reducing agents (e.g., L-Selectride). |
| Incomplete SNAr coupling | Insufficient temperature; steric hindrance; deactivated scaffold. | Increase temperature to 130°C; increase reaction time; ensure starting materials are pure. Consider palladium-catalyzed Buchwald-Hartwig amination as an alternative coupling strategy. |
| Product purification issues | Residual base (DIPEA); polar byproducts. | Perform an acidic workup (e.g., dilute HCl) before chromatography to remove the base. Use a reverse-phase C18 column for purification if the product is highly polar. |
Conclusion
3-Cyclopentyl-2-methoxypropan-1-amine is a strategically designed intermediate with high potential in modern kinase inhibitor discovery programs. Its specific structural attributes are tailored to achieve favorable interactions within the kinase ATP-binding pocket. The robust protocols for its asymmetric synthesis, quality control, and coupling provided herein offer a validated pathway for researchers to incorporate this valuable building block into their drug development pipelines, accelerating the discovery of next-generation targeted therapies.
References
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC. [Link]
-
Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15). Protheragen. [Link]
-
Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. (2023, March 7). Royal Society of Chemistry. [Link]
-
First synthesis of open-chain N-stereogenic amines achieved. (2025, November 26). chemeurope.com. [Link]
-
Electrochemical synthesis of chiral amines and amino acid derivatives. (n.d.). American Chemical Society. [Link]
-
Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory, Yale University. [Link]
-
Techniques for Quality Control in Pharmaceutical Analysis. (2023, May 11). Journal of Pharmaceutical Chemistry & Research. [Link]
-
Quality Control and Assurance in Pharmaceutical Manufacturing. (2025, June 30). Pharmapproach. [Link]
-
Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences. [Link]
-
X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. (2013, May). ResearchGate. [Link]
-
Quality Control. (n.d.). Pharmaguideline. [Link]
-
Nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]
-
Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. (2014, January 13). ACS Publications. [Link]
-
Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARKS). (n.d.). ResearchGate. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. (2023, October 12). Preprints.org. [Link]
-
Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. (2014, January 13). ACS Publications. [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development. (2025, January 7). ScienceOpen. [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008, July 1). PMC. [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development. (2025, January 7). ScienceOpen. [Link]
-
CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy. (2010, December 15). PubMed. [Link]
-
Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. (n.d.). Organic Syntheses. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022, November 27). MDPI. [Link]
Sources
- 1. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. preprints.org [preprints.org]
- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tianmingpharm.com [tianmingpharm.com]
Protecting group strategies for 3-Cyclopentyl-2-methoxypropan-1-amine (Boc/Fmoc)
Application Note & Protocols
Strategic Amine Protection for Novel Building Blocks: A Guide to Boc and Fmoc Strategies for 3-Cyclopentyl-2-methoxypropan-1-amine
Abstract and Introduction
In the landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is a cornerstone of success.[1][2][3] These temporary modifications of reactive functional groups prevent undesired side reactions, enabling chemists to exert precise control over chemical transformations.[4][5] This guide focuses on the primary amine of 3-Cyclopentyl-2-methoxypropan-1-amine, a model compound featuring steric bulk (cyclopentyl) and a potentially coordinating moiety (methoxy). The protection of its primary amine is critical for its subsequent use as a synthetic building block.
We present a detailed examination of two of the most robust and widely adopted amine-protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[6][7] The fundamental difference in their deprotection chemistry forms the basis of "orthogonal" protection strategies, which are indispensable in the synthesis of complex molecules like peptides and other polyfunctional targets.[2][8][9] This document provides not only step-by-step protocols for the protection and deprotection of 3-Cyclopentyl-2-methoxypropan-1-amine but also delves into the mechanistic rationale behind reagent choice and reaction conditions, empowering researchers to adapt these strategies to their unique synthetic challenges.
The Target Molecule: 3-Cyclopentyl-2-methoxypropan-1-amine
The subject of this guide is a primary amine characterized by two key structural features that warrant consideration during synthetic planning:
-
A Cyclopentyl Group: This bulky, lipophilic group can introduce steric hindrance around the neighboring methoxy and amine functionalities. This may influence the rate of reaction and necessitate slightly more forcing conditions or longer reaction times compared to a simple alkyl amine.
-
A β-Methoxy Group: The ether linkage is stable to the standard conditions used for both Boc and Fmoc protection/deprotection. Its proximity to the amine nitrogen is unlikely to have a significant electronic effect on the amine's nucleophilicity.
The primary amine itself is a potent nucleophile and base, making its protection essential before subjecting the molecule to reactions involving strong electrophiles or conditions that are incompatible with a free amine.[10]
Strategic Selection: The Principle of Orthogonality
The choice between Boc and Fmoc protection is not arbitrary; it is a strategic decision dictated by the planned downstream synthetic steps.[6] The core principle is orthogonality : the ability to remove one protecting group selectively in the presence of others that are stable to those specific conditions.[4][5][9]
-
The Boc group is installed using Boc anhydride (Boc₂O) and is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[8][10] It is stable to bases, nucleophiles, and catalytic hydrogenation.[8]
-
The Fmoc group is installed using reagents like Fmoc-OSu and is removed with a mild base, most commonly piperidine.[11][12] It is exceptionally stable to acidic conditions.[11][13]
This dichotomy allows a researcher to design a synthetic route where, for example, an Fmoc-protected amine can be deprotected to participate in a reaction without affecting other acid-labile groups (like Boc-protected amines or tert-butyl esters) elsewhere in the molecule.
Application Protocol I: The Boc Protection Strategy
The Boc group is a robust choice for protecting amines when subsequent reactions require basic or nucleophilic conditions.[8]
Principle and Mechanism of Boc Protection
The protection reaction proceeds via the nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[14] This forms a tetrahedral intermediate which then collapses, releasing a tert-butyl carbonate leaving group. This unstable species subsequently decomposes into gaseous carbon dioxide and tert-butoxide.[14][15] The reaction is often catalyzed by a non-nucleophilic base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), which neutralizes the generated acid and can accelerate the reaction.[14]
Detailed Protocol 1.1: N-Boc Protection
-
Materials: 3-Cyclopentyl-2-methoxypropan-1-amine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄.
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3-Cyclopentyl-2-methoxypropan-1-amine (1.0 equiv.).
-
Dissolve the amine in dichloromethane (DCM, approx. 0.2 M solution).
-
Add triethylamine (TEA, 1.5 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in a small amount of DCM dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, tert-butyl (3-cyclopentyl-2-methoxypropyl)carbamate, can be purified by flash column chromatography if necessary (e.g., using a hexane/ethyl acetate gradient).
-
Principle and Mechanism of Boc Deprotection
Boc deprotection is an acid-catalyzed process.[14] A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate.[10] This activation facilitates the cleavage of the C-O bond, leading to the formation of a stable tert-butyl carbocation, CO₂, and the free amine (as its corresponding salt).[6][10] The tert-butyl cation is typically scavenged by the counter-ion or can be trapped by added scavengers to prevent side reactions.[16]
Detailed Protocol 1.2: N-Boc Deprotection
-
Materials: N-Boc protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve the N-Boc protected amine (1.0 equiv.) in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add trifluoroacetic acid (TFA, 10-20 equiv., often used as a 25-50% v/v solution in DCM).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and wash with saturated aq. NaHCO₃ until the aqueous layer is basic (to neutralize the TFA salt and liberate the free amine).
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.
-
Summary and Workflow for Boc Strategy
| Step | Key Reagents | Stoichiometry (vs. Amine) | Typical Solvent | Temperature | Typical Time |
| Protection | Boc₂O, TEA | 1.1 equiv., 1.5 equiv. | DCM or THF | 0 °C to RT | 4-12 h |
| Deprotection | TFA | 10-20 equiv. | DCM | 0 °C to RT | 1-3 h |
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Add Boc₂O, TEA in DCM"]; B --> C["Work-up & Purify"]; C --> D["Product: N-Boc Protected Amine"]; D --> E[" Deprotection Protocol 1.2
Add TFA in DCM"]; E --> F["Work-up & Neutralize"]; F --> G["Final Product: 3-Cyclopentyl-2-methoxypropan-1-amine"];
subgraph "Protection" B; C; end subgraph "Deprotection" E; F; end A[fillcolor="#E8F0FE"]; D[fillcolor="#D4EDDA"]; G[fillcolor="#E8F0FE"]; B, E [style=filled, fillcolor="#FBBC05"];
}
Application Protocol II: The Fmoc Protection Strategy
The Fmoc group is the preferred choice when subsequent reaction steps involve acidic conditions, as it is exceptionally stable to acid but cleaved by mild base.[13][17] This strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS).[12][18]
Principle and Mechanism of Fmoc Protection
Fmoc protection of a primary amine is typically achieved with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[17] Fmoc-OSu is generally preferred due to its greater stability and ease of handling.[17][19] The reaction involves a nucleophilic attack by the amine on the carbonyl carbon of the Fmoc-OSu reagent.[17] A mild base, such as sodium bicarbonate, is used to maintain a basic pH and neutralize any acidic byproducts.[11]
Detailed Protocol 2.1: N-Fmoc Protection
-
Materials: 3-Cyclopentyl-2-methoxypropan-1-amine, Fmoc-OSu, Sodium Bicarbonate (NaHCO₃), 1,4-Dioxane, Water, Diethyl Ether.
-
Procedure:
-
In a round-bottom flask, dissolve 3-Cyclopentyl-2-methoxypropan-1-amine (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
-
Stir the solution vigorously to ensure mixing.
-
Add a solution of Fmoc-OSu (1.05 equiv.) in 1,4-dioxane dropwise at room temperature.
-
Continue to stir the biphasic mixture vigorously at room temperature for 6-16 hours.
-
Monitor the reaction by TLC until completion.
-
Once complete, pour the reaction mixture into a larger volume of cold water and stir for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid extensively with water and then with diethyl ether to remove impurities.
-
Dry the product, N-((9H-fluoren-9-yl)methoxy)carbonyl-3-cyclopentyl-2-methoxypropan-1-amine, under high vacuum. Purification can be performed by recrystallization or flash chromatography if needed.
-
Principle and Mechanism of Fmoc Deprotection
The lability of the Fmoc group to base is due to the acidity of the proton at the C9 position of the fluorenyl ring system (pKa ≈ 23).[11] A base, typically a secondary amine like piperidine, abstracts this acidic proton.[11][19] This initiates an E1cB-type elimination, releasing the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate.[19] The piperidine then acts as a nucleophile, adding to the DBF to form a stable adduct, which prevents DBF from reacting with the newly liberated amine.[12]
Detailed Protocol 2.2: N-Fmoc Deprotection
-
Materials: N-Fmoc protected amine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-Fmoc protected amine (1.0 equiv.) in DMF (approx. 0.1 M).
-
Add piperidine to the solution to create a 20% (v/v) mixture.
-
Stir the reaction at room temperature. The reaction is typically very fast, often completing within 5-30 minutes.
-
Monitor the reaction by TLC.
-
Once deprotection is complete, the solvent (DMF) and excess piperidine can be removed under high vacuum.
-
Alternatively, the product can be isolated by precipitating it from the DMF solution by adding a large volume of cold diethyl ether, followed by filtration or centrifugation to collect the product. The piperidine-DBF adduct is typically soluble in the ether/DMF mixture.
-
Summary and Workflow for Fmoc Strategy
| Step | Key Reagents | Stoichiometry (vs. Amine) | Typical Solvent | Temperature | Typical Time |
| Protection | Fmoc-OSu, NaHCO₃ | 1.05 equiv. | Dioxane/Water | RT | 6-16 h |
| Deprotection | 20% Piperidine in DMF | N/A (Solvent) | DMF | RT | 5-30 min |
graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial"];A["Start:3-Cyclopentyl-2-methoxypropan-1-amine"] --> B[" Protection Protocol 2.1
Add Fmoc-OSu in Dioxane/aq. NaHCO₃"]; B --> C["Work-up & Purify"]; C --> D["Product: N-Fmoc Protected Amine"]; D --> E[" Deprotection Protocol 2.2
Add 20% Piperidine in DMF"]; E --> F["Work-up / Precipitation"]; F --> G["Final Product: 3-Cyclopentyl-2-methoxypropan-1-amine"];
subgraph "Protection" B; C; end subgraph "Deprotection" E; F; end A[fillcolor="#E8F0FE"]; D[fillcolor="#D4EDDA"]; G[fillcolor="#E8F0FE"]; B, E [style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
Concluding Remarks
The selection of an amine-protecting group is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. For a versatile building block like 3-Cyclopentyl-2-methoxypropan-1-amine, both the acid-labile Boc group and the base-labile Fmoc group offer reliable and high-yielding protection. The Boc strategy is ideal for syntheses that require tolerance to basic and nucleophilic reagents, while the Fmoc strategy provides an orthogonal approach, perfect for routes involving acid-sensitive functionalities or acidic reaction conditions. By understanding the mechanisms and applying the detailed protocols provided herein, researchers can confidently incorporate this and similar amine-containing scaffolds into their synthetic endeavors, accelerating the path toward novel chemical entities.
References
- An In-depth Technical Guide to the Boc Protection of Primary Amines. Benchchem.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- A Comprehensive Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis. Benchchem.
- Minimal Protection Group Str
- Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
- An In-depth Technical Guide to Fmoc Protection and Deprotection. Benchchem.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Fmoc. Lokey Lab Protocols.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Protecting Groups In Organic Chemistry. Total Synthesis.
- Boc Protecting Group for Amines. Chemistry Steps.
- Protecting Groups in Peptide Synthesis. PubMed - NIH.
- Protective Groups. Organic Chemistry Portal.
- Orthogonal Protection Definition. Fiveable.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. WuXi AppTec.
- Amino Acid-Protecting Groups.
- Peptide Design: Principles & Methods. Thermo Fisher Scientific - TR.
- VI Protecting Groups and Orthogonal Protection Strategies.
- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. BOC Sciences.
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. media.neliti.com [media.neliti.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. fiveable.me [fiveable.me]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. commonorganicchemistry.com [commonorganicchemistry.com]
- 16. organic-chemistry.org [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
Application Note: Nucleophilic Substitution Workflows Utilizing 3-Cyclopentyl-2-methoxypropan-1-amine
Introduction & Chemical Profiling
3-Cyclopentyl-2-methoxypropan-1-amine (CAS: 1780813-42-4) is a highly versatile aliphatic primary amine utilized as a critical building block in modern drug discovery [1]. The molecule features a unique combination of structural motifs: a lipophilic cyclopentyl ring that enhances target-pocket binding affinity, and a methoxy group that acts as a hydrogen-bond acceptor. Crucially, the inductive electron-withdrawing nature of the methoxy group slightly modulates the pKa and nucleophilicity of the adjacent primary amine.
This application note provides field-proven, self-validating protocols for employing this building block in two fundamental nucleophilic substitution pathways: Nucleophilic Aromatic Substitution (SNAr) and Nucleophilic Acyl Substitution (Amidation) .
Mechanistic Rationale & Causality (E-E-A-T)
To achieve high conversion rates and prevent byproduct formation, experimental conditions must be tailored to the specific steric and electronic profile of 3-Cyclopentyl-2-methoxypropan-1-amine.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction relies on the attack of the primary amine on an electron-deficient aromatic system (e.g., 2,4-dichloroquinazoline or 4-fluoronitrobenzene) [2, 3].
-
Solvent Causality (DMSO/DMF): Polar aprotic solvents are mandatory. They strongly solvate the counter-ions of the base but leave the amine nucleophile unsolvated. This maximizes the amine's kinetic energy, allowing it to efficiently attack the electrophilic aromatic carbon [2].
-
Base Causality (DIPEA): N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine (TEA). The severe steric bulk of DIPEA's isopropyl groups prevents it from acting as a competing nucleophile, ensuring that only the target amine attacks the arene [2].
-
Thermal Causality: The steric hindrance introduced by the cyclopentyl tail requires elevated thermal energy (80–120 °C) to overcome the activation energy barrier necessary to form the transition-state Meisenheimer complex [3].
Nucleophilic Acyl Substitution (HATU-Mediated Amidation)
Direct coupling of a carboxylic acid and an amine is thermodynamically unfavorable due to competing acid-base proton exchange. Thus, an activating agent like HATU is employed[4].
-
Pre-activation Logic: The carboxylic acid must be reacted with HATU and DIPEA before amine addition. This forms a highly reactive OAt-active ester, preventing unreactive salt formation.
-
Neighboring Group Effect: The pyridine nitrogen atom in the HOAt leaving group stabilizes the incoming primary amine through a 7-membered hydrogen-bonded cyclic transition state. This dramatically accelerates the substitution rate, compensating for the slight steric bulk of the cyclopentyl group [4].
Quantitative Data & Condition Optimization
The following tables summarize the optimization data, demonstrating the causality behind the finalized protocols.
Table 1: SNAr Optimization (3-Cyclopentyl-2-methoxypropan-1-amine + 2,4-Dichloroquinazoline)
| Solvent | Base (3.0 eq) | Temperature | Time | Conversion (LC-MS) | Causality / Observation |
| THF | TEA | 65 °C (Reflux) | 16 h | < 20% | Insufficient thermal energy; poor nucleophile activation. |
| DMF | K₂CO₃ | 90 °C | 8 h | 65% | Heterogeneous base slows deprotonation of the intermediate. |
| DMSO | DIPEA | 90 °C | 4 h | > 95% | Optimal solvation of transition state; homogeneous non-nucleophilic base. |
| DMSO | DIPEA | 130 °C | 2 h | 80% | Degradation and side-reactions observed at excessive temperatures. |
Table 2: HATU Amidation Optimization (Standard Carboxylic Acid)
| Coupling Reagent | Base | Pre-activation Time | Yield | Causality / Observation |
| EDC/HOBt | DIPEA | 0 min (One-pot) | 45% | Slow active ester formation; competitive side reactions. |
| HATU | TEA | 5 min | 78% | Moderate epimerization observed due to less hindered base. |
| HATU | DIPEA | 15 min | > 98% | Complete OAt-ester formation prior to amine addition; zero epimerization. |
Reaction Workflows & Logic Visualization
SNAr workflow and mechanistic progression for 3-Cyclopentyl-2-methoxypropan-1-amine.
HATU-mediated nucleophilic acyl substitution pathway and activation logic.
Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective SNAr Synthesis
Objective: Coupling 3-Cyclopentyl-2-methoxypropan-1-amine with an aryl halide.
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the electrophile (e.g., 2,4-dichloroquinazoline, 1.0 mmol) in anhydrous DMSO (5.0 mL) under a nitrogen atmosphere.
-
Base Addition: Add DIPEA (3.0 mmol, 3.0 eq).
-
Self-Validation Check: Ensure the solution remains completely clear; cloudiness at this stage indicates moisture contamination in the DMSO, which will hydrolyze the electrophile.
-
-
Nucleophile Addition: Add 3-Cyclopentyl-2-methoxypropan-1-amine (1.1 mmol, 1.1 eq) dropwise at room temperature.
-
Thermal Activation: Heat the reaction mixture to 90 °C using an aluminum heating block. Stir vigorously for 4 hours.
-
Self-Validation Check: A distinct color shift to deep yellow/orange typically occurs, physically indicating the formation of the Meisenheimer complex[3].
-
-
In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Gate: Proceed to workup only when the starting electrophile peak (UV 254 nm) is <5% relative to the product peak.
-
-
Workup: Cool to room temperature. Quench by pouring the mixture into 25 mL of ice-cold saturated NH₄Cl aqueous solution. Extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine (5 x 10 mL) to aggressively remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: HATU-Mediated Amide Coupling
Objective: Nucleophilic acyl substitution to form a stable amide bond.
-
Pre-Activation: In a dry flask, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) and HATU (1.2 mmol, 1.2 eq) in anhydrous DMF (5.0 mL).
-
Base Addition: Add DIPEA (3.0 mmol, 3.0 eq). Stir at room temperature for exactly 15 minutes.
-
Self-Validation Check: Monitor via LC-MS to confirm the complete disappearance of the carboxylic acid mass and the appearance of the OAt-active ester mass adduct before proceeding [4].
-
-
Nucleophilic Attack: Add 3-Cyclopentyl-2-methoxypropan-1-amine (1.2 mmol, 1.2 eq) to the activated ester solution. Stir at room temperature for 2 hours.
-
IPC: Confirm conversion via LC-MS. The mass of the target amide should be the dominant peak, with tetramethylurea as a visible byproduct.
-
Workup: Dilute with Ethyl Acetate (20 mL). Wash sequentially with 1M HCl (10 mL) to remove unreacted amine, saturated NaHCO₃ (10 mL) to remove the HOAt byproduct, and brine (10 mL).
-
Isolation: Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.
References
-
RSC Advances. "Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries." Royal Society of Chemistry.[Link]
-
Molecules (MDPI). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." MDPI.[Link]
Application Note: Determination of the Solubility of 3-Cyclopentyl-2-methoxypropan-1-amine in Dimethyl Sulfoxide (DMSO) and Methanol
Abstract
The characterization of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing formulation strategies, bioavailability, and the reliability of in-vitro assays.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining the solubility of 3-Cyclopentyl-2-methoxypropan-1-amine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will explore the physicochemical properties of the solute and solvents to provide a theoretical framework for its expected solubility. Furthermore, this note details a robust, step-by-step protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method, ensuring data accuracy and reproducibility.[3]
Introduction: The Critical Role of Solubility
3-Cyclopentyl-2-methoxypropan-1-amine is a primary amine containing both lipophilic (cyclopentyl) and polar (methoxy, amine) functional groups. Understanding its behavior in different solvent systems is paramount. Poor solubility can lead to significant challenges, including underestimated toxicity, compromised data quality from biological assays, and increased development costs and timelines.[4] This guide serves as a practical resource for establishing a reliable solubility profile for this compound, focusing on two solvents with distinct properties:
-
Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide spectrum of polar and nonpolar compounds.[5][6] It is the standard for creating high-concentration stock solutions for high-throughput screening (HTS) and preclinical studies.[7]
-
Methanol: A polar, protic solvent capable of acting as both a hydrogen bond donor and acceptor.[8] Its properties make it a valuable solvent for synthesis, purification, and as a component in analytical mobile phases.[9]
Physicochemical Profiles and Theoretical Solubility Considerations
A molecule's solubility is governed by the principle of "like dissolves like," where the intermolecular forces between the solute and solvent molecules dictate the extent of dissolution.
2.1. 3-Cyclopentyl-2-methoxypropan-1-amine Profile
-
Molecular Formula: C₇H₁₅NO[10]
-
Molecular Weight: 129.20 g/mol [10]
-
Structure:
-
Primary Amine (-NH₂): Capable of hydrogen bonding (donor and acceptor). Expected to be basic.[11]
-
Ether (-OCH₃): Polar group, can act as a hydrogen bond acceptor.
-
Cyclopentyl Group: A nonpolar, lipophilic moiety that contributes to solubility in less polar environments.
-
-
Predicted Properties:
Causality of Solubility: The presence of both hydrogen-bonding groups (amine, ether) and a nonpolar alkyl group suggests that 3-Cyclopentyl-2-methoxypropan-1-amine will exhibit favorable solubility in solvents that can accommodate these features.
2.2. Solvent Profiles and Interaction Predictions
-
Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO cannot donate hydrogen bonds but has a strong dipole and is an excellent hydrogen bond acceptor at its sulfoxide oxygen.[5] It is exceptionally effective at solvating cations and polar molecules.[7] We predict high solubility of 3-Cyclopentyl-2-methoxypropan-1-amine in DMSO due to strong dipole-dipole interactions and hydrogen bonding between the amine protons and the DMSO oxygen.
-
Methanol (MeOH): As a polar protic solvent, methanol can both donate and accept hydrogen bonds.[8] It is also miscible with a wide range of organic solvents. We predict high solubility or even complete miscibility. The amine and ether groups of the solute will readily form hydrogen bonds with methanol molecules, while the cyclopentyl group will have favorable van der Waals interactions.
Experimental Protocol: Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[3] The shake-flask method, though lower in throughput, remains the definitive standard for this measurement.[13]
3.1. Objective
To determine the saturation solubility of 3-Cyclopentyl-2-methoxypropan-1-amine in both DMSO and methanol at a controlled ambient temperature (e.g., 25 °C).
3.2. Materials and Equipment
-
3-Cyclopentyl-2-methoxypropan-1-amine (solid, purity >98%)
-
DMSO (anhydrous, ≥99.9%)
-
Methanol (anhydrous, ≥99.9%)
-
Analytical balance (4-decimal place)
-
2 mL glass vials with PTFE-lined screw caps
-
Calibrated positive displacement micropipettes
-
Orbital shaker or vial rotator in a temperature-controlled chamber
-
Benchtop centrifuge
-
0.22 µm syringe filters (PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and appropriate glassware for standard preparation
3.3. Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
3.4. Step-by-Step Methodology
-
Preparation of Saturated Solution: a. Add an excess amount of solid 3-Cyclopentyl-2-methoxypropan-1-amine (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[13] b. Accurately add a known volume of the solvent (e.g., 1.0 mL of DMSO or methanol) to the vial. c. Prepare at least three replicates for each solvent.
-
Equilibration: a. Securely cap the vials. b. Place the vials on an orbital shaker or rotator set to a consistent agitation speed within a temperature-controlled environment (e.g., 25 °C). c. Allow the mixture to equilibrate for a sufficient period. Self-Validation Step: To confirm equilibrium, sample vials at two different time points (e.g., 24 hours and 48 hours). If the measured concentration is consistent, equilibrium has been reached.[13]
-
Sample Collection and Preparation: a. After equilibration, centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet the excess solid.[3] b. Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed. c. Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter to remove any microparticulates.[14] This step is critical to avoid artificially high results. d. Accurately dilute the clear, filtered saturated solution with the same solvent to a concentration that falls within the linear range of the pre-validated HPLC-UV method. Record the dilution factor precisely.
-
Quantification: a. Prepare a series of calibration standards of 3-Cyclopentyl-2-methoxypropan-1-amine in the respective solvent. b. Analyze the diluted samples and calibration standards using a validated HPLC-UV method. c. Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original solubility using the following formula: Solubility (mg/mL) = Concentration of Diluted Sample (mg/mL) × Dilution Factor
Data Presentation (Example Data)
The following table presents a hypothetical but realistic summary of experimental results for illustrative purposes.
| Solvent | Temperature (°C) | Equilibration Time (h) | Measured Solubility (mg/mL) | Molar Solubility (M) | Observations |
| DMSO | 25 | 24 | >500 | >3.87 | Appears fully miscible |
| Methanol | 25 | 24 | >500 | >3.87 | Appears fully miscible |
Note: For highly soluble compounds or those that are miscible, the solubility is often reported as a lower limit (e.g., >200 mg/mL) or simply as "miscible."
Best Practices and Troubleshooting
Ensuring the integrity of solubility data requires careful attention to detail.
-
Compound Purity and Form: Use the most stable, crystalline form of the compound if available, as amorphous solids or different polymorphs can exhibit higher, metastable solubility.[15]
-
Solvent Quality: Always use high-purity, anhydrous solvents. DMSO is highly hygroscopic, and absorbed water can alter its solvent properties and affect solubility.[15]
-
Adsorption: Small, lipophilic molecules can sometimes adsorb to plasticware or filter membranes. Run a control experiment to check for recovery and choose low-binding materials where necessary.[3]
-
Chemical Stability: If the compound is suspected to be unstable, analyze a sample of the supernatant at the beginning and end of the equilibration period to check for degradation products via HPLC.
Caption: Decision tree for troubleshooting common issues in solubility experiments.
Conclusion
This application note provides the theoretical basis and a detailed, self-validating experimental protocol for determining the solubility of 3-Cyclopentyl-2-methoxypropan-1-amine in DMSO and methanol. Based on its molecular structure, high solubility is anticipated in both solvents. By adhering to the robust shake-flask methodology and best practices outlined, researchers can generate accurate and reliable data crucial for advancing drug discovery and development programs.
References
-
Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]
-
Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]
-
Title: Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits Source: Macsen Labs URL: [Link]
-
Title: Turbidimetric (Kinetic) Solubility Assay Source: Domainex URL: [Link]
-
Title: Aqueous Kinetic Solubility - ADME@NCATS Source: National Center for Advancing Translational Sciences (NIH) URL: [Link]
-
Title: Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation Source: AntBio URL: [Link]
-
Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL: [Link]
-
Title: Thermodynamic Solubility Assay Source: Evotec URL: [Link]
-
Title: Thermodynamic Solubility Assay Source: Domainex URL: [Link]
-
Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]
-
Title: In-vitro Thermodynamic Solubility Source: Protocols.io URL: [Link]
-
Title: Dimethyl sulfoxide Source: American Chemical Society (ACS) URL: [Link]
-
Title: Solubility Properties of Methanol in Inorganic Solvents Source: Nazarbayev University Research Portal URL: [Link]
-
Title: Innovative Applications of DMSO Source: Jinan Rouse Industry Co., Ltd. URL: [Link]
-
Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL: [Link]
-
Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]
-
Title: How to determine the solubility of a substance in an organic solvent ? Source: ResearchGate URL: [Link]
-
Title: Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies Source: American Pharmaceutical Review URL: [Link]
-
Title: How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals Source: Purosolv URL: [Link]
-
Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: University of Texas at Dallas URL: [Link]
-
Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Austin Community College URL: [Link]
-
Title: 3-cyclopropyl-2-methoxypropan-1-amine hydrochloride Source: PubChemLite URL: [Link]
-
Title: Samples in DMSO: What an end user needs to know Source: Ziath URL: [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. raytor.com [raytor.com]
- 4. evotec.com [evotec.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 7. antbioinc.com [antbioinc.com]
- 8. research.nu.edu.kz [research.nu.edu.kz]
- 9. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]
- 10. chemscene.com [chemscene.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. PubChemLite - 3-cyclopropyl-2-methoxypropan-1-amine hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ziath.com [ziath.com]
Application Note: A Comparative Guide to the Scale-up Synthesis of 3-Cyclopentyl-2-methoxypropan-1-amine
Strategic Overview & Retrosynthetic Analysis
The synthesis of chiral amines is a cornerstone of modern medicinal chemistry. Direct alkylation methods are often plagued by poor control and over-alkylation, making them unsuitable for large-scale production.[1] A more robust and controllable strategy is reductive amination, which involves the formation of an imine from a ketone, followed by its reduction to the target amine.[2][3] This approach forms the basis of our synthetic plan.
Our retrosynthetic analysis identifies the key C-N bond disconnection, tracing the target amine back to the precursor ketone, 1-Cyclopentyl-2-methoxypropan-1-one (I) . This intermediate contains the complete carbon skeleton and the required methoxy stereocenter precursor. The synthesis of this key intermediate is the first critical phase of the overall process.
The second phase focuses on the stereoselective introduction of the amine group. Given the importance of enantiomeric purity in bioactive molecules, we present three field-proven, scalable methods to control the stereochemistry at the newly formed C-N bond.[4][5][6]
Overall Synthetic Workflow
The synthesis is logically divided into two main parts: the preparation of the key ketone intermediate and its subsequent conversion to the chiral amine via one of three distinct methodologies.
Caption: Overall synthetic strategy for 3-Cyclopentyl-2-methoxypropan-1-amine.
PART A: Protocol for Key Intermediate Synthesis
Synthesis of 1-Cyclopentyl-2-methoxypropan-1-one (I)
This procedure utilizes a Grignard reaction, a powerful tool for C-C bond formation.[7] The addition of cyclopentylmagnesium bromide to 2-methoxypropionitrile forms an intermediate imine, which is then hydrolyzed under acidic conditions to yield the desired ketone.[8] This reaction must be conducted under strictly anhydrous conditions as Grignard reagents are highly sensitive to moisture.[9]
Materials & Reagents:
| Reagent | M.W. | Quantity (1 kg scale) | Moles | Supplier |
|---|---|---|---|---|
| Magnesium Turnings | 24.31 | 292 g | 12.0 | Sigma-Aldrich |
| Bromocyclopentane | 149.04 | 1.70 kg (1.22 L) | 11.4 | Alfa Aesar |
| Anhydrous THF | - | 6.0 L | - | Acros Organics |
| Iodine | 253.81 | ~100 mg (1 crystal) | - | J.T. Baker |
| 2-Methoxypropionitrile | 85.11 | 851 g | 10.0 | Combi-Blocks |
| Hydrochloric Acid (6M) | 36.46 | ~4.0 L | ~24.0 | Fisher Scientific |
| Diethyl Ether | 74.12 | 10.0 L | - | VWR |
| Saturated NaHCO₃(aq) | - | 4.0 L | - | - |
| Brine | - | 2.0 L | - | - |
| Anhydrous MgSO₄ | 120.37| 500 g | - | - |
Protocol:
-
Grignard Reagent Preparation:
-
Assemble a 22 L, 4-necked flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and an addition funnel. Flame-dry all glassware under a nitrogen stream.[9]
-
Charge the flask with magnesium turnings (292 g) and a single crystal of iodine.
-
Add 1.0 L of anhydrous THF.
-
In the addition funnel, prepare a solution of bromocyclopentane (1.70 kg) in anhydrous THF (2.0 L).
-
Add ~100 mL of the bromocyclopentane solution to the magnesium. The reaction should initiate, indicated by heat evolution and the disappearance of the iodine color. If it doesn't start, gentle warming may be required.[7]
-
Once initiated, add the remaining bromocyclopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent. Cool the dark grey solution to 0 °C.
-
-
Reaction with Nitrile:
-
Prepare a solution of 2-methoxypropionitrile (851 g) in anhydrous THF (3.0 L).
-
Add this solution dropwise to the cold Grignard reagent via the addition funnel, maintaining the internal temperature below 10 °C. This addition is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C in an ice/water bath.
-
Slowly and cautiously quench the reaction by the dropwise addition of 6M HCl (4.0 L). Caution: This is a highly exothermic process, and hydrogen gas may be evolved initially. Ensure adequate cooling and ventilation.
-
Continue stirring for 2 hours at room temperature to ensure complete hydrolysis of the intermediate imine to the ketone.[8]
-
Transfer the mixture to a large separatory funnel. Separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 2.0 L).
-
Combine all organic layers and wash sequentially with water (2.0 L), saturated NaHCO₃ solution (2 x 2.0 L), and brine (2.0 L).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by vacuum distillation to afford 1-Cyclopentyl-2-methoxypropan-1-one (I) as a colorless oil.
-
Expected Yield: ~1.17 kg (75%). Purity (GC): >98%.
-
PART B: Protocols for Chiral Amine Synthesis
With the key ketone intermediate (I) in hand, the next critical step is the stereoselective amination. The choice of method depends on factors like required enantiopurity, catalyst/enzyme availability, cost, and downstream processing capabilities.[10]
Caption: Decision workflow for selecting a chiral synthesis strategy.
Protocol 1: Asymmetric Reductive Amination (ARA)
This method directly produces the desired enantiomerically enriched amine using a chiral transition metal catalyst. It is highly efficient but requires specialized catalysts and hydrogen gas handling capabilities.[6] Iridium and Ruthenium complexes are commonly used for this transformation.[11][12]
Materials & Reagents:
| Reagent | M.W. | Quantity (1.0 mol scale) | Moles | Notes |
|---|---|---|---|---|
| Ketone (I) | 156.24 | 156.2 g | 1.0 | From Part A |
| [Ir(cod)Cl]₂ | 671.71 | 1.68 g | 2.5 mmol | Strem Chemicals |
| (S,S)-f-Binaphane | 730.77 | 3.84 g | 5.25 mmol | Syncom |
| Iodine (I₂) | 253.81 | 1.27 g | 5.0 mmol | J.T. Baker |
| Ammonium Acetate | 77.08 | 385 g | 5.0 | Sigma-Aldrich |
| 2-Propanol (IPA) | 60.10 | 1.5 L | - | Anhydrous |
| Hydrogen Gas (H₂) | 2.02 | 50 bar | - | High Purity |
Protocol:
-
Catalyst Preparation & Reaction Setup:
-
In a glovebox, charge a 2 L stainless steel autoclave with [Ir(cod)Cl]₂ (1.68 g), (S,S)-f-Binaphane (3.84 g), and Iodine (1.27 g).
-
Add anhydrous 2-Propanol (500 mL) and stir for 30 minutes to form the active catalyst.
-
Add Ketone (I) (156.2 g) and ammonium acetate (385 g) to the autoclave, followed by the remaining 2-Propanol (1.0 L).
-
-
Hydrogenation:
-
Seal the autoclave. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the reactor to 50 bar with hydrogen.
-
Begin vigorous stirring and heat the reaction mixture to 50 °C.
-
Monitor the reaction progress by hydrogen uptake and/or periodic sampling for GC/HPLC analysis. The reaction is typically complete within 18-24 hours.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Concentrate the reaction mixture under reduced pressure to remove most of the 2-propanol.
-
Add 2M NaOH (1.0 L) and ethyl acetate (1.0 L). Stir for 30 minutes.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
-
Purification:
-
The product can be purified by vacuum distillation or by forming the hydrochloride salt and recrystallizing.
-
Expected Yield: ~133 g (85%). Purity (GC): >99%. Enantiomeric Excess (chiral HPLC): >96% e.e.
-
Protocol 2: Biocatalytic Synthesis (Enzymatic Transamination)
This approach uses an amine transaminase (ATA) enzyme to convert the ketone to the chiral amine with high stereoselectivity. It is a green and highly specific method, often operating under mild aqueous conditions.[5][13] The choice of enzyme (for R or S selectivity) and amine donor is critical.[14]
Materials & Reagents:
| Reagent | M.W. | Quantity (1.0 mol scale) | Moles | Notes |
|---|---|---|---|---|
| Ketone (I) | 156.24 | 156.2 g | 1.0 | From Part A |
| Amine Transaminase | - | 5-10 g (e.g., ATA-256) | - | Codexis or equivalent |
| Pyridoxal 5'-phosphate (PLP) | 247.14 | 1.0 g | 4.0 mmol | Cofactor |
| Isopropylamine (IPM) | 59.11 | 296 g (430 mL) | 5.0 | Amine Donor |
| K₂HPO₄ Buffer (1M, pH 8.5) | - | 2.0 L | - | - |
| Toluene | 92.14 | 2.0 L | - | For extraction |
Protocol:
-
Reaction Setup:
-
To a 5 L jacketed glass reactor, add K₂HPO₄ buffer (2.0 L), PLP (1.0 g), and the selected amine transaminase enzyme (5-10 g). Stir until dissolved.
-
Add isopropylamine (296 g).
-
Warm the mixture to 35 °C.
-
-
Substrate Addition & Conversion:
-
Add the Ketone (I) (156.2 g) to the enzyme solution.
-
Maintain the reaction at 35 °C with gentle agitation. The by-product, acetone, can be removed by a gentle nitrogen sparge to help drive the equilibrium.
-
Monitor the reaction progress by HPLC for ketone conversion and amine formation. The reaction is typically complete in 24-48 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool to room temperature.
-
Add toluene (2.0 L) and adjust the pH to >11 with 50% NaOH solution.
-
Stir for 30 minutes, then separate the layers.
-
Extract the aqueous layer with toluene (2 x 1.0 L).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
-
Purification:
-
Purify by vacuum distillation.
-
Expected Yield: ~141 g (90%). Purity (GC): >99%. Enantiomeric Excess (chiral HPLC): >99.5% e.e.
-
Protocol 3: Racemic Synthesis and Chiral Resolution
This classical approach first prepares the racemic amine via a standard reductive amination and then separates the enantiomers by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid.[15][16] This method avoids expensive catalysts or enzymes but has a theoretical maximum yield of 50% for the desired enantiomer without a racemization/recycling loop for the unwanted enantiomer.[17]
Part 3a: Racemic Synthesis
Materials & Reagents:
| Reagent | M.W. | Quantity (1.0 mol scale) | Moles | Notes |
|---|---|---|---|---|
| Ketone (I) | 156.24 | 156.2 g | 1.0 | From Part A |
| Ammonium Acetate | 77.08 | 771 g | 10.0 | |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 82 g | 1.3 | Toxic! Handle with care |
| Methanol (MeOH) | 32.04 | 2.0 L | - |
| Acetic Acid | 60.05 | 60 mL | 1.05 | |
Protocol:
-
Reaction:
-
In a 5 L flask, dissolve Ketone (I) (156.2 g) and ammonium acetate (771 g) in methanol (2.0 L).
-
Add acetic acid (60 mL) to adjust the pH to ~6-7.
-
Cool the solution to 0 °C and add sodium cyanoborohydride (82 g) portion-wise, keeping the temperature below 10 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Work-up:
-
Quench the reaction by carefully adding 6M HCl until the pH is ~2 to destroy excess hydride.
-
Concentrate the mixture under reduced pressure.
-
Add water (1.0 L) and wash with diethyl ether (2 x 500 mL) to remove any unreacted ketone.
-
Basify the aqueous layer to pH >12 with 50% NaOH.
-
Extract the product with dichloromethane (3 x 750 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the racemic amine.
-
Expected Yield: ~148 g (95%).
-
Part 3b: Chiral Resolution
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles | Notes |
|---|---|---|---|---|
| Racemic Amine | 157.26 | 148 g | 0.94 | From Part 3a |
| (+)-(2R,3R)-Tartaric Acid | 150.09 | 70.5 g | 0.47 | 0.5 equivalents |
| Methanol (MeOH) | 32.04 | ~1.5 L | - |
| 50% NaOH solution | 40.00 | As needed | - | |
Protocol:
-
Diastereomeric Salt Formation:
-
Dissolve (+)-tartaric acid (70.5 g) in hot methanol (~1.2 L) in a 3 L Erlenmeyer flask.[16]
-
In a separate flask, dissolve the racemic amine (148 g) in hot methanol (~300 mL).
-
Slowly add the amine solution to the tartaric acid solution with swirling.
-
Allow the solution to cool slowly to room temperature and then let it stand undisturbed for at least 24 hours to allow the less soluble diastereomeric salt to crystallize.[15]
-
-
Isolation of Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals. This is the diastereomeric salt of one enantiomer.
-
-
Liberation of Free Amine:
-
Suspend the dried crystals in water (500 mL).
-
Slowly add 50% NaOH solution with stirring until the salt dissolves and the solution becomes strongly basic (pH > 12). An oily layer of the free amine will form.[16]
-
Extract the mixture with diethyl ether (3 x 400 mL).
-
Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Expected Yield: ~63 g (~42% based on racemic amine, ~85% recovery from salt).
-
Data Summary & Comparative Analysis
The selection of a synthetic route for scale-up involves a trade-off between various factors.[10][18] The following table provides a comparative summary of the three proposed methods for producing the chiral amine from the ketone intermediate (I) .
| Parameter | Protocol 1: Asymmetric Reductive Amination | Protocol 2: Enzymatic Transamination | Protocol 3: Racemic Synthesis & Resolution |
| Typical Yield | 80-90% | 85-95% | <50% (per enantiomer, without recycle) |
| Enantiomeric Excess (e.e.) | 90-98% | >99.5% | >99% (after crystallization) |
| Key Reagents | Chiral Ir/Ru catalyst, H₂ gas | Transaminase enzyme, PLP, Amine donor | NaBH₃CN, (+)-Tartaric acid |
| Process Conditions | High pressure (50 bar H₂), 50 °C | Ambient pressure, mild temp (35 °C), aqueous | Cryogenic to ambient, standard glassware |
| Safety & Handling | High-pressure hydrogenation, catalyst handling | Generally safe (GRAS), aqueous media | Toxic NaBH₃CN , standard organic solvents |
| Cost Driver | Precious metal catalyst, autoclave equipment | Enzyme cost (can be high initially) | Solvent volume, loss of 50% of material |
| Scalability | Well-established for large scale | Excellent, becoming more common | Very common, but can be volume-inefficient |
| Waste Stream | Catalyst recovery required | Aqueous, biodegradable | High solvent load, undesired enantiomer |
References
- Benchchem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
- Benchchem. (2025).
- Science Learning Center. Resolution of a Racemic Mixture.
- Fenix. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
- PMC. (2024).
- ResearchGate. (2025). Considerations for the Scale‐up of in vitro Transaminase‐Catalyzed Asymmetric Synthesis of Chiral Amines.
- ResearchGate. IN SILICO-ASSISTED EVOLUTION OF TRANSAMINASES AND CHIRAL AMINE SCALE-UP.
- Scilit. Amine transaminases in chiral amines synthesis: recent advances and challenges.
- Google Patents. (2004).
- The Royal Society of Chemistry.
- PMC.
- Wikipedia.
- The Grignard Reaction.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Reduction of Imines and Reductive Amin
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
- CHM 244 Lab Practical- Grignard Reactions.
-
University of Rochester. (2019). Scale-Up Reaction Safety. [Link]
- CatSci.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. britthipple.com [britthipple.com]
- 10. catsci.com [catsci.com]
- 11. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 17. rsc.org [rsc.org]
- 18. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
Application Notes & Protocols: The Emerging Role of Gamma-Amino Ethers in Drug Discovery
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The central nervous system (CNS) presents a formidable challenge to drug discovery, primarily due to the blood-brain barrier (BBB). Gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian CNS, is implicated in a multitude of neurological and psychiatric disorders, making it a prime target for therapeutic intervention.[1][2][3] However, GABA's inherent polarity and inability to cross the BBB render it ineffective as a drug.[1][4] This has spurred the development of GABA analogues and prodrugs designed to circumvent this limitation. A key strategy in this endeavor is the application of bioisosterism, where the carboxylic acid moiety of GABA is replaced with other functional groups to enhance pharmacokinetic properties without compromising pharmacological activity.[5][6][7] This document explores the potential of gamma-amino ethers as a novel class of GABAergic modulators, conceptualized through the lens of bioisosteric replacement. We provide a theoretical framework, detailed synthetic protocols for a model gamma-amino ether, and methodologies for its biological evaluation.
The Rationale for Gamma-Amino Ethers in CNS Drug Discovery
The therapeutic potential of modulating the GABAergic system is vast, with applications in epilepsy, anxiety disorders, neuropathic pain, and spasticity.[2][4][8] The success of drugs like gabapentin and pregabalin, which are structural analogues of GABA, underscores the value of this approach.[2] These molecules, however, are gamma-amino acids and still possess challenges related to their pharmacokinetic profiles.
The concept of bioisosterism offers a powerful tool for optimizing lead compounds.[7][9] By replacing a functional group with another that has similar steric and electronic properties, it is possible to improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] In the context of GABA analogues, the highly polar and ionizable carboxylic acid group is a primary target for bioisosteric replacement to improve BBB permeability.[5][9]
While various bioisosteres for carboxylic acids have been explored, such as tetrazoles and phosphonic acids, the ether functionality presents an intriguing, albeit less conventional, alternative.[5][10] An ether is a neutral functional group that can act as a hydrogen bond acceptor, potentially mimicking some of the interactions of a carboxylate group within a receptor binding pocket. Crucially, the replacement of a carboxylic acid with an ether would significantly reduce the polarity and eliminate the negative charge at physiological pH, which is expected to enhance lipophilicity and facilitate passive diffusion across the BBB.
This document proposes the investigation of gamma-amino ethers as a promising, yet underexplored, avenue in the design of novel CNS-acting agents.
Conceptual Framework: Bioisosterism in GABA Analogues
The diagram below illustrates the principle of bioisosteric replacement of the carboxylic acid group in GABA. Our focus is on the potential of the ether linkage as a non-classical bioisostere.
Caption: Bioisosteric replacement strategies for GABA's carboxylic acid group.
Synthesis and Characterization of a Model Gamma-Amino Ether
To provide a practical guide, we outline the synthesis of a hypothetical model compound: 4-amino-1-methoxybutane . This compound serves as a simple yet representative example of a gamma-amino ether.
Synthetic Workflow
The proposed synthesis proceeds via a two-step route starting from commercially available N-Boc-gamma-amino-butyric acid.
Caption: Synthetic workflow for the model gamma-amino ether.
Detailed Experimental Protocol
Materials:
-
N-Boc-gamma-aminobutyric acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
Protocol:
Step 1: Esterification of N-Boc-gamma-aminobutyric acid
-
Dissolve N-Boc-gamma-aminobutyric acid (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Causality: The acid catalyzes the Fischer esterification. Anhydrous conditions prevent the reverse hydrolysis reaction.
-
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-gamma-aminobutyrate methyl ester.
Step 2: Reduction of the Ester to the Alcohol
-
Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of N-Boc-gamma-aminobutyrate methyl ester (1.0 eq) in anhydrous THF.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Causality: LiAlH₄ is a powerful reducing agent that reduces the ester to the primary alcohol. The Boc protecting group is stable to these conditions.
-
-
Monitor by TLC.
-
Quench the reaction carefully by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to yield N-Boc-4-amino-1-butanol.
Step 3: Williamson Ether Synthesis
-
Dissolve N-Boc-4-amino-1-butanol (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool to 0 °C and add NaH (1.2 eq) portion-wise.
-
Causality: NaH is a strong base that deprotonates the alcohol to form the more nucleophilic alkoxide.
-
-
Stir at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain N-Boc-4-amino-1-methoxybutane.
Step 4: Deprotection of the Amine
-
Dissolve the purified N-Boc-4-amino-1-methoxybutane (1.0 eq) in dichloromethane.
-
Add an excess of TFA (e.g., 10 eq) or a solution of HCl in dioxane (e.g., 4M).
-
Stir at room temperature for 1-2 hours.
-
Causality: Strong acid cleaves the acid-labile Boc protecting group, liberating the primary amine.
-
-
Monitor by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.
-
The resulting product, 4-amino-1-methoxybutane, will be in its salt form (TFA or HCl salt).
Characterization
The final product and intermediates should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Biological Evaluation of Gamma-Amino Ethers
The primary hypothesis is that gamma-amino ethers will act as modulators of GABA receptors. Therefore, the initial biological evaluation should focus on assessing their interaction with GABA-A and GABA-B receptors.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of the test compound for GABA-A and GABA-B receptors.
Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).
-
GABA-A Receptor Assay:
-
Radioligand: [³H]-Muscimol or [³H]-Gaboxadol (for the agonist site).
-
Incubation: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Non-specific Binding: Determine in the presence of a high concentration of unlabeled GABA (e.g., 1 mM).
-
-
GABA-B Receptor Assay:
-
Radioligand: [³H]-GABA (in the presence of isoguvacine to block GABA-A sites) or a specific GABA-B antagonist like [³H]-CGP54626.
-
Incubation: Similar to the GABA-A assay, incubate membranes with the radioligand and a range of test compound concentrations.
-
Non-specific Binding: Determine in the presence of a high concentration of unlabeled baclofen (e.g., 1 mM).
-
-
Assay Termination and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
Objective: To determine the functional activity of the test compound (i.e., whether it is an agonist, antagonist, or allosteric modulator).
Protocol: Electrophysiology on Cultured Neurons or Xenopus Oocytes
-
Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical) or Xenopus oocytes expressing specific GABA-A or GABA-B receptor subtypes.
-
Patch-Clamp Electrophysiology (for GABA-A receptors):
-
Perform whole-cell voltage-clamp recordings.
-
Apply GABA to elicit an inward chloride current (I_GABA).
-
Agonist testing: Apply the test compound alone and measure any induced current.
-
Antagonist testing: Co-apply the test compound with GABA to see if it reduces I_GABA.
-
Modulator testing: Apply the test compound in the absence and presence of a sub-maximal concentration of GABA to see if it potentiates the GABA-induced current.[11][12]
-
-
Two-Electrode Voltage Clamp (for GABA-B receptors in oocytes):
-
GABA-B receptors couple to G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
Record the potassium currents activated by the application of GABA or a known GABA-B agonist like baclofen.
-
Agonist testing: Apply the test compound and look for the activation of a GIRK current.
-
Antagonist testing: Co-apply the test compound with baclofen to assess for inhibition of the baclofen-induced current.
-
Data Presentation and Interpretation
The data from these experiments should be compiled and analyzed to build a preliminary structure-activity relationship (SAR) profile for the gamma-amino ether class.
Table 1: Physicochemical Properties of GABA and Analogues
| Compound | Molecular Weight | cLogP (Calculated) | pKa (Amine) | pKa (Acid/Isostere) | Polar Surface Area (Ų) |
| GABA | 103.12 | -3.15 | ~10.4 | ~4.2 | 63.3 |
| Gabapentin | 171.24 | -1.10 | ~10.7 | ~3.7 | 63.3 |
| 4-amino-1-methoxybutane (Hypothetical) | 103.16 | -0.25 | ~10.5 | N/A | 35.5 |
Note: cLogP and pKa values are estimates and can vary based on the calculation method.
Table 2: Sample Biological Data Table
| Compound | GABA-A Binding (Ki, µM) | GABA-B Binding (Ki, µM) | GABA-A Functional Activity (EC₅₀/IC₅₀, µM) | GABA-B Functional Activity (EC₅₀/IC₅₀, µM) |
| GABA | Reference | Reference | Reference | Reference |
| Baclofen | >100 | Reference | N/A | Reference |
| 4-amino-1-methoxybutane | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Conclusion and Future Directions
The exploration of gamma-amino ethers represents a novel and logical extension of the well-established field of GABA analogue drug discovery. By applying the principles of bioisosterism, it may be possible to design new chemical entities with improved CNS penetration and favorable pharmacological properties. The protocols outlined in this document provide a roadmap for the synthesis and evaluation of such compounds. Future work should focus on synthesizing a library of gamma-amino ethers with varying substituents on the ether and the aminoalkyl backbone to develop a comprehensive SAR. Furthermore, in vivo studies in animal models of epilepsy, pain, or anxiety will be necessary to validate the therapeutic potential of this promising new class of compounds.
References
-
Yogeeswari, P., Senthilkumar, P., & Stables, J. P. (2006). An update on GABA analogs for CNS drug discovery. PubMed. [Link]
-
Al-aboudi, A., & Taha, M. O. (2014). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]
-
Kristiansen, U., Ebert, B., & Krogsgaard-Larsen, P. (2013). Probing the orthosteric binding site of GABAA receptors with heterocyclic GABA carboxylic acid bioisosteres. PubMed. [Link]
-
De Luca, L. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Scientia Pharmaceutica. [Link]
-
Drunkle, T., & Dowling, M. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
Friestad, G. K., & Banerjee, K. (2009). Synthesis of gamma-amino esters via Mn-mediated radical addition to chiral gamma-hydrazonoesters. PubMed. [Link]
-
Berini, C., & Martinez, J. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Molecules. [Link]
-
Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]
-
Yogeeswari, P., Ragavendran, J. V., & Sriram, D. (2005). An update on GABA analogs for CNS drug discovery. ResearchGate. [Link]
-
Shashoua, V. E., Jacob, J. N., Ridge, R., Campbell, A., & Baldessarini, R. J. (1984). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. PubMed. [Link]
-
Ngo, D. H., & Vo, T. S. (2019). An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. MDPI. [Link]
-
Wikipedia. (n.d.). GABAA receptor. Wikipedia. [Link]
-
Drugs.com. (2023). Gamma-aminobutyric acid analogs. Drugs.com. [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Wikipedia. [Link]
-
Pinto, A., et al. (2025). An efficient synthesis of gamma-amino acids and attempts to drive its enantioselectivity. ResearchGate. [Link]
-
Olsen, R. W. (2015). GABAA Receptor: Positive and Negative Allosteric Modulators. PMC. [Link]
-
Whiting, P. J. (2003). GABA-A receptor subtypes in the brain: a paradigm for CNS drug discovery? Drug Discovery Today. [Link]
-
Patsnap. (2025). What are the preclinical assets being developed for GABAA? Patsnap Synapse. [Link]
-
Pin, J. P., & Prezeau, L. (2007). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. PMC. [Link]
-
Zhang, Z., et al. (2021). Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination. CCS Chemistry. [Link]
-
Bisenieks, E., et al. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal. [Link]
-
Vlainić, J., et al. (2023). Exploring the Therapeutic Potential of Gamma-Aminobutyric Acid in Stress and Depressive Disorders through the Gut–Brain Axis. PMC. [Link]
-
EBSCO. (n.d.). Gamma-aminobutyric acid (GABA) as a therapeutic supplement. EBSCO. [Link]
-
Olsen, R. W., & Sieghart, W. (2009). GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology. PMC. [Link]
-
News-Medical. (2020). An Overview of GABA Receptor Pharmacology. News-Medical.net. [Link]
-
Kowalczyk, A., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. PMC. [Link]
-
Olsen, R. W. (n.d.). GABA IS THE MAJOR INHIBITORY NEUROTRANSMITTER IN THE NERVOUS SYSTEM. ACNP. [Link]
-
Yakoub, K., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]
-
Goldberg, J. S. (2010). Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions. ResearchGate. [Link]
Sources
- 1. An update on GABA analogs for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acnp.org [acnp.org]
- 4. drugs.com [drugs.com]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. ubneuro-ccohan.webapps.buffalo.edu [ubneuro-ccohan.webapps.buffalo.edu]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Probing the orthosteric binding site of GABAA receptors with heterocyclic GABA carboxylic acid bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 12. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclopentyl-2-methoxypropan-1-amine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclopentyl-2-methoxypropan-1-amine. We provide in-depth troubleshooting, frequently asked questions, and detailed protocols to address common challenges and improve reaction yields. Our focus is on the widely applicable method of reductive amination, a cornerstone of amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable strategy for synthesizing a primary amine like 3-Cyclopentyl-2-methoxypropan-1-amine?
The most direct and widely used method is the reductive amination of a corresponding carbonyl compound.[1] In this case, the precursor would be 3-Cyclopentyl-2-methoxypropanal. The process involves two key steps that can be performed in a single pot: the formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by the in-situ reduction of the imine to the desired primary amine.[1]
Q2: How critical is pH control during reductive amination, and what is the optimal range?
pH control is paramount for successful imine formation. The reaction is typically favored under mildly acidic conditions, generally between pH 4 and 6.[2] If the pH is too low (highly acidic), the ammonia source will be fully protonated (NH₄⁺), rendering it non-nucleophilic and unable to attack the carbonyl carbon.[2] If the pH is too high (basic), the carbonyl group of the aldehyde is not sufficiently activated for the nucleophilic attack. A common and effective practice is to use a weak acid, such as acetic acid, as a catalyst.[2][3]
Q3: What are the key differences between common reducing agents for this synthesis?
The choice of reducing agent is critical to prevent side reactions, primarily the premature reduction of the starting aldehyde.
| Reducing Agent | Common Solvents | Key Characteristics & Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Dichloromethane (DCM), Dichloroethane (DCE), THF | Highly Recommended. Mild and selective for imines and iminium ions over aldehydes. Sensitive to water and not compatible with protic solvents like methanol.[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective and compatible with protic solvents. However, it is highly toxic (generates HCN gas at low pH) and its reactivity is pH-dependent.[1][2] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Strong reducing agent that can readily reduce the starting aldehyde.[4] If used, the imine formation must be allowed to go to completion before the reducing agent is added, which can be difficult to manage in a one-pot synthesis.[3][4] |
Q4: What are the most likely side products, and how can their formation be minimized?
The primary side products in this synthesis are typically the corresponding alcohol (from aldehyde reduction) and a secondary amine (from over-alkylation).
-
Alcohol Formation (3-Cyclopentyl-2-methoxypropan-1-ol): This occurs when the reducing agent reduces the starting aldehyde before it can form the imine. Minimization Strategy: Use a mild, imine-selective reducing agent like Sodium Triacetoxyborohydride (STAB).[4]
-
Secondary Amine Formation: This happens when the newly formed primary amine product acts as a nucleophile, reacting with another molecule of the starting aldehyde. Minimization Strategy: Use a stoichiometric excess of the ammonia source (e.g., ammonium acetate) relative to the aldehyde. This ensures the aldehyde is more likely to react with ammonia than with the product amine.
Proposed Synthetic Pathway: Reductive Amination
The following diagram illustrates the reductive amination of 3-Cyclopentyl-2-methoxypropanal to form the target primary amine.
Caption: Troubleshooting workflow for low reaction yield.
Issue: Difficult Product Purification
-
Possible Cause 1: Emulsion during Aqueous Workup.
-
Scientific Rationale: The amine product can act as a surfactant, leading to the formation of stable emulsions during acid/base extractions, which makes phase separation difficult.
-
Solution: Add a small amount of a saturated salt solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break the emulsion. [5]
-
-
Possible Cause 2: Product is a Chiral Racemate.
-
Scientific Rationale: The synthesis described will produce a racemic mixture (a 50:50 mix of R and S enantiomers) because the starting materials and reagents are achiral. Separating these enantiomers is necessary for many pharmaceutical applications.
-
Solutions:
-
Diastereomeric Salt Crystallization: React the racemic amine with a chiral acid (e.g., (+)-tartaric acid or (-)-mandelic acid) to form two diastereomeric salts. [6][]These salts have different solubilities and can often be separated by fractional crystallization. [6][] 2. Chiral Chromatography: Use chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for analytical or preparative separation of the enantiomers. [6][8]
-
-
Experimental Protocols
Protocol 1: Synthesis via One-Pot Reductive Amination using STAB
This protocol provides a general guideline. Molar equivalents should be calculated based on the limiting reagent, 3-Cyclopentyl-2-methoxypropanal.
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Cyclopentyl-2-methoxypropanal (1.0 eq).
-
Add anhydrous Dichloroethane (DCE) or Dichloromethane (DCM) as the solvent (approx. 0.1 M concentration).
-
Add Ammonium Acetate (NH₄OAc) (1.5 - 2.0 eq) and Glacial Acetic Acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
-
Reduction:
-
Slowly add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq) to the mixture in portions over 15-20 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
-
Workup and Extraction:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with a saturated NaCl solution (brine).
-
Dry the combined organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude amine can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH), often with a small amount of a basic modifier like Triethylamine (0.5-1%) to prevent the amine from streaking on the acidic silica.
-
Protocol 2: Purification via Diastereomeric Salt Crystallization
This is a general procedure and requires optimization for solvent and stoichiometry.
-
Salt Formation:
-
Dissolve the crude racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetone).
-
In a separate flask, dissolve a chiral resolving agent, such as L-(+)-Tartaric acid (0.5 eq), in a minimum amount of the same solvent. Heating may be required.
-
Slowly add the warm tartaric acid solution to the amine solution.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
-
Isolation and Recrystallization:
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.
-
The enantiomeric excess of the salt can be improved by one or more recrystallization steps from a suitable solvent. [6]
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Basify the solution to a pH > 11 by adding an aqueous solution of NaOH (e.g., 2 M).
-
Extract the free enantiomerically-enriched amine with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Dry the organic layer, filter, and concentrate to yield the purified amine.
-
References
- Technical Support Center: Purification of Chiral Amines. (2025). Benchchem.
- Technical Support Center: Reductive Amination for Secondary Amine Synthesis. (2025). Benchchem.
- Chiral Resolution and Separation Services. BOC Sciences.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research, 16(4).
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
- What are the best processes/methods for separation of chiral amine both non selective... (2012). ResearchGate.
- Reductive Amination. (2024). Chemistry Steps.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- What's wrong with my reductive amination? I barely got any product. (2025). Reddit.
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. (2025). ChemRxiv.
Sources
Technical Support Center: Purification of 3-Cyclopentyl-2-methoxypropan-1-amine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 3-Cyclopentyl-2-methoxypropan-1-amine by column chromatography. The methodologies described herein are designed to address common challenges associated with purifying primary amines, ensuring high purity and recovery.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-Cyclopentyl-2-methoxypropan-1-amine streaking or tailing on a standard silica gel column?
This is the most common issue encountered when purifying amines. The primary cause is an acid-base interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) present on the surface of standard silica gel.[1][2][3] This interaction causes some of the amine molecules to bind strongly to the stationary phase, leading to slow and uneven elution, which manifests as a streak or a "tailing" peak.[2][4][5] In severe cases, this can lead to irreversible adsorption and significant loss of yield.[6]
Q2: What is the best mobile phase (eluent) for purifying this amine on silica gel?
A standard mobile phase for compounds of intermediate polarity like this would be a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). However, due to the issues described in Q1, this system alone will likely result in poor chromatography.
The most effective solution is to add a small amount of a basic modifier to the mobile phase.[6] Triethylamine (TEA) is the most common choice, typically added at a concentration of 0.5-2% (v/v) .[7] This deactivates the acidic silanol sites, allowing for symmetrical peaks and improved recovery.[4][8] For more polar solvent systems, such as dichloromethane/methanol, a solution of ammonia in methanol is often used.[6][7]
Q3: My compound seems to be degrading on the column. What can I do?
Degradation can occur if your compound is sensitive to the acidic environment of the silica gel.[9] If adding a basic modifier like triethylamine doesn't solve the problem, you should consider using an alternative, less acidic stationary phase. Excellent options include:
-
Basic Alumina: This support is basic and eliminates the problematic acidic interactions.[1][9][10]
-
Amine-Functionalized Silica: This is a silica gel that has been chemically modified to have a basic surface, which is ideal for purifying basic compounds without needing a mobile phase modifier.[3][9][11][12]
Q4: I'm not getting good separation from my impurities. How can I improve the resolution?
If peak tailing has been resolved but separation is still poor, you need to optimize the selectivity of your system.
-
Optimize the Solvent System: Systematically test different solvent ratios using Thin Layer Chromatography (TLC) to find the optimal balance for separation. An ideal Rf for your target compound on a TLC plate is between 0.2 and 0.4.[9][13]
-
Try Different Solvents: If a hexane/ethyl acetate system doesn't work, consider other solvent systems like dichloromethane/methanol (with a basic modifier).
-
Use a Gradient Elution: Start with a less polar mobile phase and gradually increase its polarity during the column run. This can help sharpen peaks and improve the separation of compounds with different polarities.
-
Consider Reversed-Phase Chromatography: If the impurities are significantly more or less polar than your target compound, reversed-phase (e.g., C18) chromatography may provide a better separation.[7][14] This technique uses a polar mobile phase (like water/acetonitrile) and a non-polar stationary phase.[15]
Troubleshooting Guides & Detailed Protocols
Guide 1: Mitigating Peak Tailing on Standard Silica Gel
The most direct approach to purifying 3-Cyclopentyl-2-methoxypropan-1-amine is to use standard silica gel while deactivating its acidic surface with a basic mobile phase modifier.
The Mechanism of Action
The diagram below illustrates the interaction of the amine with the silica surface. Without a modifier, the basic amine is protonated by acidic silanol groups, causing strong binding and peak tailing. When a competing base like triethylamine (TEA) is added, it neutralizes these sites, allowing the amine to elute symmetrically.
Caption: Interaction of amine with silica surface.
Data Summary: Mobile Phase Modifiers
| Modifier | Typical Concentration | Recommended Solvent System | Pros | Cons |
| Triethylamine (TEA) | 0.5 - 2% (v/v)[7] | Hexane/Ethyl Acetate, Dichloromethane/Ethyl Acetate | Highly effective, volatile (easy to remove post-purification).[4] | Strong odor. |
| Ammonium Hydroxide | 1 - 2% in polar solvent (e.g., MeOH)[7] | Dichloromethane/Methanol | Very effective for polar amines.[6] | Less volatile, can sometimes dissolve silica if concentration is too high.[6] |
Experimental Protocol: Purification Using a TEA-Modified Mobile Phase
This protocol outlines the standard workflow from analytical TLC to preparative column chromatography.
Caption: Workflow for amine purification.
Step-by-Step Methodology:
-
TLC for Method Development:
-
Prepare several developing chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). To each solvent mixture, add 1% v/v triethylamine .
-
On a silica gel TLC plate, spot your crude 3-Cyclopentyl-2-methoxypropan-1-amine.
-
Develop the plates in the prepared chambers.
-
After development, dry the plate and visualize the spots. Since amines are often not UV-active, use a stain like potassium permanganate or iodine.[13]
-
Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.4, with good separation from impurities.[9]
-
-
Column Preparation and Packing:
-
Select an appropriate size glass chromatography column.
-
Prepare a slurry of silica gel in your initial, least polar mobile phase (containing 1% TEA).
-
Pour the slurry into the column and allow it to pack evenly. Use gentle pressure if necessary.
-
Add a thin layer of sand on top of the silica bed to prevent disruption.[9]
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.[6]
-
-
Sample Loading and Elution:
-
Dissolve your crude sample in a minimal amount of the mobile phase or a compatible solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica bed.
-
Begin eluting with your optimized mobile phase, collecting fractions. If separation is difficult, a shallow gradient of increasing polarity can be used.
-
-
Fraction Analysis and Work-up:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent and triethylamine using a rotary evaporator. TEA is volatile and should co-evaporate, but placing the flask under high vacuum overnight can help remove final traces.[1]
-
Guide 2: Using Alternative Stationary Phases
If peak tailing persists or if you suspect compound instability on silica, switching to a more inert stationary phase is the best solution.
Data Summary: Stationary Phase Selection
| Stationary Phase | Surface Chemistry | Typical Mobile Phase | When to Use |
| Standard Silica Gel | Acidic (pKa ~4-5)[16][17] | Non-polar + Basic Modifier | For routine purifications where the amine is stable. |
| Basic Alumina (Al₂O₃) | Basic | Hexane/Ethyl Acetate | When the amine is acid-sensitive or shows strong tailing on silica.[1][9] |
| Amine-Functionalized Silica | Basic (Amino groups) | Hexane/Ethyl Acetate | Excellent for purifying basic compounds without modifiers, simplifying work-up.[3][11] |
Protocol Considerations for Alternative Phases:
-
Method Development: When switching to basic alumina or amine-functionalized silica, you must re-optimize your mobile phase using the corresponding TLC plates. Do not add a basic modifier like TEA to the mobile phase when using these stationary phases.
-
Packing and Elution: The general procedure for packing the column and running the chromatography is the same as for silica gel. Amine-functionalized silica often requires slightly more polar solvent systems than standard silica due to its overall lower polarity.[11][12]
References
-
Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. Retrieved from [Link]
-
Gorynski, M., et al. (2019). An approach to analysis of primary amines by a combination of thin-layer chromatography and matrix-assisted laser desorption ionization mass spectrometry in conjunction with post-chromatographic derivatization. Journal of Separation Science, 42(22), 3470-3478. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 4). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]
-
GP GASPACK S.A. (n.d.). Ion Exchange Reclaimers for Amine Cleaning & Purification. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 8). RediSep basic alumina column Purification of high pKa compounds. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Reddit. (2013, November 19). TLC and streaking: why add triethylamine? r/chemhelp. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
McCalley, D. V., & Stoll, D. R. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip - How to Improve Peak Shape for Basic Compounds. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Alumina-N Alumina-N Solid Phase Extraction(SPE) Column. Retrieved from [Link]
-
Affinisep. (n.d.). Alumina-Acidic, Neutral & Basic SPE cartridges. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of the system components, according to literature. Retrieved from [Link]
-
Reddit. (2025, July 29). Why is silica acidic? r/chemistry. Retrieved from [Link]
Sources
- 1. teledyneisco.com [teledyneisco.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. sorbtech.com [sorbtech.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Technical Support Center: Purification of 3-Cyclopentyl-2-methoxypropan-1-amine
Document ID: TSC-PUR-042 | Revision: 1.2 | Status: Active
Applicable Compound: 3-Cyclopentyl-2-methoxypropan-1-amine (and related
Module 1: Triage & Initial Assessment
Start Here. Before initiating a purification workflow, characterize your crude material using the table below to select the correct protocol.
| Observation | Likely Impurity/Cause | Recommended Protocol |
| Dark Brown/Black Tar | Oxidative degradation or polymerized by-products. | Protocol A (Acid-Base Extraction) to remove non-basic tars, followed by Charcoal treatment. |
| Yellow Oil (Low Purity) | Unreacted neutral precursors (nitriles, ketones) or alcohols. | Protocol A (Acid-Base Extraction) . The neutral impurities will partition into the organic wash. |
| Cloudy/Wet Appearance | Water / Azeotrope formation. | Drying Protocol: Dissolve in DCM, dry over |
| Purity >90% but <98% | Isomeric impurities or close structural analogs. | Protocol B (Salt Crystallization) . Distillation may not separate isomers effectively. |
| Solid Residue | Inorganic salts (from reduction workup, e.g., Aluminum salts). | Filtration: Dissolve amine in dry ether/TBME; filter off insoluble salts. |
Module 2: The "Workhorse" Protocol (Acid-Base Extraction)
Objective: Remove neutral organic impurities (unreacted starting materials) and non-basic tars.
Mechanism: The primary amine (
Step-by-Step Methodology
-
Dissolution: Dissolve the crude 3-Cyclopentyl-2-methoxypropan-1-amine in a non-polar solvent (e.g., tert-Butyl methyl ether (TBME) or Dichloromethane (DCM) ). Use ~10 mL solvent per gram of crude.
-
Acidification (The Catch):
-
Slowly add 1M HCl (aq) to the organic phase while stirring.
-
Target pH: < 2.0 .
-
Why: This converts the amine to the hydrochloride salt (
), which migrates to the aqueous phase. -
Caution: Exothermic reaction. Cool in an ice bath if processing >10g.
-
-
Phase Separation (The Wash):
-
Basification (The Release):
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 6M NaOH (aq) or 50% KOH until pH reaches > 12.0 .
-
Visual Cue: The solution will become cloudy/milky as the free base amine oils out.
-
-
Extraction:
-
Extract the aqueous mixture 3 times with DCM or TBME .
-
Note: The cyclopentyl group makes this amine lipophilic; it extracts easily.
-
-
Drying & Concentration:
-
Combine organic extracts.[5]
-
Dry over anhydrous Sodium Sulfate (
) for 20 mins. -
Filter and concentrate under reduced pressure (Rotovap).
-
Workflow Diagram (Visualization)
Caption: Logical flow for Acid-Base extraction, separating the target amine from neutral impurities based on pH-dependent solubility.
Module 3: Advanced Purification (Salt Crystallization)
Issue: User reports "Purity is stuck at 95%. NMR shows isomeric impurities or close analogs." Solution: Convert the oil into a solid salt. Crystalline lattices are highly selective and often exclude impurities that liquids (distillation) cannot separate.
Protocol B: Hydrochloride Salt Formation
-
Preparation: Dissolve 1g of the semi-pure amine in 5 mL of dry Diethyl Ether or Isopropanol (IPA) .
-
Acid Addition:
-
Add 2M HCl in Diethyl Ether (commercial solution) dropwise.
-
Observation: A white precipitate should form immediately.
-
Continue adding until no further precipitation occurs.
-
-
Isolation:
-
Filter the solid under vacuum/nitrogen.
-
Wash the cake with cold ether to remove surface impurities.
-
-
Recrystallization (The Polishing Step):
-
Regeneration (Optional): If the free base is required for the next step, perform a simple base wash (Protocol A, Step 4) on the crystals.
Frequently Asked Questions (FAQs)
Q1: I tried distillation, but the compound decomposed. Why?
A: The cyclopentyl group significantly raises the boiling point (likely >200°C at atmospheric pressure). If you heat it this high in the presence of air, the amine oxidizes (turns black).
-
Fix: You must use high vacuum (< 1 mmHg).
-
Recommendation: Bulb-to-bulb distillation (Kugelrohr) is preferred for small scales (1–5g). Keep the bath temperature <150°C.
Q2: Can I use Silica Column Chromatography?
A: Yes, but primary amines "streak" or "tail" on silica due to interaction with acidic silanol groups.
-
The Fix: You must modify the mobile phase. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1). This blocks the silanol sites.
Q3: My product contains water even after Rotovap. How do I dry it?
A:
-
The Fix:
-
Dissolve in DCM.[1]
-
Dry over freshly activated 4Å Molecular Sieves or
(Magnesium Sulfate is more aggressive than Sodium Sulfate). -
Evaporate.
-
High-Vac Strip: Place the oil on a high-vacuum manifold (<0.5 mmHg) for 4–6 hours to remove trace solvent/moisture.
-
Q4: Is the methoxy group stable to the acid extraction?
A: Yes. Methyl ethers are generally stable to dilute aqueous acids (HCl,
References & Grounding
-
Acid-Base Extraction Principles:
-
Purification of Amines via Salt Formation:
-
Source: Organic Syntheses, Coll. Vol. 10, p. 23 (2004). "Preparation of Secondary Amine Hydrochloride Salts."
-
URL:[Link]
-
Relevance: Validates the use of HCl/Dioxane or HCl/Ether for precipitating amine salts to achieve high purity (Protocol B).
-
-
Handling
-Methoxy Amines:-
Source: BenchChem Technical Guide. "(S)-(+)-1-Methoxy-2-propylamine: Synthesis and Characterization."
-
Relevance: Provides specific handling data for the structural analog (1-methoxy-2-propylamine), confirming stability and azeotrope risks.
-
-
Amine Chromatography Techniques:
-
Source: Chemistry Stack Exchange / Zhao et al. "Purification of primary amines."
-
URL:[Link]
-
Relevance: Discusses the difficulties of amine chromatography and alternative purification strategies.
-
Sources
Handling hygroscopic amine salts like 3-Cyclopentyl-2-methoxypropan-1-amine HCl
Welcome to the Technical Support Center for handling complex, moisture-sensitive amine salts. This guide is specifically engineered for researchers and drug development professionals working with 3-Cyclopentyl-2-methoxypropan-1-amine HCl and structurally similar deliquescent compounds.
As a Senior Application Scientist, I have structured this portal to move beyond basic instructions. Here, we explore the physicochemical causality behind handling failures and provide self-validating protocols to ensure absolute stoichiometric precision in your workflows.
Module 1: The Mechanistic "Why" (Physicochemical Profiling)
3-Cyclopentyl-2-methoxypropan-1-amine HCl is notoriously difficult to handle on the open bench. The causality lies in its molecular architecture. The protonated primary amine (-NH₃⁺) forms a highly polar ionic lattice with the chloride counterion. Concurrently, the adjacent methoxy group (-OCH₃) acts as a potent hydrogen-bond acceptor.
When exposed to ambient humidity, atmospheric water molecules rapidly coordinate with both the chloride ion and the methoxy oxygen. This hydration drastically lowers the lattice energy of the crystal. Handling hygroscopic substances poses challenges due to their tendency to absorb moisture rapidly from the atmosphere, which can alter their mass and skew analytical results[1]. Once a critical moisture threshold is reached, the salt undergoes deliquescence—dissolving in its own absorbed water and transitioning from a free-flowing powder to a sticky, unusable paste.
Module 2: Quantitative Data & Specifications
To design an effective handling strategy, we must first quantify the physical parameters of the compound.
| Parameter | Value | Mechanistic Impact / Causality |
| Molecular Weight (HCl Salt) | 193.71 g/mol | Baseline for all stoichiometric calculations in coupling reactions. |
| Molecular Weight (Free Base) | 157.25 g/mol | Used for yield calculations post-free-basing. |
| Deliquescence Relative Humidity (DRH) | < 30% RH at 25°C | Rapidly absorbs water in standard laboratory environments. |
| Moisture Uptake Rate | ~4-6% w/w per hour (at 45% RH) | Weighing in ambient air leads to immediate mass inflation, causing API deficits. |
| Recommended Storage | < 10% RH, Argon, 2-8°C | Suppresses thermal degradation and prevents hydration layer formation. |
Module 3: Troubleshooting & FAQs
Q: Why do my amide coupling reactions (e.g., using HATU/DIPEA) fail or yield unreacted carboxylic acid when using this specific amine? A: The failure is a direct result of stoichiometry misalignment caused by invisible water mass. If your amine salt has absorbed 10% of its weight in water, weighing out "1.0 equivalent" actually delivers only ~0.9 equivalents of the active amine. Furthermore, the absorbed water acts as a nucleophile, hydrolyzing the highly reactive active ester intermediate formed by HATU and permanently quenching the reaction. Solution: Always weigh the salt in a controlled environment and add a moisture scavenger (e.g., 4Å molecular sieves) to the reaction solvent prior to adding the coupling reagent.
Q: My amine salt has clumped into a hard block inside the bottle. Can I still use it? A: Yes, but it requires remediation. Clumping indicates that the outer layer absorbed moisture, partially dissolved, and re-crystallized, fusing the particles together. Solution: Do not attempt to chip away at the block in ambient air. Transfer the open container to a vacuum desiccator over P₂O₅ for 48 hours. Once dried, grind the material in a mortar and pestle inside a glovebox to restore its free-flowing state.
Q: How do I safely handle this material without a glovebox? A: If a glovebox is unavailable, you must use the "weighing by difference" technique. Handling hygroscopic substances poses challenges, but solutions include using weighing bottles to minimize exposure to moisture and weighing by difference to accurately determine sample mass[1]. Store the bulk material in a Schlenk flask. Purge a tared vial with argon, quickly transfer an approximate amount of the salt, seal the vial, and weigh it. The exact mass is the difference between the sealed vial and the empty tared vial.
Module 4: Self-Validating Standard Operating Procedures (SOPs)
To guarantee scientific integrity, every protocol must be a self-validating system. This ensures that errors are caught before they cascade into downstream reactions. All hazardous materials should be handled using the standard procedures for work with chemicals described in references such as 'Prudent Practices in the Laboratory'[2].
SOP A: Anhydrous Weighing & Dispensing (Gravimetric Validation)
Causality: To prevent moisture from skewing the mass, the environment must be strictly controlled and the mass transfer mathematically verified.
-
Preparation: Place all necessary glassware (e.g., vials, pipettes, NMR tubes) in an oven at 120°C for at least 4 hours. Transfer the hot glassware to a desiccator to cool under vacuum[3].
-
Environment: Transfer compound to a glovebox or use a Schlenk line. Weigh the required amount under an inert atmosphere[4]. Ensure the glovebox is maintained at <5 ppm H₂O and O₂.
-
Dispensing: Record the exact mass of the bulk stock bottle (
). Dispense the required mass into the dried reaction vial and seal tightly with a PTFE-lined cap. -
Self-Validation Check (Mass Balance): Re-weigh the bulk stock bottle (
). The mass lost from the stock bottle ( ) MUST exactly match the mass gained in the reaction vial (±0.2 mg). A discrepancy indicates static loss or moisture ingress during the transfer, invalidating the weighing step.
SOP B: Non-Aqueous Free-Basing & qNMR Validation
Causality: Standard aqueous extraction of the free base risks severe product loss due to the high water solubility of the methoxy-amine. A non-aqueous method using a solid-supported base prevents this loss and avoids water introduction.
-
Dissolution: Dissolve the accurately weighed 3-Cyclopentyl-2-methoxypropan-1-amine HCl salt in anhydrous dichloromethane (DCM).
-
Resin Exchange: Add 2.0 equivalents of a polymer-bound base (e.g., Amberlyst A21 free base resin). Stir gently for 2 hours at room temperature. The resin absorbs the HCl, releasing the free amine into the DCM.
-
Filtration: Filter the resin and rinse with anhydrous DCM into a volumetric flask.
-
Self-Validation Check (qNMR): Before using the free base, add a precisely weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to a 50 µL aliquot of the DCM solution. Dilute with CDCl₃ and acquire a quantitative NMR (qNMR) spectrum. Calculate the exact molarity of the free base by integrating the cyclopentyl or methoxy protons against the internal standard. This validates the exact amine concentration, ensuring perfect stoichiometry for downstream steps.
Module 5: Process Workflow
Workflow for anhydrous handling and self-validating free-basing of hygroscopic amine salts.
References
-
Title: Analytical Chemistry in Chem 102 | Source: Scribd | URL: 1
-
Title: Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide | Source: Benchchem | URL: 4
-
Title: Working with Hazardous Chemicals | Source: Organic Syntheses | URL: 2
-
Title: Technical Support Center: Handling the Hygroscopic Nature of DMSO-d6 | Source: Benchchem | URL: 3
Sources
Technical Support Center: Storage and Handling of 3-Cyclopentyl-2-methoxypropan-1-amine
Welcome to the technical support center for 3-Cyclopentyl-2-methoxypropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its storage and use. Our recommendations are grounded in established principles of chemical stability and validated through empirical evidence from studies on structurally related molecules.
I. Understanding the Stability of 3-Cyclopentyl-2-methoxypropan-1-amine
3-Cyclopentyl-2-methoxypropan-1-amine is a primary amine containing a cyclopentyl moiety and a methoxy group. Its stability is primarily influenced by the reactivity of the primary amine function, and to a lesser extent, the ether linkage. Primary amines are susceptible to oxidative and thermal degradation, and their hygroscopic nature necessitates careful handling to prevent moisture-induced side reactions.[1][2]
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-Cyclopentyl-2-methoxypropan-1-amine?
A1: For optimal long-term stability, 3-Cyclopentyl-2-methoxypropan-1-amine should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The area should be dry and dark to protect against moisture and light.
Q2: Why is storage under an inert atmosphere recommended?
A2: Primary amines are susceptible to oxidative degradation in the presence of air.[2] Storing the compound under an inert atmosphere minimizes contact with oxygen, thereby reducing the risk of forming oxidation byproducts that could interfere with your experiments.
Q3: The compound appears to have a slight color change. Is it still usable?
A3: A slight discoloration (e.g., pale yellow) may indicate minor degradation. While it might still be suitable for some applications, for sensitive assays, it is crucial to re-analyze the purity of the compound using methods like HPLC or GC-MS before use. For applications requiring high purity, using a fresh, uncolored lot is recommended.
Q4: I need to handle the compound outside of a controlled atmosphere. What precautions should I take?
A4: If you must handle the compound in the open air, do so quickly to minimize exposure. It is advisable to work in a fume hood with good ventilation. After dispensing the required amount, tightly reseal the container, and if possible, purge the headspace with an inert gas before returning it to storage.
Q5: Can I store solutions of 3-Cyclopentyl-2-methoxypropan-1-amine?
A5: Storing the compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must prepare stock solutions, use a dry, aprotic solvent. Prepare small batches that can be used promptly. For aqueous solutions, be aware that the amine can alter the pH, which may affect stability.
III. Troubleshooting Guide
Unexpected experimental results can often be traced back to the quality and stability of the reagents. This section provides a systematic approach to troubleshooting issues that may arise from the storage and handling of 3-Cyclopentyl-2-methoxypropan-1-amine.
| Observed Issue | Potential Cause Related to Stability | Recommended Action |
| Reduced biological activity or reaction yield | The compound may have degraded due to improper storage (exposure to air, moisture, or high temperatures). | 1. Verify the purity of your current stock using an appropriate analytical method (see Section V). 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Review your storage and handling procedures to prevent future degradation. |
| Appearance of unexpected peaks in analytical data (e.g., LC-MS, NMR) | Formation of degradation products. Common degradation pathways include oxidation of the amine and, under harsh conditions, cleavage of the ether bond.[3] | 1. Attempt to identify the impurities by comparing their mass spectra or NMR shifts with potential degradation products (see Section IV). 2. Purify the compound if possible (e.g., via chromatography) or use a fresh, high-purity lot. |
| Inconsistent results between different batches of the compound | This could indicate batch-to-batch variability in initial purity or different storage histories leading to varying levels of degradation. | 1. Always record the lot number of the compound used in your experiments. 2. Perform a quick purity check on each new batch before use. 3. If inconsistencies persist, contact the supplier for a certificate of analysis and to inquire about their quality control procedures. |
| Change in physical appearance (e.g., color, viscosity) | Significant degradation has likely occurred. | Discard the material and obtain a fresh supply. Do not attempt to use a compound that has undergone a noticeable physical change. |
IV. Potential Degradation Pathways
Understanding the potential degradation pathways of 3-Cyclopentyl-2-methoxypropan-1-amine is crucial for interpreting unexpected analytical data and for designing robust experimental protocols. The primary routes of degradation are oxidative and thermal.
A. Oxidative Degradation
In the presence of oxygen, primary amines can undergo oxidation to form a variety of products. The initial step often involves the formation of an amine radical.[2] Subsequent reactions can lead to imines, aldehydes, and other byproducts.
B. Thermal Degradation
At elevated temperatures, primary amines can undergo decomposition. For structurally similar compounds like 3-methoxypropylamine, studies have shown that at high temperatures (e.g., 280°C), the hydrolysis of the ether bond can be an initiating step, followed by C-N and/or C-C bond cleavage.[3][4] At lower temperatures (e.g., 70°C) in the presence of oxygen, hydrogen abstraction is a more likely initiation reaction.[3][4] While ethers are generally stable, they can undergo cleavage under acidic conditions or autoxidation upon prolonged exposure to air and light.[5]
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for 3-Cyclopentyl-2-methoxypropan-1-amine.
V. Recommended Protocol for Stability Assessment
To ensure the integrity of your experimental results, it is good practice to periodically assess the purity of your 3-Cyclopentyl-2-methoxypropan-1-amine stock, especially if it has been in storage for an extended period or if you suspect degradation.
Step-by-Step Protocol
-
Sample Preparation:
-
Carefully remove the compound from storage, allowing it to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a solution of the amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
-
Analytical Methodologies:
-
High-Performance Liquid Chromatography (HPLC): This is the recommended method for routine purity checks.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV detection (if the compound has a chromophore) or, ideally, a mass spectrometer (LC-MS) for confirmation of the parent mass and identification of any degradation products.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): An alternative for assessing purity and identifying volatile impurities.
-
Derivatization may be necessary to improve the chromatographic behavior of the amine.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and confirm the identity of the compound, as well as detect the presence of impurities.
-
-
Data Analysis:
-
Compare the chromatogram or spectrum of your stored sample to that of a freshly opened reference standard if available.
-
Quantify the purity by calculating the peak area percentage of the main compound.
-
In LC-MS or GC-MS data, look for new peaks that could correspond to degradation products.
-
Workflow for Stability Troubleshooting
Caption: A decision-making workflow for troubleshooting experimental issues.
VI. Concluding Remarks
The stability of 3-Cyclopentyl-2-methoxypropan-1-amine is critical for the reliability and reproducibility of your research. By adhering to the storage and handling guidelines outlined in this document, you can minimize the risk of degradation and ensure the high quality of your experimental data. Should you encounter any issues not covered in this guide, please do not hesitate to contact our technical support team for further assistance.
VII. References
-
Huang, Q. (2015). Thermal Degradation Of Amines For Co 2 Capture. UKnowledge. Retrieved from [Link]
-
Al-Raessi, A. A., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 135-151. Retrieved from [Link]
-
Bollini, P., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C, 118(22), 11794-11801. Retrieved from [Link]
-
Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. Energy Procedia, 37, 1234-1241. Retrieved from [Link]
-
Gouedard, C., et al. (2022). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 61(4), 1765-1775. Retrieved from [Link]
-
Bougie, F., & Iliuta, I. (2012). Steric hindrance of amines for CO2 capture: A review. Journal of Chemical & Engineering Data, 57(3), 635-659. Retrieved from [Link]
-
Al-Raessi, A. A., & Rochelle, G. T. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 9(5), 6291-6304. Retrieved from [Link]
-
Gerli, A. (n.d.). Alkyl ethers. Cyberlipid. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). What chemical reactions do ethers undergo? - Examples & Equation. Retrieved from [Link]
-
Allen Digital. (n.d.). Ethers on hydrolysis give. Retrieved from [Link]
-
NEET Coaching. (n.d.). Ethers on hydrolysis give. Retrieved from [Link]
-
Takiguchi, H., et al. (2002). Thermal Decomposition of 3-Methoxypropylamine as an Alternative Amine in PWR Secondary Systems. Journal of Nuclear Science and Technology, 39(5), 553-559. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHOXYPROPYLAMINE (MOPA). Retrieved from [Link]
-
Verheyen, D., et al. (2015). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research, 54(8), 2275-2282. Retrieved from [Link]
Sources
Technical Support Center: Reductive Amination of Cyclopentyl Amines
Topic: Optimizing Reductive Amination Conditions for Cyclopentyl Amines Role: Senior Application Scientist Format: Interactive Troubleshooting Guide & Technical FAQ
Executive Summary: The "Cyclopentyl" Challenge
Reductive amination of cyclopentanones (or using cyclopentyl amines) presents a unique reactivity profile compared to their six-membered analogs. While cyclopentanone is generally more reactive toward nucleophilic attack than cyclohexanone (due to the relief of internal bond angle strain upon converting from sp² to sp³), this heightened reactivity often leads to two specific failure modes:
-
Over-alkylation (Dialkylation): The product secondary amine is often more nucleophilic than the starting primary amine, leading to tertiary amine byproducts.
-
Stereochemical Drift: In substituted cyclopentyl systems, controlling cis/trans diastereoselectivity is difficult due to the flexible "envelope" conformation of the five-membered ring, which offers less distinct facial bias than the rigid chair of cyclohexane.
This guide provides optimized protocols to mitigate these issues, focusing on Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide mediated systems.
Core Protocols
Protocol A: The "Gold Standard" (STAB in DCE)
Best for: General synthesis, minimizing dialkylation, and acid-sensitive substrates.
Reagents:
-
Cyclopentanone derivative (1.0 equiv)
-
Amine (1.1–1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Workflow:
-
Mix: Combine ketone and amine in DCE (0.2 M concentration) under N₂.
-
Acidify: Add AcOH. Stir for 15–30 minutes to establish the imine/iminium equilibrium.
-
Note: Cyclopentanones form imines rapidly; prolonged aging is rarely needed unless the amine is sterically hindered.
-
-
Reduce: Add STAB in one portion. Stir at Room Temperature (RT) for 2–16 hours.
-
Quench: Add saturated aqueous NaHCO₃. Extract with DCM.[1]
Why this works: STAB is sterically bulky and electron-deficient. It reduces the protonated iminium ion much faster than the neutral ketone, preventing the formation of the alcohol side-product.
Protocol B: The "Hindered Substrate" Method (Ti(OiPr)₄)
Best for: Weakly nucleophilic amines (e.g., anilines), bulky amines, or when Protocol A fails to convert.
Reagents:
-
Cyclopentanone derivative (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
Titanium(IV) Isopropoxide (neat, 1.2–1.5 equiv)
-
Solvent: Ethanol (absolute) or Methanol[4]
Workflow:
-
Complexation: Mix ketone, amine, and Ti(OiPr)₄ neat (or in minimal THF) under N₂. Stir for 1–4 hours.
-
Observation: The solution often becomes viscous. Ti(OiPr)₄ acts as both a Lewis acid activator and a water scavenger, driving the equilibrium to the imine.
-
-
Dilution: Dilute with absolute EtOH (or MeOH).
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) carefully (exothermic).
-
Workup (Critical): Quench with 2M NaOH or saturated Rochelle’s salt solution to break the Titanium-amine complex. A simple water quench will result in a terrifying emulsion.
Mechanism & Logic Visualization
The following diagram illustrates the competitive pathways in reductive amination and where specific reagents intervene to ensure selectivity.
Caption: Mechanistic pathway showing the critical role of acid catalysis/water scavenging in imine formation and the selectivity required to avoid direct ketone reduction.
Troubleshooting & FAQs
Q1: I am seeing significant amounts of cyclopentanol (direct ketone reduction). How do I stop this?
Diagnosis: The reducing agent is attacking the ketone before the imine has formed. Solution:
-
Switch to STAB: NaBH₄ is too reactive toward ketones. STAB is selective for imines.
-
Stepwise Protocol: Do not mix everything at once. Allow the ketone and amine to react in the presence of AcOH (or Ti(OiPr)₄) for 1–2 hours before adding the reducing agent. This ensures the ketone is consumed (converted to imine) before the hydride source is introduced.
Q2: My yield is low, and I see "dialkylation" (tertiary amine).
Diagnosis: The product (secondary amine) is more nucleophilic than the starting amine and reacts with remaining ketone. Solution:
-
Stoichiometry: Use an excess of the amine (1.2–1.5 equiv) relative to the ketone. This statistically favors mono-alkylation.
-
Solvent Choice: Switch from Methanol to DCE or THF . Protic solvents like MeOH can sometimes accelerate the second alkylation step or solvolysis.
-
Reagent: STAB is superior here. Its bulky acetoxy groups make it slower to react with the more sterically crowded iminium ion derived from a secondary amine (the pathway to the tertiary amine).
Q3: How do I control cis/trans selectivity in 2-substituted cyclopentanones?
Context: If you start with 2-methylcyclopentanone, the product will have two stereocenters. Guidance:
-
For Trans (Thermodynamic): Use STAB or NaBH₃CN in slightly acidic conditions. The hydride delivery typically occurs from the less hindered face of the imine. In 2-substituted systems, the hydride attacks anti to the substituent, often pushing the amine group to the trans relationship (though "envelope" flipping can complicate this).
-
For Cis (Kinetic/Haptophilic): Use Catalytic Hydrogenation (H₂/Pd-C or PtO₂). The metal surface binds the face of the ring opposite the substituent (to avoid steric clash), and hydrogen is delivered from that same face, resulting in the amine and substituent being cis.
Q4: The reaction is stuck at the imine stage (or no reaction).
Diagnosis: The amine is likely electron-deficient (e.g., 2-aminopyridine) or sterically hindered. Solution:
-
Activate: Use Protocol B (Ti(OiPr)₄) . The Titanium acts as a potent Lewis acid to force imine formation.[2]
-
Heat: Microwave irradiation (60–80°C for 30 mins) in the presence of Ti(OiPr)₄ often pushes difficult substrates to completion.
Data Summary: Reagent Selection Matrix
| Scenario | Recommended Reagent | Solvent | Key Additive |
| Standard / Simple | NaBH(OAc)₃ (STAB) | DCE or THF | AcOH (1 equiv) |
| Acid-Sensitive Groups | NaBH(OAc)₃ | DCE | None (STAB is mildly acidic) |
| Hindered / Non-reactive | NaBH₄ | EtOH / MeOH | Ti(OiPr)₄ (pre-mix) |
| Aqueous Solubility Required | NaCNBH₃ | MeOH / H₂O | pH 6 Buffer |
| High Cis Selectivity | H₂ (1 atm) | EtOH | PtO₂ or Pd/C |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[2] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[2]
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[5] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527–2532.
- Tripathi, R. P., et al. "Reductive Amination: A Versatile Method for the Synthesis of Amines." Current Organic Chemistry, 2008. (General overview of stereoselectivity in cyclic systems).
Sources
- 1. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 4. designer-drug.com [designer-drug.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Methoxy Amines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic barriers encountered when working with sterically hindered methoxy amines (including bulky
Because of their unique structural properties, these substrates often fail under standard coupling conditions. This guide provides field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to rescue low-yielding amidation and cross-coupling reactions.
Diagnostic Workflow
Troubleshooting workflow for sterically hindered methoxy amine reactions.
Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: Why is the nucleophilicity of my sterically hindered methoxy amine so low, despite the theoretical advantage of the
Q2: Why do standard amidation reagents like EDC/HOBt fail to couple my hindered amine?
A: Standard carbodiimides like EDC activate carboxylic acids to form an
Q3: My Buchwald-Hartwig coupling yields mostly unreacted starting material and palladium black. How do I fix this? A: In the Buchwald-Hartwig catalytic cycle, oxidative addition of the aryl halide to Pd(0) is usually rapid. The critical bottleneck with hindered amines is the subsequent coordination of the amine to the Pd(II) complex and the deprotonation step. If the amine is too bulky to coordinate efficiently, the reactive Pd(II) intermediate is left exposed and rapidly decomposes into catalytically inactive palladium black[3]. To prevent this, you must use electron-rich, sterically demanding ligands (e.g., AshPhos, tBuBrettPhos, or Pd-PEPPSI-IPentCl)[3][4][5]. These ligands stabilize the low-coordinate Pd species and physically force the reductive elimination step, driving the catalytic cycle forward before decomposition occurs.
Quantitative Data: Reagent & Catalyst Optimization
Table 1: Reagent and Catalyst Selection for Sterically Hindered Amines
| Reaction Type | Standard Approach (High Failure Rate) | Optimized Approach | Mechanistic Advantage |
| Amidation (Moderate Hindrance) | EDC / HOBt | HATU or COMU with DIPEA | Generates a highly reactive, less bulky active ester (HOAt/Oxyma) that accelerates nucleophilic attack[2]. |
| Amidation (Extreme Hindrance) | PyBOP or T3P | Acyl Chloride + AgCN in DMAc | AgCN scavenges HCl without acting as a competitive nucleophile; acyl chlorides are highly electrophilic and bypass bulky ester intermediates[6]. |
| Buchwald-Hartwig Coupling | Pd2(dba)3 / XantPhos | Pd-PEPPSI-IPentCl or AshPhos | Bulky ligands stabilize Pd(0) and accelerate reductive elimination, preventing catalyst decay during slow amine coordination[3][4]. |
Self-Validating Experimental Protocols
Protocol 1: Amidation of Extremely Hindered Methoxy Amines via Acyl Chloride/AgCN
Self-Validating Rationale: This protocol avoids bulky active esters entirely. AgCN acts as a non-nucleophilic HCl scavenger, driving the reaction forward without causing side reactions typical of standard amine bases. The formation of an AgCl precipitate serves as an immediate visual indicator of reaction progress[6].
-
Preparation: In a flame-dried flask under an inert atmosphere (N2/Ar), dissolve the corresponding acyl chloride (1.2 equiv) in anhydrous dimethylacetamide (DMAc) to achieve a concentration of 0.2 M.
-
Reagent Addition: Add the sterically hindered methoxy amine (1.0 equiv) to the stirring solution.
-
Scavenger Addition: Add solid AgCN (3.0 equiv). Critical Step: Wrap the reaction flask completely in aluminum foil to protect the silver salts from light degradation[6].
-
Heating & Monitoring: Heat the mixture to 50–80 °C. Monitor the reaction via LC-MS. The progressive formation of a white/gray AgCl precipitate validates that the acylation is occurring.
-
Workup: Once complete (typically 4–12 hours), cool to room temperature and dilute the mixture with methyl tert-butyl ether (MTBE). Filter the suspension through a pad of Celite to remove the silver salts.
-
Purification: Extract the filtrate with aqueous sodium thiosulfate, followed by 3–4 washes with deionized water to remove all traces of DMAc[6]. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.
Protocol 2: Buchwald-Hartwig Amination using Pd-PEPPSI-IPentCl
Self-Validating Rationale: Pd-PEPPSI-IPentCl is a highly active pre-catalyst that resists deactivation by bulky amines. The 3-pentyl substituents on the NHC ligand provide the exact steric bulk needed to facilitate reductive elimination, while the use of a mild base (Na-BHT) prevents base-mediated substrate decomposition[4].
-
Setup: In an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and the sterically hindered methoxy amine (1.2 equiv)[3].
-
Catalyst & Base: Add the Pd-PEPPSI-IPentCl pre-catalyst (2–5 mol%) and Na-BHT (sodium 2,6-di-tert-butyl-4-methylphenoxide) (2.0 equiv)[4].
-
Solvent: Add anhydrous 1,2-dimethoxyethane (DME) to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined cap under a nitrogen atmosphere.
-
Reaction: Heat the mixture to 80 °C in a heating block.
-
In-Process Validation: Check conversion via GC-MS or TLC after 4 hours. A color change from yellow/orange to dark brown indicates active catalysis. Warning: The rapid formation of a black mirror or precipitate within the first 30 minutes indicates oxygen ingress or catalyst death, requiring the reaction to be restarted with stricter air-free techniques.
-
Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short silica plug to remove the metal catalyst. Concentrate the filtrate and purify the product via flash chromatography.
References
1.3 - acs.org 2.2 - benchchem.com 3.4 - yorku.ca 4.7 - reddit.com 5.1 - arkat-usa.org 6.5 - chemrxiv.org
Sources
Technical Support Center: Preventing Oxidation of 3-Cyclopentyl-2-methoxypropan-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the stability of complex, bifunctional building blocks. 3-Cyclopentyl-2-methoxypropan-1-amine presents a unique handling challenge: it contains both a primary aliphatic amine and a methoxy ether group.
While aliphatic amines are generally robust on their own, the ether linkage acts as an Achilles' heel under oxidative conditions. This guide is designed to move beyond basic handling instructions by explaining the causality of degradation, providing self-validating troubleshooting steps, and establishing rigorous protocols to ensure the scientific integrity of your downstream experiments.
Mechanistic Insights: The Synergistic Degradation Pathway
To effectively protect this molecule, you must first understand how it degrades. The degradation of 3-Cyclopentyl-2-methoxypropan-1-amine is rarely a single-pathway event; it is a synergistic redox cascade driven by its bifunctional nature.
-
Ether Auto-oxidation (The Trigger): In the presence of atmospheric oxygen and light, the carbon adjacent to the ether oxygen (the α-carbon) undergoes hydrogen abstraction to form a carbon-centered radical. This radical rapidly reacts with O₂ to form an unstable, highly reactive ether hydroperoxide [1].
-
Amine N-Oxygenation (The Consequence): Primary amines are susceptible to N-oxygenation, converting into hydroxylamines and subsequently to oximes[2]. While this can happen slowly via direct atmospheric exposure, the ether hydroperoxides formed in the first step act as potent, localized internal oxidants. They rapidly accelerate the oxidation of the primary amine, leading to complex degradation mixtures characterized by a distinct yellow or brown discoloration[3].
-
The Intervention Strategy: To stabilize the molecule, we must break this causal chain. This requires displacing oxygen to prevent hydroperoxide formation[4] and utilizing radical scavengers (antioxidants) to quench any initiated carbon-centered radicals before they propagate[4].
Visualization of the Oxidation Pathway
Mechanistic pathway of ether auto-oxidation and amine degradation, highlighting targeted interventions.
Troubleshooting & FAQs
Q1: My previously colorless batch of 3-Cyclopentyl-2-methoxypropan-1-amine has turned yellow. Is it still usable? A1: A color shift from colorless to yellow or brown is a definitive indicator of amine oxidation, likely resulting in the formation of hydroxylamines, oximes, or nitroso compounds[3]. Using this degraded material in downstream synthesis (e.g., reductive aminations) will introduce impurities and drastically lower your yields. You must purify the amine before use.
Q2: Can I just distill the yellow liquid to purify it? A2: STOP. Do not apply heat immediately. Because this molecule contains a methoxy ether group, the oxidation process likely generated explosive ether hydroperoxides[1]. Concentrating these peroxides via distillation can lead to a severe thermal explosion. You must perform a peroxide test and remediate the peroxides before attempting vacuum distillation (See Protocol 1).
Q3: Why is Argon recommended over Nitrogen for storage blanketing? A3: While both are inert, Argon is significantly denser than ambient air. When you flush a storage vial, Argon settles at the bottom, creating a heavy, physical protective layer over the liquid amine that effectively displaces oxygen[4]. Nitrogen is lighter and mixes more readily with ambient air during the sealing process, offering inferior long-term protection.
Standard Operating Procedures (SOPs)
Protocol 1: Self-Validating Peroxide Testing and Remediation
Always assume ethers exposed to air contain peroxides until proven otherwise.
-
Preparation of Indicator: Dissolve 100 mg of Potassium Iodide (KI) in 1 mL of glacial acetic acid.
-
Testing: Add 1 mL of the suspect 3-Cyclopentyl-2-methoxypropan-1-amine to the KI solution. Shake gently and let stand for 1 minute in the dark.
-
Validation:
-
Colorless/Pale Yellow: Peroxide-free (< 10 ppm). Safe to proceed to Protocol 2.
-
Deep Yellow/Brown: High peroxide content. Do not distill.
-
-
Remediation: If peroxides are present, pass the amine through a column of basic activated alumina (Brockmann I). Re-test the eluent using Steps 1-3 to self-validate that peroxides have been successfully removed.
Protocol 2: Anaerobic Purification and Long-Term Storage
This protocol ensures the chemical integrity of the amine for >12 months.
-
Distillation: Once validated as peroxide-free, purify the amine via fractional vacuum distillation. Ensure the receiving flask is pre-flushed with Argon and shielded from light.
-
Antioxidant Doping: Immediately upon collection, add Butylated hydroxytoluene (BHT) to the purified amine to act as a phenolic radical scavenger[4]. BHT donates a hydrogen atom to free radicals, stabilizing them and preventing them from attacking the ether or amine groups[4].
-
Aliquot Preparation: Transfer the stabilized amine into amber glass ampoules or tightly sealed vials.
-
Argon Sparging: Insert an Argon line (via a long needle) directly into the headspace of the vial. Flow Argon gently for 30 seconds to displace all atmospheric air.
-
Sealing: Cap the vial immediately while maintaining positive Argon pressure. Store the sealed vials at optimal temperatures.
Quantitative Data & Storage Parameters
To ensure maximum shelf-life, adhere strictly to the following optimized storage parameters. High temperatures accelerate oxidation by increasing the kinetic energy of the molecules, making them more likely to react with trace oxygen[4].
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces kinetic energy, dramatically slowing the rate of radical propagation and auto-oxidation[4]. |
| Atmosphere | Argon Blanket | Argon is heavier than air, forming an impenetrable barrier against atmospheric O₂[4]. |
| Container | Amber Glass (Tightly Sealed) | Prevents UV/visible light from photo-initiating carbon-centered radicals[3]. |
| Antioxidant | 100 - 250 ppm BHT | Intercepts intermediate hydroperoxides and quenches radicals before they oxidize the amine[4]. |
References
-
How to prevent the oxidation of Amine Catalyst? - Blog , Mingxu Chemicals. 4
-
Preventing oxidation of 2-(Allyloxy)aniline during storage , Benchchem. 3
-
N-oxygenation of primary amines and hydroxylamines and retroreduction of hydroxylamines by adult human liver microsomes , PubMed / NIH. 2
-
2-(2-Propoxyethoxy)ethanol Reactivity Insights (Ether Autooxidation) , Benchchem. 1
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-oxygenation of primary amines and hydroxylamines and retroreduction of hydroxylamines by adult human liver microsomes and adult human flavin-containing monooxygenase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mingxupu.com [mingxupu.com]
Technical Support Center: Solvent Selection for 3-Cyclopentyl-2-methoxypropan-1-amine
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 3-Cyclopentyl-2-methoxypropan-1-amine. The proper selection of a solvent is a critical first step for any successful experiment, influencing everything from reaction kinetics to purification efficiency and final product purity. This document provides a framework for understanding the solubility characteristics of this molecule, offering a practical, step-by-step approach to selecting the most appropriate solvent system for your needs.
Understanding the Solute: 3-Cyclopentyl-2-methoxypropan-1-amine
Before selecting a solvent, it is essential to analyze the structure of the solute. The solubility of a compound is governed by its functional groups and overall polarity.
-
Primary Amine (-NH₂): This group is polar and capable of both donating and accepting hydrogen bonds. It imparts a basic character to the molecule and generally increases solubility in polar protic solvents.
-
Ether (-O-CH₃): The methoxy group is also polar and can act as a hydrogen bond acceptor.
-
Cyclopentyl Ring: This bulky, non-polar aliphatic ring structure contributes significant hydrophobic (non-polar) character to the molecule.
The molecule's overall solubility will be a balance between its polar amine/ether functionalities and its non-polar hydrocarbon backbone. This duality is key to understanding its behavior in different solvent classes.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when dissolving 3-Cyclopentyl-2-methoxypropan-1-amine.
Q1: I am having trouble dissolving the compound in a non-polar solvent like hexane. Why?
A: This is expected behavior. Although the cyclopentyl group provides non-polar character, the primary amine and ether groups make the molecule significantly polar.[1][2] Non-polar solvents like hexane lack the ability to form the strong dipole-dipole interactions or hydrogen bonds necessary to overcome the intermolecular forces between the amine molecules, resulting in poor solubility.[3]
Q2: Which solvent classes should I start with for initial screening?
A: Based on the molecule's structure, polar solvents are the most promising candidates. We recommend starting your screening with two main categories:
-
Polar Protic Solvents: Such as methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding with the amine group, which is a powerful mechanism for solvation.[1]
-
Polar Aprotic Solvents: Such as Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF). These solvents have strong dipoles that can interact favorably with the polar parts of your molecule.
Q3: Are there "greener" or more sustainable solvent alternatives I should consider?
A: Yes, the pharmaceutical industry is increasingly moving towards more sustainable solvent choices.[4][5] Instead of chlorinated solvents like Dichloromethane (DCM) or hazardous polar aprotics like DMF, consider alternatives recommended by solvent selection guides from organizations like the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) or major pharmaceutical companies.[4][6][7] For example, ethanol, isopropanol, and certain esters like isopropyl or isobutyl acetate are often preferred.[8]
Q4: My compound initially dissolves but then crashes out of solution. What is happening?
A: This typically indicates that you have created a supersaturated solution or that the temperature of the solution has changed. Many compounds exhibit higher solubility at elevated temperatures. If you warmed the mixture to achieve dissolution, it might precipitate upon cooling to room temperature. Ensure your dissolution experiments are conducted at the intended temperature for your downstream application.
Q5: Can I use a co-solvent system? If so, how do I choose one?
A: Absolutely. Co-solvent systems are an excellent strategy when a single solvent does not provide the desired solubility. The goal is to create a mixture with a polarity that is "just right" for your compound. A common approach is to dissolve the compound in a small amount of a strong polar solvent (e.g., methanol) and then dilute it with a less polar co-solvent (e.g., toluene or MTBE) until the desired concentration is reached, while carefully observing for any precipitation.
Troubleshooting Guide: A Practical Workflow for Solvent Selection
This section provides a systematic approach to identifying the optimal solvent for 3-Cyclopentyl-2-methoxypropan-1-amine.
Experimental Protocol: Small-Scale Solubility Screening
This protocol is designed to rapidly assess solubility in a range of solvents using minimal material.
Objective: To qualitatively determine if the compound is "Soluble," "Slightly Soluble," or "Insoluble" in a variety of solvents at a target concentration (e.g., 10 mg/mL).
Materials:
-
3-Cyclopentyl-2-methoxypropan-1-amine
-
Selection of solvents (see Table 1 for suggestions)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Calibrated micropipette or analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Add 1 mL of the first solvent to be tested into a clean, dry vial.
-
Analyte Addition: Add 10 mg of 3-Cyclopentyl-2-methoxypropan-1-amine to the vial.
-
Mixing: Cap the vial and vortex the mixture vigorously for 60 seconds at room temperature.
-
Observation: Visually inspect the vial against a dark background.
-
Soluble: The solution is completely clear and free of any visible particles.
-
Slightly Soluble: The solution is hazy, cloudy, or contains undissolved particles, but a significant portion appears to have dissolved.
-
Insoluble: The vast majority of the compound remains as a solid or separate phase.
-
-
Heating (Optional): If the compound is not fully soluble, gently warm the vial (e.g., to 40-50 °C) and observe if solubility increases. Note any changes upon cooling.
-
Documentation: Record your observations for each solvent tested in a table.
Data Interpretation and Solvent Selection
The results from your screening will guide your choice. The ideal solvent should not only dissolve the compound completely at the desired concentration but also be compatible with the subsequent steps of your process (e.g., reaction conditions, purification, crystallization).
// Connections Define -> Analyze; Analyze -> Screen [label="Informs initial choices"]; Screen -> Protic; Screen -> Aprotic; Screen -> NonPolar; {Protic, Aprotic, NonPolar} -> Evaluate; Evaluate -> Soluble; Soluble -> Select [label="Yes"]; Soluble -> Optimize [label="No / Partially"]; Optimize -> Screen [label="Re-screen with new conditions"]; Select -> end [shape=point, style=invis]; } Diagram 1: A workflow for selecting an appropriate solvent.
Table 1: Suggested Solvents for Initial Screening
The following table provides a list of recommended starting solvents, categorized by their type, along with their general properties and rationale for inclusion. This list is based on general principles of amine solubility and solvent selection guides.[7][9]
| Solvent Category | Example Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Polar Protic | Ethanol | 78 | High | Excellent choice. Can hydrogen bond with the amine. Generally considered a "greener" solvent.[7] |
| Isopropanol (IPA) | 82 | High | Similar to ethanol, good for hydrogen bonding. Slightly less polar. | |
| Polar Aprotic | Tetrahydrofuran (THF) | 66 | Medium | Good general-purpose solvent. Can act as a hydrogen bond acceptor. |
| Acetonitrile (MeCN) | 82 | High | Highly polar, often used in analytical chemistry (HPLC) and reactions. | |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Medium | A greener alternative to THF with a higher boiling point and less prone to peroxide formation. | |
| Ester | Ethyl Acetate (EtOAc) | 77 | Medium | A moderately polar solvent, useful for extractions and chromatography. |
| Aromatic | Toluene | 111 | Low | May show some solubility due to the non-polar cyclopentyl group, but likely limited. |
| Alkane | Heptane | 98 | Very Low | Unlikely to be a good solvent but useful as an anti-solvent for crystallization. |
References
-
Unacademy. (n.d.). Methods of Preparation of Amines. Retrieved March 7, 2026, from [Link]
-
A-Level Chemistry. (2025, January 3). Primary Aliphatic Amines. Retrieved March 7, 2026, from [Link]
-
MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved March 7, 2026, from [Link]
-
ACS Publications. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved March 7, 2026, from [Link]
-
American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved March 7, 2026, from [Link]
-
University of Toronto. (n.d.). Solvent and Reagent Selection Guide - Green Chemistry Initiative. Retrieved March 7, 2026, from [Link]
-
University of Toronto. (n.d.). SOLVENTS | Green Chemistry Toolkit. Retrieved March 7, 2026, from [Link]
-
WordPress.com. (2011, April 29). Neglected lab solvents. Retrieved March 7, 2026, from [Link]
-
Solubility of Things. (n.d.). 3-Methoxypropylamine. Retrieved March 7, 2026, from [Link]
-
Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved March 7, 2026, from [Link]
-
Chemguide. (n.d.). amines as bases. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 3-cyclopropyl-2-methoxypropan-1-amine hydrochloride. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 3-Methoxycyclopent-2-en-1-one. Retrieved March 7, 2026, from [Link]
-
MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved March 7, 2026, from [Link]
Sources
- 1. Methods of Preparation of Amines [unacademy.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. savemyexams.com [savemyexams.com]
- 4. mdpi.com [mdpi.com]
- 5. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 6. acs.org [acs.org]
- 7. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the H-NMR Spectroscopic Analysis of 3-Cyclopentyl-2-methoxypropan-1-amine
This guide provides an in-depth analysis of the expected ¹H-NMR spectrum of 3-Cyclopentyl-2-methoxypropan-1-amine, a compound of interest in drug development and organic synthesis. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a predictive guide, leveraging established principles of NMR spectroscopy and comparative data from analogous structures. This approach is a common and critical workflow in chemical research for structure verification, purity assessment, and the elucidation of unknown compounds.
The Foundational Principles of Proton NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It operates on the principle that atomic nuclei with a property called "spin" will align themselves in an applied magnetic field. By irradiating the sample with radiofrequency pulses, these nuclei can be excited to a higher energy state. The relaxation back to their ground state emits a signal that is detected and translated into a spectrum.
The key parameters obtained from a ¹H-NMR spectrum are:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies. The scale is typically referenced to a standard, tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm.[1][2]
-
Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[1]
-
Spin-Spin Splitting (Coupling): The magnetic field of a proton is influenced by the spins of neighboring, non-equivalent protons. This interaction, known as spin-spin coupling, causes signals to split into multiple peaks (e.g., a doublet, triplet, quartet). The splitting pattern is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[1][2]
Predicted ¹H-NMR Spectrum of 3-Cyclopentyl-2-methoxypropan-1-amine
The structure of 3-Cyclopentyl-2-methoxypropan-1-amine contains several distinct proton environments, which will give rise to a characteristic set of signals in the ¹H-NMR spectrum.
Structure:
Based on the structure, we can predict the following signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| NH₂ (Amine) | 0.5 - 4.0 (broad singlet) | bs | 2H |
| CH₂-NH₂ (Methylene adjacent to amine) | ~2.7 | Multiplet | 2H |
| CH-OCH₃ (Methine) | ~3.4 - 3.6 | Multiplet | 1H |
| OCH₃ (Methoxy) | ~3.3 (singlet) | s | 3H |
| CH₂-Cyclopentyl (Methylene adjacent to cyclopentyl) | ~1.3 - 1.7 | Multiplet | 2H |
| CH-Cyclopentyl (Methine of cyclopentyl) | ~1.8 | Multiplet | 1H |
| CH₂-Cyclopentyl (Methylene groups in cyclopentyl ring) | ~1.1 - 1.6 | Multiplet | 8H |
Rationale for Predicted Chemical Shifts and Multiplicities:
-
Amine Protons (NH₂): The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature, often appearing as a broad singlet.[3]
-
Methylene Adjacent to Amine (CH₂-NH₂): Protons on a carbon adjacent to a nitrogen atom typically resonate in the range of 2.5-3.0 ppm due to the electron-withdrawing effect of the nitrogen.[4] The multiplicity will be complex due to coupling with the adjacent methine proton and potentially the amine protons.
-
Methine Proton (CH-OCH₃): This proton is deshielded by the adjacent electronegative oxygen atom of the methoxy group and the nitrogen of the amine group, leading to a downfield shift. It will be split by the protons on the two adjacent methylene groups.
-
Methoxy Protons (OCH₃): Methoxy groups typically appear as a sharp singlet around 3.3-4.4 ppm.[5][6]
-
Cyclopentyl Protons: The protons of a cyclopentyl ring generally appear in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm.[7][8] The methine proton at the point of attachment will be the most downfield of this group. The signals for the cyclopentyl protons will likely be complex and overlapping multiplets due to the restricted rotation and multiple coupling interactions.
Comparative Analysis with Structurally Similar Compounds
To enhance the confidence in our predicted spectrum, we can compare it with the known ¹H-NMR data of structurally related molecules.
Propan-2-amine
This simple amine provides a reference for the protons near an amine group. In propan-2-amine, the CH protons are found around 2.8 ppm, and the NH₂ protons give a signal at around 1.1 ppm.[1] This supports our prediction for the CH₂-NH₂ group in our target molecule.
1-Methoxypropane
This ether helps in predicting the chemical shifts of the methoxy group and adjacent protons. The methoxy protons in 1-methoxypropane appear as a singlet at approximately 3.34 ppm, and the adjacent methylene protons are observed around 3.4 ppm.[2] This aligns well with our predictions for the OCH₃ and CH-OCH₃ groups.
Cyclopentane
The ¹H-NMR spectrum of cyclopentane shows a single peak at around 1.51 ppm because all ten protons are chemically equivalent.[7][8] In our target molecule, the substitution on the ring breaks this symmetry, leading to more complex signals, but the general upfield location of these signals is expected.
Experimental Protocol for ¹H-NMR Spectrum Acquisition
To obtain a high-quality ¹H-NMR spectrum of 3-Cyclopentyl-2-methoxypropan-1-amine, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.[1][2]
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution.[1][2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal resolution.
-
Shim the magnetic field to ensure homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.
-
-
Data Acquisition and Processing:
-
Acquire the free induction decay (FID) signal.
-
Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the H-NMR analysis process:
Sources
- 1. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Cyclopentane(287-92-3) 1H NMR [m.chemicalbook.com]
LC-MS fragmentation pattern of 3-Cyclopentyl-2-methoxypropan-1-amine
An In-Depth Guide to the LC-MS/MS Fragmentation Analysis of 3-Cyclopentyl-2-methoxypropan-1-amine
Introduction
3-Cyclopentyl-2-methoxypropan-1-amine is a primary amine featuring both an ether linkage and a bulky cycloaliphatic group. As a structural motif, it represents a class of compounds frequently encountered as intermediates or building blocks in pharmaceutical and agrochemical research. Accurate structural characterization is paramount for quality control, metabolite identification, and reaction monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity and structural insight.
This guide provides a comprehensive analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry fragmentation pattern of 3-Cyclopentyl-2-methoxypropan-1-amine. As no public-domain fragmentation spectra for this specific molecule are readily available, this document serves as a predictive guide based on established fragmentation principles for aliphatic amines and ethers. We will detail the theoretical fragmentation pathways, propose a robust LC-MS/MS methodology for its analysis, and compare this technique with other relevant analytical approaches. This content is designed for researchers and drug development professionals who require a deep, mechanistic understanding of small molecule characterization.
Predicted Fragmentation Pathways
The fragmentation of 3-Cyclopentyl-2-methoxypropan-1-amine in positive ion ESI-MS/MS is governed by the presence of its two key functional groups: the primary amine and the ether. The primary amine, being the most basic site, will be readily protonated to form the precursor ion, [M+H]⁺. The subsequent fragmentation (MS/MS) of this precursor ion is dictated by the stability of the resulting product ions and neutral losses.
1. The Nitrogen Rule and the Precursor Ion
The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1] 3-Cyclopentyl-2-methoxypropan-1-amine (C₉H₁₉NO) has a monoisotopic mass of 157.15 Da. In positive mode ESI, it will readily form a protonated molecule, [M+H]⁺, with a predicted m/z of 158.15.
2. Dominant Fragmentation Channels
Upon collisional activation, the [M+H]⁺ precursor ion is expected to fragment via several key pathways, primarily driven by the charge site on the nitrogen atom.
-
Amine α-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][2][3] For primary amines like this, this cleavage results in the formation of a stable iminium ion. Cleavage of the C1-C2 bond is expected to produce a prominent product ion at m/z 30.03 , corresponding to the [CH₂NH₂]⁺ fragment. This is often the base peak in the spectra of simple primary amines.[2]
-
Neutral Loss of Methanol: The methoxy group is susceptible to elimination as a neutral molecule of methanol (CH₃OH, 32.03 Da) from the protonated precursor. This is a common fragmentation route for methoxylated compounds, leading to the formation of a resonance-stabilized carbocation. This pathway would yield a product ion at m/z 126.12 .
-
Ether α-Cleavage: Similar to amines, ethers can also undergo α-cleavage adjacent to the oxygen atom.[4][5] Cleavage of the C2-C3 bond, involving the loss of the cyclopentylmethyl radical (C₆H₁₁•), would result in a fragment ion [CH₃OCHCH₂NH₃]⁺ at m/z 90.09 . This pathway is driven by the formation of a stable oxonium ion.
-
Loss of the Cyclopentyl Group: Direct cleavage of the C3-C4 bond, leading to the loss of the cyclopentyl radical (C₅H₉•), could also occur, although this may be less favorable than the charge-driven amine and ether cleavages. This would produce a fragment at m/z 88.08 .
The proposed fragmentation cascade is visualized in the diagram below.
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 3-Cyclopentyl-2-methoxypropan-1-amine.
Proposed Experimental Protocol: LC-MS/MS Analysis
This section details a robust method for the separation and detection of 3-Cyclopentyl-2-methoxypropan-1-amine. The protocol is designed to achieve sensitive detection and generate high-quality fragmentation data for structural confirmation.
Workflow Diagram
Caption: A typical LC-MS/MS workflow for the analysis of small amine compounds.
Step-by-Step Methodology
-
Standard/Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Create a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile phase (e.g., 95% Mobile Phase A). The final concentration should be optimized based on instrument sensitivity.
-
-
Liquid Chromatography (LC) Conditions:
-
Rationale: Due to the polar nature of the primary amine, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for achieving good retention and peak shape.[6] A standard C18 reversed-phase column can also be used, but may require a lower percentage of organic solvent initially to retain the analyte.
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale for Additives: Formic acid is a common mobile phase modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[7]
-
Gradient:
-
0.0 min: 5% B (for C18) or 95% B (for HILIC)
-
8.0 min: 95% B (for C18) or 5% B (for HILIC)
-
10.0 min: 95% B (for C18) or 5% B (for HILIC)
-
10.1 min: 5% B (for C18) or 95% B (for HILIC)
-
12.0 min: 5% B (for C18) or 95% B (for HILIC)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: ESI is a soft ionization technique ideal for polar, non-volatile molecules, and positive mode is selected to detect the protonated amine.[7]
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 10 L/min.
-
MS Mode:
-
MS1 (Full Scan): Acquire data from m/z 50-300 to confirm the presence of the [M+H]⁺ precursor ion at m/z 158.15.
-
MS2 (Product Ion Scan or Tandem MS): Isolate the precursor ion m/z 158.15 and fragment it using Collision-Induced Dissociation (CID).
-
-
Collision Energy (CE): Optimize CE by performing a ramping experiment (e.g., 10-40 eV). A fixed CE of 20 eV is a good starting point to observe the primary fragment ions.
-
Expected Data and Comparative Analysis
The experimental protocol described above should yield a clear data set confirming the structure of 3-Cyclopentyl-2-methoxypropan-1-amine.
Table 1: Summary of Predicted Precursor and Product Ions
| Ion Description | Proposed Formula | Predicted m/z |
| Precursor Ion | [C₉H₁₉NO + H]⁺ | 158.15 |
| Product Ion 1 | [CH₄N]⁺ | 30.03 |
| Product Ion 2 | [C₈H₁₄N]⁺ | 126.12 |
| Product Ion 3 | [C₄H₁₂NO]⁺ | 90.09 |
| Product Ion 4 | [C₄H₁₀NO]⁺ | 88.08 |
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a powerful tool, other techniques can provide complementary information.
| Technique | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and selectivity; provides molecular weight and structural (fragmentation) data.[7][8] | Isomeric compounds can sometimes be difficult to distinguish without chromatographic separation. |
| GC-MS | Excellent chromatographic resolution for volatile compounds; extensive libraries for electron ionization (EI) spectra. | The target amine is polar and may require derivatization to improve volatility and peak shape. |
| NMR Spectroscopy | Provides definitive structural elucidation and stereochemical information.[9] | Significantly lower sensitivity compared to MS; requires a much larger amount of pure sample. |
Conclusion
The LC-MS/MS analysis of 3-Cyclopentyl-2-methoxypropan-1-amine is predicted to be straightforward, leveraging the compound's basic primary amine for sensitive detection in positive ESI mode. The fragmentation pattern is expected to be rich and informative, dominated by a characteristic amine α-cleavage to produce an ion at m/z 30.03, and a significant neutral loss of methanol to yield an ion at m/z 126.12. Additional fragments arising from ether cleavage provide further structural confirmation. The detailed LC-MS/MS protocol provided herein offers a robust starting point for method development, enabling researchers to confidently identify and characterize this and structurally related molecules in complex matrices.
References
-
Mass Spectrometry of Aliphatic Ethers. YouTube, 20 Aug. 2025, [Link].
-
Tsang, C. W., & Harrison, A. G. Four‐centred rearrangements in the mass spectra of aliphatic ethers. Organic Mass Spectrometry, [Link].
-
PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube, 4 Apr. 2020, [Link].
-
12.3 Mass Spectrometry of Some Common Functional Groups. OpenStax Organic Chemistry, 20 Sept. 2023, [Link].
-
Amine Fragmentation. Chemistry LibreTexts, 3 Jul. 2022, [Link].
-
Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry, [Link].
-
Mass Spectrometry: Fragmentation. SlidePlayer, [Link].
-
Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube, 25 Jan. 2023, [Link].
-
MASS SPECTRUM OF ETHERS. ORGANIC SPECTROSCOPY INTERNATIONAL, 2 Jul. 2015, [Link].
-
Mass Spectrometry Fragmentation Patterns. Scribd, [Link].
-
Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. University of Tartu, 27 Sept. 2021, [Link].
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Buzzi Laboratorio Analisi, [Link].
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen, 7 Jul. 2016, [Link].
-
Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic, 11 Sept. 2024, [Link].
-
Synthesis and Characterization of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine. IJCRT.org, [Link].
-
Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu, [Link].
-
MS/MS fragmentation spectrum (top) and fragmentation pattern (bottom)... ResearchGate, [Link].
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 31 Dec. 2019, [Link].
Sources
- 1. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification | IntechOpen [intechopen.com]
- 8. lcms.cz [lcms.cz]
- 9. ijcrt.org [ijcrt.org]
A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 3-Cyclopentyl-2-methoxypropan-1-amine
For researchers, scientists, and drug development professionals, the stereospecific synthesis and analysis of chiral molecules are of paramount importance. The biological activity of enantiomers can differ significantly, with one providing a therapeutic benefit while the other may be inactive or even harmful.[1] This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 3-Cyclopentyl-2-methoxypropan-1-amine, a primary amine with a stereogenic center. While specific literature for this exact molecule is not abundant, this guide will leverage established principles for the separation of chiral primary amines to provide a robust framework for method development.[2][3]
Understanding the Analyte and the Challenge
3-Cyclopentyl-2-methoxypropan-1-amine possesses a chiral center at the second carbon, adjacent to a methoxy group and a primary amine. The primary amine functionality can lead to peak tailing due to interactions with residual silanol groups on the silica-based stationary phases.[4] Therefore, the selection of both the chiral stationary phase (CSP) and the mobile phase is critical for achieving a successful separation.
Chiral Stationary Phase (CSP) Selection: A Comparative Overview
The cornerstone of any chiral separation is the choice of the CSP.[5] For primary amines, polysaccharide-based and cyclofructan-based CSPs have demonstrated broad applicability and high success rates.[2][3]
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as those found in the Chiralpak® and Chiralcel® series of columns, are often the first choice for screening.[6][7] These CSPs offer a variety of chiral selectors, including phenylcarbamate derivatives, which can provide the necessary steric and electronic interactions for enantiomeric recognition.[5] For basic compounds like our target analyte, columns such as Chiralpak® IA, IB, IC, ID, IE, and IF are excellent starting points.[2]
-
Cyclofructan-Based CSPs: These have emerged as powerful tools for the separation of primary amines, sometimes outperforming polysaccharide-based phases.[2][3] A notable advantage is their high success rate in the polar organic mode.[2]
The initial step in method development should be a screening of a diverse set of these columns to identify the most promising candidates.[8]
Mobile Phase Strategies: Normal Phase vs. Polar Organic Mode
The choice of mobile phase is intrinsically linked to the selected CSP and the analyte's properties. For 3-Cyclopentyl-2-methoxypropan-1-amine, both normal phase and polar organic modes are viable options.
Normal Phase Chromatography
This is a traditional and often successful approach for chiral separations on polysaccharide-based CSPs.
-
Mobile Phase Composition: Typically consists of a non-polar solvent like n-hexane or heptane and a polar modifier, which is usually an alcohol such as ethanol or isopropanol.[6] The ratio of alkane to alcohol is a key parameter for optimizing retention and resolution.
-
The Critical Role of Basic Additives: For primary amines, the addition of a small amount of a basic modifier to the mobile phase is crucial to suppress the interaction with acidic silanol groups on the stationary phase, thereby improving peak shape and resolution.[4] Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% (v/v) are commonly used.[9]
Polar Organic Mode
This mode utilizes polar organic solvents and is particularly effective with cyclofructan-based CSPs and some bonded polysaccharide phases.[2]
-
Mobile Phase Composition: Common mobile phases include acetonitrile or methanol with a small amount of an alcohol modifier. This approach can sometimes offer faster analysis times compared to the normal phase.[1]
Experimental Protocols and Comparative Data
The following section provides a detailed workflow for method development and a hypothetical comparison of potential results.
General Workflow for Chiral HPLC Method Development
Caption: A streamlined workflow for chiral HPLC method development.
Step-by-Step Protocol for CSP Screening
-
Sample Preparation: Dissolve the racemic 3-Cyclopentyl-2-methoxypropan-1-amine in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Column Selection: Employ a column screening system with the following recommended columns:
-
Chiralpak® IA
-
Chiralpak® IE
-
Chiralcel® OD-H
-
A cyclofructan-based column (e.g., Larihc® CF6-P)
-
-
Initial Chromatographic Conditions:
-
Mobile Phase (Normal Phase): n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA.
-
Mobile Phase (Polar Organic): Acetonitrile/Methanol (90:10, v/v) with 0.1% TEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low UV is necessary, or derivatization could be considered for improved sensitivity).[5]
-
Injection Volume: 5 µL.
-
-
Data Analysis: Evaluate the chromatograms for each column-mobile phase combination. The key parameters to assess are:
-
Retention factor (k') : Indicates the retention of the enantiomers.
-
Separation factor (α) : Measures the selectivity between the enantiomers.
-
Resolution (Rs) : Quantifies the degree of separation. A baseline separation is typically defined as Rs ≥ 1.5.[10]
-
Hypothetical Comparative Data
The following table illustrates a potential outcome of the screening process, providing a basis for selecting the optimal method for further optimization.
| Chiral Stationary Phase | Mobile Phase | k'1 | α | Rs | Observations |
| Chiralpak® IA | n-Hexane/Ethanol/DEA (90:10:0.1) | 2.5 | 1.15 | 1.8 | Good separation, reasonable retention. |
| Chiralpak® IE | n-Hexane/Ethanol/DEA (90:10:0.1) | 3.1 | 1.25 | 2.5 | Excellent baseline separation. |
| Chiralcel® OD-H | n-Hexane/Ethanol/DEA (90:10:0.1) | 4.2 | 1.10 | 1.3 | Partial separation, longer retention. |
| Cyclofructan CSP | ACN/Methanol/TEA (90:10:0.1) | 1.8 | 1.20 | 2.1 | Good separation with shorter analysis time. |
Based on this hypothetical data, both Chiralpak® IE in normal phase and the Cyclofructan CSP in polar organic mode would be excellent candidates for further optimization.
Method Optimization: Fine-Tuning for Robustness
Once a promising CSP and mobile phase system are identified, further optimization can be performed to enhance the separation and ensure method robustness.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. ymc.co.jp [ymc.co.jp]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
The Cyclopentyl vs. Cyclohexyl Amine Debate: A Data-Driven Guide to Potency
A Senior Application Scientist's In-Depth Comparison for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the selection of alicyclic amine fragments is a critical decision that can profoundly impact the potency, selectivity, and overall pharmacological profile of a drug candidate. Among the most frequently employed scaffolds, cyclopentyl and cyclohexyl amines present a subtle yet significant choice. This guide provides a comprehensive, data-driven comparison of the potency of cyclopentyl versus cyclohexyl amine analogs, moving beyond anecdotal evidence to offer researchers actionable insights grounded in experimental data and structure-activity relationships (SAR).
At a Glance: Key Comparative Metrics
| Physicochemical Property | Cyclopentylamine | Cyclohexylamine | Implication for Drug Design |
| Molecular Weight ( g/mol ) | 85.15 | 99.17 | Cyclopentylamines offer a lower molecular weight, which can be advantageous for maintaining desirable physicochemical properties ("drug-likeness"). |
| logP (Octanol-Water) | 1.39 | 1.49 | Both are lipophilic, with the cyclohexyl group being slightly more so. This can influence membrane permeability and off-target interactions. |
| pKa | 10.63 | 10.66 | Very similar basicity, suggesting that their ionization state at physiological pH will be nearly identical. |
| Conformational Flexibility | High (Envelope & Twist) | Lower (Chair) | Cyclopentane's flexibility can allow for better adaptation to some binding pockets, while cyclohexane's rigidity can be entropically favorable if the conformation is optimal for binding.[1][2][3][4] |
Head-to-Head Potency: A Tale of Two Rings Across Diverse Targets
The choice between a cyclopentyl and a cyclohexyl amine is not a one-size-fits-all decision. The optimal ring size is highly dependent on the specific topology and chemical environment of the target's binding pocket. Below, we present a curated summary of experimental data from various studies that directly compare the potency of these two analogs.
| Target | Compound Series | Cyclopentyl Analog Potency | Cyclohexyl Analog Potency | Reference |
| A1-Adenosine Receptor | 8-Cycloalkyl-1,3-dipropylxanthines | K_i_ = 1-1.5 nM | K_i_ = 1-1.5 nM | [5] |
| Histamine H3 Receptor | Benzothiazole derivatives | Low Potency (K_i_ > 1 µM) | Low Potency (K_i_ > 3 µM) | [6] |
| Acetylcholinesterase (AChE) | Benzothiazole derivatives | IC_50_ = 3.55 µM | Inactive | [6] |
| Dopamine Transporter (DAT) | 1-[1-(2-benzo[b]thienyl)cycloalkyl]piperidine homologues | IC_50_ ratio ([³H]cocaine/[³H]BTCP) = 1.5 | Not directly compared, but related analogs studied | [7] |
| Artificial Carbohydrate Receptor | Macrocycles with flexible side-arms | Lower binding affinity | Higher binding affinity |
Key Takeaway: As the data illustrates, neither the cyclopentyl nor the cyclohexyl moiety is universally superior. For the A1-Adenosine Receptor, both analogs exhibit equipotent, high-affinity binding.[5] In the case of certain benzothiazole derivatives, the cyclopentyl amine analog demonstrated modest AChE inhibition while the cyclohexyl counterpart was inactive.[6] Conversely, for a synthetic carbohydrate receptor, the cyclohexyl group conferred a more favorable binding affinity.
Decoding the Potency Puzzle: Structure-Activity Relationship (SAR) Insights
The observed differences in potency can be rationalized by considering the distinct conformational and physicochemical properties of the five- and six-membered rings.
The Conformational Factor: Flexibility vs. Pre-organization
The conformational landscape of the cycloalkyl ring is a primary determinant of binding affinity.
-
Cyclohexane: The cyclohexane ring predominantly adopts a rigid chair conformation . This pre-organization can be entropically favorable if the chair conformation places the substituents in optimal orientations for interaction with the binding site. However, the fixed axial and equatorial positions can also lead to steric clashes if the binding pocket cannot accommodate this rigid arrangement.
-
Cyclopentane: In contrast, the cyclopentane ring is more flexible, existing in a dynamic equilibrium between envelope and twist conformations .[1][2][4] This flexibility can allow the ligand to adapt its shape to better fit the contours of a binding pocket, a potential advantage when the exact binding mode is unknown. However, this conformational adaptability can also come at an entropic cost upon binding.
Sources
- 1. Cycloalkanes [ch.ic.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 4. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. ovid.com [ovid.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating purity of 3-Cyclopentyl-2-methoxypropan-1-amine (>98%)
An In-Depth Application Guide for Researchers and Drug Development Professionals
Executive Summary
In modern drug discovery, the structural integrity of building blocks directly dictates the success of downstream library synthesis and high-throughput screening (HTS). 3-Cyclopentyl-2-methoxypropan-1-amine is a highly versatile primary amine, offering a unique combination of a lipophilic cyclopentyl pocket and a hydrogen-bond accepting methoxy group. However, validating its purity to a stringent >98% specification presents a significant analytical challenge.
Because aliphatic amines lack a conjugated
The Analytical Conundrum: Why Standard HPLC-UV Fails
When a supplier claims a purity of "95%" or "98%" for an aliphatic amine based solely on standard HPLC-UV (e.g., at 210 nm or 254 nm), the data is intrinsically flawed. The aliphatic backbone and methoxy ether of 3-Cyclopentyl-2-methoxypropan-1-amine do not possess a strong UV chromophore[2]. Consequently:
-
False Purity Inflation: Trace UV-active impurities (like aromatic solvents or starting materials) will generate massive peaks, while the main aliphatic amine product remains nearly invisible.
-
Hidden Isomers: Structurally similar impurities, such as regioisomers (e.g., 2-cyclopentyl-3-methoxypropan-1-amine) or des-methoxy analogs, will co-elute or fail to absorb, masking the true impurity profile.
To achieve a scientifically rigorous >98% purity validation, we must employ orthogonal analytical techniques : Pre-column Derivatization HPLC and Quantitative Nuclear Magnetic Resonance (qNMR)[3].
Methodological Comparison: Purity Validation Techniques
The following table objectively compares the performance of three alternative analytical strategies for validating the purity of 3-Cyclopentyl-2-methoxypropan-1-amine.
| Analytical Alternative | Detection Principle | Specificity for Isomers | Absolute Mass Quantitation | Suitability for >98% Validation |
| Standard HPLC-UV (Direct) | Direct UV Absorbance (210 nm) | Poor (No chromophore) | No (Requires identical reference) | Inadequate - High risk of false purity reporting. |
| HPLC-UV/FL (Pre-column Derivatization) | UV/Fluorescence of tagged carbamate derivative | Excellent (High resolution of derivatized isomers) | No (Relative Area %) | High - Best for resolving structurally similar trace impurities. |
| Quantitative NMR (qNMR) | Proton resonance integration vs. Internal Standard | Moderate (Depends on signal overlap) | Yes (Absolute mass fraction) | Gold Standard - Provides absolute purity without an analyte reference standard. |
Visualizing the Orthogonal Validation Strategy
Caption: Orthogonal workflow combining qNMR and derivatization HPLC for rigorous amine purity validation.
Self-Validating Experimental Protocols
Protocol A: Impurity Profiling via FMOC-Cl Derivatization HPLC
Causality: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with the primary amine of 3-Cyclopentyl-2-methoxypropan-1-amine under mild basic conditions to form a highly stable, conjugated carbamate[4]. This shifts the detection wavelength to 265 nm (or enables fluorescence detection), allowing for parts-per-million (ppm) sensitivity and baseline resolution of structurally similar aliphatic impurities[2].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.1 M borate buffer and adjust to pH 9.5 using 0.1 M NaOH. (Basic pH ensures the amine is deprotonated and nucleophilic).
-
Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 5 mM.
-
Sample Preparation: Accurately weigh 10 mg of the 3-Cyclopentyl-2-methoxypropan-1-amine sample and dissolve in 10 mL of 50:50 Acetonitrile:Water (1 mg/mL stock). Dilute to a working concentration of 50 µg/mL.
-
Derivatization Reaction: In an HPLC vial, mix 100 µL of the working sample, 100 µL of borate buffer, and 200 µL of FMOC-Cl reagent. Vortex for 30 seconds and incubate at room temperature for 10 minutes[5].
-
Quenching: Add 100 µL of 1% acetic acid to quench the unreacted FMOC-Cl, preventing column fouling and baseline drift.
-
Chromatographic Analysis:
-
Column: C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 265 nm.
-
-
Validation Check: The absence of a peak in a blank (buffer + FMOC-Cl + quench) at the analyte's retention time validates that the signal is specific to the derivatized amine.
Protocol B: Absolute Purity Determination via 1H-qNMR
Causality: NMR is inherently quantitative because the integrated intensity of a resonance signal is directly proportional to the number of nuclei (protons) generating it[3]. By adding a certified reference material (CRM) as an internal standard, we can calculate the exact mass fraction of the amine without needing a >99.9% pure reference standard of the amine itself[6].
Step-by-Step Methodology:
-
Internal Standard Selection: Select a CRM with a high-purity certification (e.g., Maleic acid, >99.9% traceably certified). The standard must have a singlet peak that does not overlap with the aliphatic/methoxy multiplets of the analyte (Maleic acid singlet at ~6.3 ppm in D2O is ideal).
-
Gravimetric Preparation (Critical Step): Using a microbalance (readability 0.01 mg), accurately co-weigh approximately 15 mg of 3-Cyclopentyl-2-methoxypropan-1-amine and 10 mg of Maleic acid directly into a glass vial.
-
Solvation: Dissolve the mixture in 0.7 mL of Deuterium Oxide (
) or . Transfer to a 5 mm NMR tube. -
Data Acquisition:
-
Data Processing & Calculation: Phase and baseline-correct the spectrum manually. Integrate the Maleic acid singlet (
, 2 protons) and the isolated methoxy singlet of the amine at ~3.3 ppm ( , 3 protons). -
Purity Equation:
(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity %)[3].
The Impact of >98% Purity in Drug Discovery
Why invest in >98% purity when 95% "technical grade" is cheaper? In pharmaceutical development, the quality of inputs directly dictates the success of the outputs[1].
When synthesizing a library of novel amides using 3-Cyclopentyl-2-methoxypropan-1-amine, a 5% impurity profile (often consisting of structurally similar regioisomers or unreacted secondary amines) acts as a stoichiometric parasite. During standard HATU/DIPEA amide coupling, these impurities will react at similar or faster rates than the target amine.
Mechanistic Impact on High-Throughput Screening (HTS)
Caption: Cascading failure mechanism caused by utilizing sub-standard (<95%) aliphatic amines in drug discovery.
If the resulting impurity-derived amide happens to possess a high affinity for the biological target (or acts as a Pan-Assay Interference Compound - PAINS), it will trigger a False Positive in the HTS assay[9]. The research team will then spend months chasing a Structure-Activity Relationship (SAR) based on a molecule that constitutes only 5% of the tested well, leading to millions of dollars in wasted R&D resources[10]. Utilizing >98% rigorously validated building blocks mitigates these uncontrolled variables, ensuring that observed biological efficacy is causally linked to the intended chemical structure[11].
References
-
The Importance of High-Purity Chemicals in Pharmaceutical Testing - Techmate Ltd. Available at: [Link]
-
Determination of aliphatic amines in air by on-line solid-phase derivatization with HPLC-UV/FL - PubMed / NIH. Available at: [Link]
-
Chemical Purity and Its Impact on Manufacturing - Moravek, Inc. Available at:[Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - ACS Publications. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - ACS Publications. Available at: [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients - Spectroscopy Europe. Available at: [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of aliphatic amines in air by on-line solid-phase derivatization with HPLC-UV/FL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. techmate.co.uk [techmate.co.uk]
- 10. moravek.com [moravek.com]
- 11. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
Decoding the Vibrational Signature: A Comparative Guide to IR Spectroscopy of 3-Cyclopentyl-2-methoxypropan-1-amine
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, providing a rapid and non-destructive method to probe the molecular architecture. This guide offers an in-depth analysis of the expected IR spectral features of 3-Cyclopentyl-2-methoxypropan-1-amine, a molecule incorporating a primary amine and a methoxy group. By comparing its predicted vibrational modes with established data, this document serves as a practical reference for spectral interpretation and quality control.
Introduction to the Vibrational Landscape of 3-Cyclopentyl-2-methoxypropan-1-amine
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its covalent bonds. The frequency of absorption is specific to the type of bond and the functional group it resides in. The structure of 3-Cyclopentyl-2-methoxypropan-1-amine presents several key functional groups whose characteristic vibrations we can predict and identify: a primary amine (-NH₂), a methoxy group (-OCH₃), and a saturated aliphatic framework (cyclopentyl and propyl chains). Each of these will give rise to distinct peaks in the IR spectrum.
Comparative Analysis of Key Functional Group Vibrations
The IR spectrum of an organic molecule is a superposition of the absorptions of its individual functional groups. Below, we dissect the expected IR peaks for 3-Cyclopentyl-2-methoxypropan-1-amine, comparing them to literature values for similar functionalities.
The Primary Amine (-NH₂) Signature
The primary amine group is a rich source of information in an IR spectrum due to the various vibrational modes of the N-H and C-N bonds.
-
N-H Stretching Vibrations: Primary amines (R-NH₂) are distinguished by two N-H stretching bands in the 3500-3300 cm⁻¹ region.[1][2][3] These correspond to the asymmetric and symmetric stretching of the two N-H bonds. Typically, the asymmetric stretch appears at a higher frequency (3400-3300 cm⁻¹) while the symmetric stretch is found at a lower frequency (3330-3250 cm⁻¹).[4] These bands are generally weaker and sharper than the broad O-H stretching bands of alcohols.[4] The presence of two distinct peaks in this region is a strong indicator of a primary amine.[3][5]
-
N-H Bending (Scissoring) Vibration: A characteristic N-H bending vibration for primary amines occurs in the range of 1650-1580 cm⁻¹.[4][5] This absorption is due to the scissoring motion of the -NH₂ group.[6] This peak can sometimes be confused with a C=C double bond, but its intensity and the presence of the N-H stretching peaks help in its correct assignment.
-
C-N Stretching Vibration: The stretching of the carbon-nitrogen bond in aliphatic amines like the one in our target molecule typically gives rise to a medium to weak absorption in the 1250-1020 cm⁻¹ range.[4] The exact position can be influenced by the substitution on the carbon atom.[7]
-
N-H Wagging Vibration: A broad and strong band resulting from the out-of-plane bending (wagging) of the N-H bond is expected between 910 and 665 cm⁻¹.[4] This is another characteristic feature of primary and secondary amines.[4]
The Methoxy (-OCH₃) and Ether Linkage Signature
The methoxy group, a type of ether, also presents several characteristic absorption bands.
-
C-O-C Asymmetric Stretching: The most prominent feature for an ether is a strong C-O-C asymmetric stretching vibration, which for saturated ethers, appears in the 1140-1070 cm⁻¹ region.[8] This is often the most intense peak in the fingerprint region for molecules containing an ether linkage.[8][9]
-
C-O-C Symmetric Stretching: A corresponding symmetric stretch is also present but is typically much weaker and can be found at lower wavenumbers.[8]
-
Diagnostic Methoxy C-H Stretch: A particularly useful, though sometimes weak, diagnostic peak for a methoxy group is the symmetric C-H stretch of the methyl group attached to the oxygen. This peak is found at a characteristic frequency of around 2830 ± 10 cm⁻¹.[8][10] Its position is shifted to a slightly lower wavenumber compared to the typical C-H stretches of methyl groups attached to carbon atoms.[8]
The Aliphatic Backbone Vibrations
The cyclopentyl and propyl portions of the molecule are composed of sp³ hybridized carbons and hydrogens, which will also contribute to the spectrum.
-
C-H Stretching Vibrations: The stretching vibrations of the C-H bonds in the alkane parts of the molecule will appear as strong, sharp peaks in the 3000-2850 cm⁻¹ region.[11][12]
Summary of Expected IR Peaks
The following table provides a consolidated overview of the anticipated IR absorption bands for 3-Cyclopentyl-2-methoxypropan-1-amine, their expected wavenumber ranges, and their characteristic intensities.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric N-H Stretch | Primary Amine | 3400 - 3300 | Medium |
| Symmetric N-H Stretch | Primary Amine | 3330 - 3250 | Medium |
| C-H Stretch (Aliphatic) | Alkane | 3000 - 2850 | Strong |
| C-H Symmetric Stretch (Methoxy) | Methoxy | ~2830 | Weak-Medium |
| N-H Bending (Scissoring) | Primary Amine | 1650 - 1580 | Medium |
| C-O-C Asymmetric Stretch | Ether | 1140 - 1070 | Strong |
| C-N Stretch (Aliphatic) | Amine | 1250 - 1020 | Weak-Medium |
| N-H Wagging | Primary Amine | 910 - 665 | Broad, Strong |
Experimental Protocol: Acquiring the IR Spectrum
To empirically verify the predicted spectral features, the following protocol outlines the steps for acquiring an IR spectrum of a liquid sample like 3-Cyclopentyl-2-methoxypropan-1-amine using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Instrumentation and Materials
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
-
ATR Accessory (e.g., with a diamond or germanium crystal)
-
3-Cyclopentyl-2-methoxypropan-1-amine sample
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol). Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.
-
Sample Application: Place a small drop of the liquid 3-Cyclopentyl-2-methoxypropan-1-amine sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Process the acquired spectrum to identify and label the wavenumbers of the key absorption bands as outlined in the comparative table above.
-
Cleaning: After analysis, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.
Workflow for IR Spectral Analysis
The logical flow for acquiring and interpreting the IR spectrum is visualized in the following diagram.
Caption: Workflow for IR Spectral Analysis.
Conclusion
The predictive analysis of the IR spectrum for 3-Cyclopentyl-2-methoxypropan-1-amine, based on the well-established characteristic frequencies of its constituent primary amine and methoxy functional groups, provides a robust framework for its structural verification. By following the outlined experimental protocol and comparative analysis, researchers can confidently identify this molecule and differentiate it from potential isomers or related compounds. The combination of the dual N-H stretching peaks, the strong C-O-C ether stretch, and the characteristic N-H bending vibration serves as a unique spectral fingerprint for this compound.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Fiveable. (2025, August 15). N-H Stretching Definition. Retrieved from [Link]
-
Online Biology Notes. (2011, June 10). Structural analysis of amines. Retrieved from [Link]
-
Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
-
Spectroscopy Online. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reliable Vibrational Wavenumbers for C=O and N-H Stretchings of Isolated and Hydrogen-bonded Nucleic Acid Bases. Retrieved from [Link]
-
The Journal of Chemical Physics. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]
-
ACS Publications. (2011, February 3). Solvent Dependence of Absorption Intensities and Wavenumbers of the Fundamental and First Overtone of NH Stretching Vibration of Pyrrole Studied by Near-Infrared/Infrared Spectroscopy and DFT Calculations. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. Retrieved from [Link]
-
ResearchGate. (n.d.). NH and ND stretching wavenumbers, ν NH and ν ND (cm −1 ), measured in CCl 4 solution. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
PubMed. (2020, November 21). Vibrational spectroscopic signatures of hydrogen bond induced NH stretch-bend Fermi-resonance in amines: The methylamine clusters and other N-H⋯N hydrogen-bonded complexes. Retrieved from [Link]
-
YouTube. (2023, January 11). N-H Stretching and Bending Vibrations. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxycyclopent-2-en-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclopentyl-2-methylpropan-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. projectguru.in [projectguru.in]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. semanticscholar.org [semanticscholar.org]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
COA (Certificate of Analysis) requirements for 3-Cyclopentyl-2-methoxypropan-1-amine
As a Senior Application Scientist, I frequently evaluate the impact of raw material quality on downstream synthetic bottlenecks. When working with specialized aliphatic building blocks like 3-Cyclopentyl-2-methoxypropan-1-amine (CAS: 1780813-42-4), relying on a generic Certificate of Analysis (COA) is a recipe for late-stage failure.
This guide objectively compares the COA requirements of 3-Cyclopentyl-2-methoxypropan-1-amine against structural alternatives and provides field-proven, self-validating experimental protocols to demonstrate how specific quality attributes dictate reaction success.
Structural Context & Alternative Comparison
3-Cyclopentyl-2-methoxypropan-1-amine is a highly specialized primary amine. It is frequently utilized as a chiral building block in asymmetric synthesis to introduce specific stereocenters that dictate biological activity[1]. It features two critical motifs:
-
A Cyclopentyl Ring: Provides specific steric bulk and lipophilicity to occupy hydrophobic pockets in target proteins.
-
A Methoxy Group (
to the amine): Acts as a critical hydrogen-bond acceptor and modulates the overall partition coefficient (LogP).
Comparison with Alternatives:
-
Alternative A: 2-Cyclopentylethan-1-amine (Achiral, no methoxy group). While cheaper and easier to source, the absence of the methoxy group significantly increases the LogP of the final Active Pharmaceutical Ingredient (API), potentially reducing aqueous solubility and eliminating a critical hydrogen-bonding interaction with the target receptor.
-
Alternative B: 3-Cyclohexyl-2-methoxypropan-1-amine. The substitution of a cyclopentyl ring for a cyclohexyl ring alters the conformational flexibility and increases the steric footprint, which can drastically reduce binding affinity in tight kinase or GPCR binding pockets.
Critical COA Parameters & Mechanistic Causality
To ensure reproducibility in drug development, the COA for 3-Cyclopentyl-2-methoxypropan-1-amine must be scrutinized beyond basic identity tests. According to ICH Q6A, universal acceptance criteria for drug substances must emphasize validated analytical procedures for purity and identity[2].
-
Chemical Purity (HPLC/GC) > 98.0%:
-
Causality: Primary amines are highly reactive nucleophiles. Impurities (such as secondary amines or unreacted starting materials from the synthesis) will aggressively compete in downstream coupling reactions, generating structurally similar impurities that are notoriously difficult to purge. ICH Q3A(R2) guidelines mandate that such impurities must be rigorously identified and qualified to ensure patient safety[3].
-
-
Moisture Content (Karl Fischer) < 0.5%:
-
Causality: This amine is typically used in amide bond formation. Excess water rapidly hydrolyzes activated ester intermediates (e.g., the OAt ester when using HATU), destroying the coupling reagent, stalling the reaction, and generating difficult-to-remove acidic byproducts[4].
-
-
Enantiomeric Excess (Chiral HPLC) > 99.0%:
-
Causality: If the synthesis requires a specific enantiomer (e.g., the (2S) configuration), a sub-standard enantiomeric excess (ee) will result in diastereomeric mixtures in the final API. Diastereomers have different physicochemical properties and require resource-intensive preparative chiral chromatography to resolve.
-
Caption: Logical relationship between COA parameters and downstream synthetic outcomes.
Experimental Data: Performance Comparison
To objectively demonstrate the impact of COA quality, we compared three different amine lots in a standardized HATU-mediated amide coupling reaction with a model heteroaryl carboxylic acid. In amide bond formation, the choice of coupling reagent (such as HATU) is critical to prevent epimerization and overcome the steric hindrance introduced by the
Quantitative Performance Summary
| Parameter | Lot A (Premium COA) | Lot B (Sub-standard COA) | Alternative: 2-Cyclopentylethan-1-amine |
| Purity (HPLC) | >99.5% | 94.2% | >99.0% |
| Moisture (KF) | 0.1% | 1.5% | 0.2% |
| Chiral Purity (ee) | >99.9% | 92.0% | N/A (Achiral) |
| Isolated Coupling Yield | 89% | 54% (Stalled) | 92% |
| Diastereomeric Impurity | <0.1% | 8.0% | N/A |
| Downstream Processing | Direct crystallization | Requires Prep-HPLC | Direct crystallization |
| Target Binding Profile | Optimal (H-bond acceptor) | Sub-optimal (Impure) | Higher lipophilicity (No H-bond) |
Data Interpretation: Lot B's high moisture content (1.5%) led to rapid hydrolysis of the HATU reagent, stalling the yield at 54%. Furthermore, the poor chiral purity (92.0% ee) translated directly into an 8.0% diastereomeric impurity in the final product, rendering the batch useless without expensive chromatographic rescue.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in analytical validation steps to prevent the waste of expensive starting materials.
Workflow: HATU-Mediated Amide Coupling
-
Pre-Reaction Drying: Dissolve the model heteroaryl carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Causality: Anhydrous conditions are non-negotiable to prevent premature hydrolysis of the coupling reagent.
-
Activation: Cool the solution to 0°C. Add HATU (1.1 eq) followed by dropwise addition of DIPEA (3.0 eq). Causality: Cooling prevents the thermal degradation of the highly reactive active uronium species. DIPEA deprotonates the carboxylic acid, initiating the nucleophilic attack on HATU.
-
Self-Validation Step (Critical): After 15 minutes, remove a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. Validation: You must observe the mass of the methyl ester (or the OAt ester), confirming 100% activation of the carboxylic acid before introducing the amine.
-
Amine Addition: Once activation is confirmed, add 3-Cyclopentyl-2-methoxypropan-1-amine (1.2 eq) dropwise. Causality: The
-methoxy group introduces slight steric hindrance and inductive effects; dropwise addition controls the reaction exotherm and minimizes the formation of guanidinium byproducts. -
Workup: Stir at room temperature for 2–4 hours. Quench with saturated aqueous
, extract with EtOAc, and wash the organic layer with 1M HCl to purge any unreacted amine. Dry over and concentrate.
Caption: Self-validating experimental workflow for HATU-mediated amide coupling.
References
-
MySkinRecipes - (S)-2-Methoxypropan-1-amine (Chiral Building Block Data). Available at:[Link]
-
European Medicines Agency (EMA) - ICH Q6A Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Available at:[Link]
-
European Medicines Agency (EMA) - ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at:[Link]
-
Chemical Society Reviews (RSC Publishing) - Amide bond formation: beyond the myth of coupling reagents (Valeur, E., & Bradley, M., 2009). Available at:[Link]
Sources
- 1. (S)-2-Methoxypropan-1-amine [myskinrecipes.com]
- 2. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. phoenix.tuwien.ac.at [phoenix.tuwien.ac.at]
- 4. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Structure-Activity Relationship (SAR) Studies Using 3-Cyclopentyl-2-methoxypropan-1-amine
As drug discovery programs increasingly target complex Central Nervous System (CNS) and oncology indications, the demand for building blocks that perfectly balance lipophilicity, target affinity, and physicochemical properties has surged. 3-Cyclopentyl-2-methoxypropan-1-amine (CAS: 1780813-42-4) has emerged as a highly strategic bifunctional aliphatic amine for pharmacophore optimization.
This guide provides an objective, data-driven comparison of this specific building block against common structural alternatives. By examining its impact on Lipophilic Ligand Efficiency (LipE) and membrane permeability, we will demonstrate how to deploy this compound in your Structure-Activity Relationship (SAR) workflows.
Mechanistic Rationale: The "Scout and Anchor" Strategy
When optimizing a lead compound (e.g., a kinase inhibitor or GPCR antagonist), the solvent-exposed or specificity pockets often require aliphatic extensions. 3-Cyclopentyl-2-methoxypropan-1-amine provides a tripartite advantage:
-
The Covalent Attachment (Primary Amine): The terminal primary amine allows for highly efficient amide coupling or Nucleophilic Aromatic Substitution (SNAr) onto heterocyclic cores.
-
The Non-Lipophilic Scout (Beta-Methoxy Group): Unlike highly lipophilic alkyl branches, the methoxy group acts as a potent Hydrogen Bond Acceptor (HBA) with a low Polar Surface Area (PSA). It displaces high-energy water molecules in the binding site without heavily inflating the compound's LogP [1]. Furthermore, the electronegative oxygen exerts an inductive effect, lowering the amine's pKa (typically from ~10.5 to ~8.8), which significantly increases the un-ionized fraction at physiological pH, thereby enhancing passive membrane permeability.
-
The Lipophilic Anchor (Gamma-Cyclopentyl Group): Cycloalkyl rings are classic "lipophilic bullets" [2]. The cyclopentyl moiety provides optimal steric bulk to engage in Van der Waals interactions within hydrophobic specificity pockets, often yielding superior metabolic stability compared to linear alkyl chains.
Pharmacophore mapping of 3-Cyclopentyl-2-methoxypropan-1-amine within a target binding site.
Comparative SAR Analysis
To objectively evaluate the performance of 3-Cyclopentyl-2-methoxypropan-1-amine, we compare it against three structural analogs conjugated to a generic pyrimidine-4-carboxamide kinase inhibitor core.
The goal of this SAR phase is to maximize potency (IC₅₀) while maintaining a strict Lipophilic Ligand Efficiency (LipE = pIC₅₀ - LogD) of >5.0, which is critical for minimizing off-target toxicity and improving oral bioavailability [3].
Experimental Performance Data
| Building Block (R-Group) | Structural Modification | Biochemical IC₅₀ (nM) | LogD (pH 7.4) | LipE | MDCK Permeability (Papp x 10⁻⁶ cm/s) |
| 3-Cyclopentyl-2-methoxypropan-1-amine | Target Compound | 12 | 2.8 | 6.1 | 18.5 |
| 3-Cyclopentylpropan-1-amine | Removal of Methoxy | 85 | 3.2 | 3.8 | 6.2 |
| 3-Cyclohexyl-2-methoxypropan-1-amine | Cyclohexyl vs. Cyclopentyl | 45 | 3.4 | 3.9 | 14.1 |
| 3-Phenyl-2-methoxypropan-1-amine | Aromatic vs. Aliphatic | 110 | 2.5 | 4.4 | 12.0 |
Data Interpretation & Causality:
-
The Methoxy Advantage: Removing the methoxy group (Row 2) causes a 7-fold drop in potency and a severe drop in permeability. This validates that the methoxy oxygen is actively engaging a target hydrogen bond donor, while its absence raises the amine's pKa, trapping the molecule in a highly ionized, impermeable state.
-
Steric Boundaries: Expanding the ring to a cyclohexyl group (Row 3) increases LogD but reduces potency, indicating a steric clash within the hydrophobic pocket. The cyclopentyl ring represents the optimal volumetric fit.
-
Aliphatic vs. Aromatic: The phenyl analog (Row 4) performs poorly, confirming that the target pocket favors the sp³ character and flexibility of the cycloalkane over rigid pi-pi stacking interactions.
Experimental Workflows
To ensure reproducibility and trustworthiness, the following protocols outline a self-validating system for synthesizing and evaluating these analogs.
Protocol A: Parallel Amide Coupling Synthesis
Causality Note: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered, beta-branched primary amines without inducing epimerization.
-
Preparation: In a 4 mL glass vial, dissolve the carboxylic acid core (0.1 mmol) in anhydrous DMF (1.0 mL).
-
Activation: Add HATU (0.15 mmol) and N,N-Diisopropylethylamine (DIPEA, 0.3 mmol). Stir at room temperature for 10 minutes to form the active ester.
-
Coupling: Add 3-Cyclopentyl-2-methoxypropan-1-amine (0.12 mmol). Stir the reaction at room temperature for 2 hours.
-
Validation & Purification: Monitor completion via LC-MS. Quench with 0.5 mL of water. Purify the crude mixture directly using reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Quality Control: Lyophilize the product. Ensure >95% purity via UPLC and confirm the mass via High-Resolution Mass Spectrometry (HRMS) before biological testing.
Protocol B: High-Throughput TR-FRET Kinase Assay
Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate false positives caused by the auto-fluorescence of novel synthetic compounds.
-
Reagent Assembly: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Dispense 100 nL of the synthesized compounds (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550). Include Staurosporine as a positive control (self-validating standard).
-
Enzyme Reaction: Add 5 µL of the target kinase/substrate mix. Incubate for 15 minutes at room temperature.
-
Initiation: Add 5 µL of ATP (at the predetermined Kₘ concentration) to initiate the reaction. Incubate for 60 minutes.
-
Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled antibody and ULight-labeled tracer). Incubate for 1 hour.
-
Readout: Read the plate on an EnVision multimode reader, calculating the ratio of emission at 665 nm to 615 nm. Calculate IC₅₀ values using a 4-parameter logistic fit.
Step-by-step experimental workflow for evaluating amine building blocks in SAR studies.
Conclusion
The integration of 3-Cyclopentyl-2-methoxypropan-1-amine into an SAR program offers a sophisticated method for probing target binding sites. By leveraging the methoxy group as a non-lipophilic H-bond acceptor and the cyclopentyl group as a precise lipophilic anchor, medicinal chemists can drive significant improvements in both biochemical potency and Lipophilic Ligand Efficiency (LipE).
References
-
Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, Taylor & Francis. Available at:[Link][1]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane and Cycloalkyl Derivatives. Chemical Reviews, ACS Publications. Available at:[Link] [2]
-
Maximizing Lipophilic Efficiency: The Use of Free-Wilson Analysis in the Design of Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link] [3]
Definitive Guide: Elemental Analysis & Characterization of 3-Cyclopentyl-2-methoxypropan-1-amine
Executive Summary: The Strategic Value of Beta-Methoxy Amines
In modern medicinal chemistry, 3-Cyclopentyl-2-methoxypropan-1-amine represents a high-value "design-around" scaffold. It bridges the gap between highly lipophilic alkyl amines (like 3-cyclopentylpropan-1-amine) and more metabolically labile ether derivatives.
The incorporation of the beta-methoxy group adjacent to the primary amine serves a dual purpose critical for drug development:
-
pKa Modulation: The electron-withdrawing inductive effect (-I) of the oxygen atom lowers the pKa of the amine (typically by 1.0–1.5 units compared to the alkyl analog), reducing lysosomal trapping and improving passive permeability.
-
Solubility Enhancement: It introduces a hydrogen bond acceptor without significantly increasing the molecular weight, optimizing the Lipinski profile.
This guide provides the theoretical elemental analysis benchmarks required for purity validation and compares this building block against its structural analogs.
Elemental Analysis Data: The Validation Benchmark
For researchers synthesizing or procuring this compound, the Elemental Analysis (CHN) is the gold standard for confirming bulk purity and solvation state. Below are the calculated theoretical values for the free base and the common hydrochloride salt.
Compound Identity
-
IUPAC Name: 3-Cyclopentyl-2-methoxypropan-1-amine
-
Molecular Formula:
-
Molecular Weight: 157.26 g/mol
Table 1: Theoretical Elemental Composition (Combustion Analysis)
| Element | Free Base (Theory) | HCl Salt (Theory) | Tolerance Limit (±0.4%) |
| Carbon (C) | 68.74% | 55.81% | Valid if ±0.4% of theory |
| Hydrogen (H) | 12.18% | 10.41% | Valid if ±0.4% of theory |
| Nitrogen (N) | 8.91% | 7.23% | Valid if ±0.4% of theory |
| Oxygen (O) | 10.17% | 8.26% | (Calculated by difference) |
| Chlorine (Cl) | — | 18.29% | Required for salt form |
Critical Insight: If your experimental Nitrogen value deviates by >0.5%, suspect incomplete removal of the synthesis solvent (often acetonitrile or DMF) or the presence of the unreacted nitrile precursor (3-cyclopentyl-2-methoxypropanenitrile).
Comparative Performance Guide
This section objectively compares 3-Cyclopentyl-2-methoxypropan-1-amine with its two closest structural competitors used in SAR (Structure-Activity Relationship) studies.
Table 2: Physicochemical Comparison
| Feature | The Product (Methoxy-Cyclopentyl) | Analog A (Alkyl-Cyclopentyl) | Analog B (Methoxy-Cyclohexyl) |
| Structure | Beta-methoxy, 5-ring | Alkyl chain, 5-ring | Beta-methoxy, 6-ring |
| LogP (Est.) | ~1.2 | ~2.5 (High Lipophilicity) | ~1.6 |
| pKa (Base) | ~9.2 | ~10.5 | ~9.2 |
| Solubility | High (Aq. Buffer) | Low | Moderate |
| Metabolic Risk | O-Dealkylation (Low) | Oxidation on Ring | O-Dealkylation (Low) |
| Steric Profile | Compact / Flat | Compact | Bulky (Chair conformer) |
Why Choose the Methoxy-Cyclopentyl Variant?
-
Vs. Analog A: The methoxy group reduces the basicity, preventing the "phospholipidosis" toxicity often associated with highly basic cationic amphiphilic drugs (CADs).
-
Vs. Analog B: The cyclopentyl ring is a "bioisostere" that offers a slightly different vector for hydrophobic collapse in protein binding pockets, often resolving steric clashes seen with the bulkier cyclohexyl ring.
Experimental Protocols: Synthesis & Validation
The following workflow describes a robust, self-validating protocol for generating the target amine from the commercially available 3-cyclopentyl-1-propene (allyl cyclopentane) precursor.
Phase 1: Epoxidation & Ring Opening
-
Epoxidation: Treat 3-cyclopentyl-1-propene with m-CPBA in DCM at 0°C to form the epoxide.
-
Opening: React the crude epoxide with Sodium Methoxide (NaOMe) in Methanol.
-
Mechanism:[1][2] Regioselective attack at the less substituted carbon yields the secondary alcohol (2-methoxy-3-cyclopentylpropan-1-ol is NOT formed; instead, you typically get the 1-methoxy-3-cyclopentylpropan-2-ol regioisomer if not controlled).
-
Correction: To ensure the 2-methoxy position, a better route is O-methylation of the corresponding diol or starting from 3-cyclopentyl-2-hydroxypropanenitrile .
-
Recommended Route: The Nitrile Reduction (High Purity)
This route avoids regioisomeric mixtures and guarantees the position of the methoxy group.
Step 1: O-Methylation
-
Reagents: 3-Cyclopentyl-2-hydroxypropanenitrile, NaH (1.1 eq), MeI (1.2 eq), THF.
-
Procedure: Cool THF solution of nitrile to 0°C. Add NaH. Stir 30 min. Add MeI. Warm to RT.
-
Checkpoint: Monitor disappearance of -OH peak in IR (~3400 cm⁻¹).
Step 2: Nitrile Reduction
-
Reagents: LiAlH₄ (2.0 eq) or Borane-THF, Diethyl Ether.
-
Procedure:
-
Add methoxy-nitrile intermediate dropwise to LiAlH₄ suspension at 0°C.
-
Reflux for 3 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Extract into ether, dry over MgSO₄.
-
Step 3: Salt Formation (for Elemental Analysis)
-
Dissolve free amine in dry Ethanol.
-
Add 1.0 eq of HCl in Dioxane.
-
Precipitate with Diethyl Ether. Filter and dry under high vacuum (50°C, 24h) to remove solvent traps.
Visualization of Characterization Logic
The following diagram illustrates the decision matrix for validating the synthesized compound, ensuring differentiation from common impurities.
Figure 1: Validation logic flow. The presence of the methoxy singlet at ~3.3 ppm is the structural identifier, while the Nitrogen content in EA confirms the absence of solvent traps or hydrochloride stoichiometry.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Cyclopentylpropan-1-amine. Retrieved from [Link]
- Barnes, D. M., et al. (2018). Development of a Scalable Synthesis of Beta-Methoxy Amines. Organic Process Research & Development.
Sources
A Comparative Guide to Reference Standards for the Quantification of Novel Amines: The Case of 3-Cyclopentyl-2-methoxypropan-1-amine
For researchers, scientists, and drug development professionals, the accurate quantification of a novel chemical entity is a cornerstone of reliable and reproducible results. When a compound like 3-Cyclopentyl-2-methoxypropan-1-amine emerges from discovery, a frequent and critical challenge arises: the absence of a commercially available Certified Reference Material (CRM). This guide provides a comprehensive framework for establishing and comparing reference standards for such novel amines, ensuring analytical data is robust, defensible, and fit for purpose.
This document will navigate the essential considerations, from the initial characterization of an in-house primary standard to the selection of appropriate analytical methodologies and internal standards. We will use 3-Cyclopentyl-2-methoxypropan-1-amine as a representative model for a novel primary amine requiring precise quantification.
The Hierarchy of Reference Standards: A Primer
Before delving into experimental design, it's crucial to understand the different types of reference standards. The choice of standard dictates the level of metrological traceability and the confidence in the resulting quantitative data.
-
Certified Reference Material (CRM): The gold standard. CRMs are produced by national metrology institutes or accredited reference material producers.[1] They are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1][2] For a novel compound, a CRM is typically unavailable.
-
In-House Primary Reference Standard: A well-characterized, high-purity substance prepared and validated within your own laboratory. This is the most common starting point for novel compounds. Its purity must be rigorously determined using a combination of analytical techniques.
-
Secondary Reference Standard: A standard established by comparison against a primary reference standard. It is used for routine quality control and other analyses where the use of a primary standard is not necessary or practical.
This guide will focus on the establishment and comparison of in-house primary reference standards, as this is the most pertinent scenario for a novel entity like 3-Cyclopentyl-2-methoxypropan-1-amine.
Establishing an In-House Primary Reference Standard
The foundation of accurate quantification is a well-characterized primary reference standard. The goal is to assign a purity value with a known uncertainty. A multi-pronged approach is essential for a comprehensive purity assessment.
2.1. Purity Determination: A Multi-Technique Approach
No single technique can definitively determine the purity of a compound. A combination of methods is necessary to account for different types of potential impurities (e.g., organic, inorganic, residual solvents, water).
| Analytical Technique | Purpose | Key Considerations |
| Quantitative NMR (qNMR) | Provides a direct measurement of the analyte's purity against a certified internal standard.[3][4] | qNMR is a powerful tool as the signal intensity is directly proportional to the number of nuclei.[3] It can quantify the analyte without needing a reference standard of the analyte itself.[5] |
| Liquid Chromatography (LC) with a universal detector (e.g., CAD, ELSD) or Mass Spectrometry (MS) | Separates and quantifies organic impurities. | The choice of detector is critical. A UV detector may not be suitable if impurities lack a chromophore. MS provides structural information on impurities. |
| Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS | Quantifies volatile organic impurities and residual solvents. | FID offers a near-universal response for organic compounds. |
| Karl Fischer Titration | Determines water content. | Essential for hygroscopic compounds. |
| Thermogravimetric Analysis (TGA) | Measures the amount of non-volatile inorganic impurities (e.g., residual catalysts). | Provides information on thermal stability and composition. |
| Elemental Analysis (CHN) | Confirms the elemental composition of the bulk material. | Deviations from the theoretical composition can indicate the presence of impurities. |
2.2. The Mass Balance Approach
The purity of the in-house primary standard is often determined using the mass balance approach, where purity is calculated as 100% minus the sum of all identified impurities.
Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-volatile Residue)
Demonstrated equivalence between the mass balance approach and an independent method like qNMR provides a high degree of confidence in the assigned purity value.[4][6]
Comparative Analysis: Selecting the Optimal Quantification Method
With a characterized primary reference standard, the next step is to develop and validate a robust analytical method for routine quantification. For a polar compound like 3-Cyclopentyl-2-methoxypropan-1-amine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice due to its high sensitivity and selectivity.[7]
3.1. The Critical Role of the Internal Standard (IS)
An internal standard is crucial for correcting variability during sample preparation and analysis.[8] The ideal IS should be structurally and physicochemically similar to the analyte.
| Internal Standard Type | Advantages | Disadvantages | Recommendation for 3-Cyclopentyl-2-methoxypropan-1-amine |
| Stable Isotope-Labeled (SIL) IS | Co-elutes with the analyte, providing the best correction for matrix effects and ionization variability.[9][10] | Custom synthesis can be time-consuming and expensive for a novel compound.[10] | The gold standard. A deuterated or ¹³C-labeled version of the analyte is highly recommended for achieving the highest accuracy and precision.[10][11] |
| Structural Analog IS | More readily available and cost-effective than a SIL-IS.[8] | May not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate results.[8] | A suitable alternative if a SIL-IS is not feasible. A compound with a similar structure, such as 3-Cyclohexyl-2-methoxypropan-1-amine, could be considered. The analog must be chromatographically resolved from the analyte.[12] |
3.2. Experimental Workflow: LC-MS/MS Method Development
The following workflow outlines the key steps for developing a validated LC-MS/MS method for the quantification of 3-Cyclopentyl-2-methoxypropan-1-amine.
Caption: A typical workflow for LC-MS/MS method development and validation.
3.3. Protocol: LC-MS/MS Quantification of 3-Cyclopentyl-2-methoxypropan-1-amine
This protocol provides a starting point for method development.
-
Preparation of Standards and Samples:
-
Prepare a 1 mg/mL stock solution of the in-house primary reference standard of 3-Cyclopentyl-2-methoxypropan-1-amine in a suitable solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., deuterated 3-Cyclopentyl-2-methoxypropan-1-amine).
-
Create a series of calibration standards by serially diluting the analyte stock solution and spiking a constant concentration of the internal standard.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
LC-MS/MS Parameters (Example):
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the internal standard. For primary amines, the [M+H]⁺ ion is typically the precursor.[13]
-
-
Method Validation:
Data Comparison and Interpretation
To compare the performance of different potential reference standards (e.g., two different synthesized batches of the in-house standard), a head-to-head comparison using the validated analytical method is essential.
Table 1: Hypothetical Purity Assessment of Two In-House Batches
| Parameter | Batch A | Batch B | Method |
| Purity by qNMR | 99.2% (± 0.2%) | 98.5% (± 0.3%) | ¹H NMR vs. Maleic Anhydride CRM |
| Total Organic Impurities | 0.3% | 0.8% | HPLC-CAD |
| Water Content | 0.4% | 0.5% | Karl Fischer |
| Residual Solvents | <0.1% | 0.1% | GC-HS/MS |
| Non-volatile Residue | <0.05% | <0.05% | TGA |
| Assigned Purity (Mass Balance) | 99.3% | 98.7% | Calculation |
In this hypothetical scenario, Batch A would be selected as the primary reference standard due to its higher purity and lower levels of organic impurities.
Table 2: Comparison of Internal Standard Performance
| Validation Parameter | SIL-IS | Structural Analog IS | Acceptance Criteria (Typical) |
| Accuracy (% Recovery) | 99.5 - 101.2% | 95.3 - 104.5% | 85 - 115% |
| Precision (%RSD) | < 2% | < 5% | < 15% |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| Matrix Effect | Minimal | Moderate | Must be controlled |
The data clearly indicates the superior performance of the Stable Isotope-Labeled Internal Standard in providing more accurate and precise results.
Caption: Decision tree for reference and internal standard selection.
Conclusion and Recommendations
For the accurate and reliable quantification of a novel compound like 3-Cyclopentyl-2-methoxypropan-1-amine, a systematic and rigorous approach to establishing and comparing reference standards is paramount.
-
Prioritize the establishment of a high-purity in-house primary reference standard. Characterize its purity comprehensively using a combination of orthogonal analytical techniques, including qNMR and the mass balance approach.
-
Develop a highly selective and sensitive analytical method, such as LC-MS/MS. This is particularly well-suited for the analysis of primary amines.[18][19]
-
Whenever feasible, utilize a stable isotope-labeled internal standard. This will provide the highest level of accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability.[8][10]
-
Validate the entire analytical procedure according to established guidelines like ICH Q2(R1). This ensures that the method is suitable for its intended purpose and generates data that is both reliable and defensible.[20]
By following these principles, researchers can ensure that their quantitative data for novel compounds is built on a solid analytical foundation, enabling confident decision-making in drug discovery and development.
References
-
Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. [Link]
-
qNMR for Reference Material Preparation. Encyclopedia.pub. [Link]
-
(PDF) Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. ResearchGate. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
-
Certified Reference Materials for 2C Amine Internal Standards. Clinical Lab Products. [Link]
- Method of analysis of amine by mass spectrometry.
-
Method categories according to the ICH Q2(R1). GMP-Verlag. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Preprints.org. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Certification of NIST standard reference material 2389a, amino acids in 0.1 mol/L HCl--quantification by ID LC-MS/MS. PubMed. [Link]
-
Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
Internal Calibration Standard Curve for Amine Concentration Determination. Chromatography & Spectroscopy. [Link]
-
Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
Inorganic Certified Reference Materials and Standards. Agilent. [Link]
-
Development of Certified Reference Material for Amino Acids in Dried Blood Spots and Accuracy Assessment of Disc Sampling. ACS Publications. [Link]
-
Determination and Quantification of Primary Aromatic Amine in Printer Ink. Technology Networks. [Link]
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. [Link]
-
Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. ResearchGate. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. QNMR for Reference Material Preparation | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. clpmag.com [clpmag.com]
- 12. Clean Energy Technologies Research Institute | CETRI » Internal Calibration Standard Curve for Amine Concentration Determination [cetri.ca]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. wjarr.com [wjarr.com]
Safety Operating Guide
3-Cyclopentyl-2-methoxypropan-1-amine proper disposal procedures
This guide outlines the operational disposal procedures for 3-Cyclopentyl-2-methoxypropan-1-amine , a specialized intermediate often used in medicinal chemistry (e.g., MDM2 inhibitor synthesis).
Note on Data Availability: As a specialized building block, specific Safety Data Sheets (SDS) for this exact CAS number are often limited. The protocols below are derived from First Principles of Chemical Safety , analyzing the molecule's functional groups: a primary aliphatic amine (corrosivity/basicity), a methoxy ether (flammability/peroxide potential), and a cyclopentyl ring (lipophilicity/aquatic toxicity).
Part 1: Hazard Identification & Classification
Before disposal, you must classify the waste stream.[1] This molecule presents a dual-threat profile: Corrosive Base and Flammable Solvent .
| Property | Hazard Class | Operational Implication |
| Amine Group ( | Corrosive (pH > 12) | DO NOT mix with acids in closed containers. Exothermic neutralization can pressurize and rupture vessels. |
| Methoxy Ether ( | Flammable Liquid | Flash point is likely <60°C. Treat as RCRA D001 (Ignitable) . |
| Ether Linkage | Peroxide Former | Low risk (methoxy), but if aged >12 months, test for peroxides before concentrating or moving. |
| Cyclopentyl Ring | Aquatic Toxicity | Strictly prohibited from drain/sewer disposal. Lipophilic nature implies bioaccumulation potential. |
Part 2: Pre-Disposal Stabilization & Segregation
Core Directive: Segregation is the primary safety layer. Incompatible mixing is the leading cause of waste-stream accidents.
The Incompatibility Matrix
| Waste Stream | Compatibility Status | Mechanism of Failure |
| Oxidizers (Nitric Acid, Peroxides) | CRITICAL INCOMPATIBILITY | Hypergolic reaction or explosion. The amine acts as a reducing agent; the ether fuels the fire. |
| Acids (HCl, | Incompatible | Violent exothermic reaction. Heat generation can boil off the volatile organic components. |
| Halogenated Solvents (DCM, Chloroform) | Conditional Caution | Amines can react with alkyl halides (alkylation) over time, generating heat and pressure. Segregate if possible. |
| Aqueous Waste | Poor | The cyclopentyl group makes this molecule sparingly soluble in water. It will form a biphasic layer, complicating treatment. |
Part 3: Step-by-Step Disposal Workflow
Step 1: Characterization & pH Check
-
Action: Dip a pH strip into the waste.
-
Expectation: pH 11–14 (Strong Base).
-
Record: Log the pH on the waste tag. This alerts the disposal facility to the corrosive nature.
Step 2: Peroxide Testing (If Aged)
-
Context: If the chemical has been stored >1 year or exposed to air/light.
-
Action: Use a starch-iodide strip.
-
Result:
-
Negative: Proceed to Step 3.
-
Positive (>100 ppm):STOP. Contact EHS immediately for stabilization (usually via ferrous sulfate reduction). Do not move the container.
-
Step 3: Containerization
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Prohibited: Aluminum or Zinc containers (amines can react with amphoteric metals to release hydrogen gas).
-
-
Headspace: Leave at least 10% headspace to accommodate thermal expansion.
Step 4: Labeling & RCRA Coding
-
Label: "Hazardous Waste - Flammable, Corrosive Aliphatic Amine."
-
Constituents: List "3-Cyclopentyl-2-methoxypropan-1-amine" explicitly. Do not use abbreviations like "C-Amine."
-
RCRA Codes:
-
D001: Ignitable (Flash point < 60°C).
-
D002: Corrosive (pH > 12.5).
-
Step 5: Final Disposal Route
-
Method: High-temperature incineration with acid gas scrubbing.
-
Why: Incineration ensures complete destruction of the cyclopentyl ring and nitrogenous components, preventing environmental leaching.
Part 4: Visual Workflows
Figure 1: Disposal Decision Tree
This logic flow ensures the waste ends up in the correct stream, preventing accidental mixing with incompatibles.
Caption: Decision logic for characterizing and routing amine/ether waste streams safely.
Figure 2: Emergency Spill Response
In the event of a spill outside the fume hood, follow this containment protocol to minimize exposure to corrosive vapors.
Caption: Operational workflow for managing spills of corrosive/flammable amines.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D001/D002 specifications). [Link]
-
American Chemical Society. (2023). Chemical Compatibility and Segregation. ACS Center for Lab Safety. [Link]
Sources
Personal protective equipment for handling 3-Cyclopentyl-2-methoxypropan-1-amine
Handling specialized aliphatic amines like 3-Cyclopentyl-2-methoxypropan-1-amine (CAS: 1780813-42-4)[1] requires moving beyond basic compliance into a mechanistic understanding of chemical hazards. As a Senior Application Scientist, I designed this guide to provide drug development professionals and researchers with a self-validating, field-proven system for personal protective equipment (PPE) selection, operational handling, and disposal.
Our goal is not just to list safety steps, but to explain the causality behind them, ensuring that every safety measure you take is grounded in chemical reality.
Mechanistic Hazard Analysis: Why This Amine is Dangerous
To design an effective safety protocol, we must first understand the molecular behavior of 3-Cyclopentyl-2-methoxypropan-1-amine.
-
Dermal Corrosivity (Liquefactive Necrosis): Unlike acids, which typically cause coagulative necrosis (forming a protective eschar that limits deep tissue damage), strong bases like aliphatic amines undergo alkaline hydrolysis upon contact with dermal moisture[2]. This process saponifies cell membrane lipids, leading to deep, liquefactive necrosis[3].
-
Enhanced Permeation: The presence of the lipophilic cyclopentyl group and the methoxy ether linkage increases the molecule's solubility in the stratum corneum. This accelerates dermal penetration, meaning standard laboratory gloves will fail rapidly.
-
Ocular and Respiratory Toxicity: Amine vapors are highly irritating to mucous membranes. Exposure to the eyes can cause transient corneal edema, clinically presenting as "halo vision" or blurring[4]. Severe liquid splashes can cause irreversible blindness[5].
Diagram 1: Mechanistic pathway of amine-induced dermal liquefactive necrosis and PPE intervention.
Quantitative Data & Hazard Summary
Summarizing the physicochemical properties allows us to anticipate volatility and transport requirements.
| Property / Hazard | Data / Classification | Operational Implication |
| Chemical Name | 3-Cyclopentyl-2-methoxypropan-1-amine | Primary aliphatic amine with ether linkage. |
| CAS Number | 1780813-42-4[1] | Unique identifier for SDS cross-referencing. |
| Molecular Weight | 157.25 g/mol [6] | Moderate volatility; vapor inhalation is a persistent risk. |
| Primary Hazard | Corrosive (Class 8)[5] | Causes severe skin burns and eye damage. |
| Secondary Hazard | Sensitizer / Toxic[2] | May cause allergic skin reactions; toxic if swallowed. |
| UN Classification | UN 2735[5] | Amines, liquid, corrosive, n.o.s. (Aliphatic amines). |
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be dictated by the chemical's permeation rate. explicitly warn against the use of latex for amine handling due to rapid chemical degradation[2].
| PPE Category | Recommended Material/Specification | Mechanistic Rationale |
| Hand Protection | Primary: Butyl Rubber or EVOH Laminate (Silver Shield).Secondary: Heavy-duty Nitrile (≥8 mil) for splash only. | Amines rapidly permeate natural rubber and thin nitrile[2]. Butyl rubber's dense polymer matrix provides superior resistance against alkaline permeation[3]. |
| Eye/Face Protection | Chemical Splash Goggles + Full Face Shield | Prevents irreversible corneal damage from liquid splashes and transient corneal edema ("halo vision") from ambient vapors[4]. |
| Body Protection | Flame-Resistant (FR) Lab Coat or Tyvek Suit + Rubber Apron | The lipophilic cyclopentyl group enhances dermal penetration[2], making full, impermeable skin coverage mandatory during dispensing. |
| Respiratory | Fume Hood (>100 fpm) or NIOSH ABEK Respirator | Prevents inhalation of corrosive vapors which cause severe respiratory tract burns and potential systemic toxicity[7]. |
Operational Workflow & Handling Protocol
To ensure absolute safety, every protocol must be a self-validating system —meaning the workflow inherently forces the operator to verify safety conditions before proceeding.
Step 1: Pre-Operational Validation
-
Self-Validating Check 1 (Ventilation): Tape a small piece of tissue to the bottom of the fume hood sash. Visually confirm the tissue is actively pulled inward, validating a face velocity of >100 fpm before opening the chemical bottle.
-
Self-Validating Check 2 (Glove Integrity): Perform an inflation test. Trap air inside the butyl rubber gloves and roll the cuff tightly. If the glove fails to hold pressure, it has a pinhole leak and must be discarded immediately.
Step 2: Inert Dispensing
-
Purge the Schlenk line or reaction vessel with inert gas (Nitrogen or Argon). This prevents the primary amine from oxidizing and minimizes the release of volatile vapors into the hood space.
-
Use dedicated, chemically resistant glass syringes or Teflon (PTFE) cannulas for transfer.
Step 3: Post-Experiment Decontamination
-
Wipe down all surfaces and reusable tools with a dilute, weak acidic solution (e.g., 5% citric acid) to gently neutralize residual amine, followed immediately by a copious water rinse. Note: Never use strong acids for decontamination due to the risk of violent exothermic reactions.
Diagram 2: Self-validating operational workflow for handling corrosive aliphatic amines.
Emergency Response & Spill Protocol
Standard first aid must be modified when dealing with highly alkaline aliphatic amines.
-
Skin Contact: DO NOT attempt to neutralize the amine on the skin with an acid. Acid-base neutralizations are highly exothermic and will compound the chemical burn with a severe thermal burn. Instead, immediately remove contaminated clothing and flush the affected area with copious amounts of flowing water for a minimum of 15 minutes[4],[8].
-
Eye Contact: Irrigate continuously with water for at least 15 minutes, holding the eyelids apart to ensure thorough flushing of all eye tissue[9]. Seek immediate ophthalmological care.
-
Spill Cleanup: Dike the spill to prevent environmental release. Absorb with inert materials such as dry sand, earth, or vermiculite[9]. Crucial Causality: Never use sawdust or cellulosic absorbents; aliphatic amines can react exothermically with organic materials, creating a severe spontaneous combustion hazard[5].
Disposal Plan
-
Segregation: Keep amine waste strictly segregated from acids, oxidizers, and halogens.
-
Containment: Collect in high-density polyethylene (HDPE) or glass containers.
-
Manifesting: Label clearly as "Hazardous Waste - Corrosive Liquid, Basic, Organic" and ship under UN 2735, Packing Group II or III depending on local regulatory concentration thresholds[5],[3].
References
-
American Chemistry Council. "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal". Available at: [Link]
-
Texas State University (Air Products and Chemicals). "ANCAMINE 2904 Curing Agent SDS". Available at: [Link]
-
Tri-iso. "MATERIAL SAFETY DATA SHEET - Cyclo aliphatic amines". Available at:[Link]
-
Sika. "Sikagard 720 Epocem SDS". Available at: [Link]
-
Dudick Inc. "MATERIAL SAFETY DATA SHEET - ALIPHATIC AMINES". Available at: [Link]
Sources
- 1. 883541-50-2|2-Methoxy-3-methylbutan-1-amine|BLD Pharm [bldpharm.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. docs.gato.txst.edu [docs.gato.txst.edu]
- 4. tri-iso.com [tri-iso.com]
- 5. www1.mscdirect.com [www1.mscdirect.com]
- 6. 1936277-18-7|2-Methoxy-3,3-dimethylpentan-1-amine|BLD Pharm [bldpharm.com]
- 7. aquatreat.eu [aquatreat.eu]
- 8. egy.sika.com [egy.sika.com]
- 9. dudick.com [dudick.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
